molecular formula C10H9NO3 B139571 7-Methoxy-1H-indole-3-carboxylic acid CAS No. 128717-77-1

7-Methoxy-1H-indole-3-carboxylic acid

Cat. No.: B139571
CAS No.: 128717-77-1
M. Wt: 191.18 g/mol
InChI Key: MSALXMDIYCKASR-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-1H-indole-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSALXMDIYCKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567777
Record name 7-Methoxy-1H-indole-3-carboxylic acid
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128717-77-1
Record name 7-Methoxy-1H-indole-3-carboxylic acid
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Record name 7-Methoxy-1H-indole-3-carboxylic acid
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Record name 7-Methoxy-1H-indole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential physical and chemical properties of 7-Methoxy-1H-indole-3-carboxylic acid (CAS No. 128717-77-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data with practical insights into its experimental determination, ensuring a thorough understanding for its application in synthesis, characterization, and formulation.

Introduction and Significance

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this molecule—a methoxy group at the 7-position and a carboxylic acid at the 3-position—makes it a valuable building block in organic synthesis and a key intermediate for creating compounds with potential therapeutic activities, including anti-inflammatory and analgesic agents.[1] Its stability and the reactivity of its functional groups allow for versatile modifications, making it a compound of high interest in drug discovery pipelines.[1] A precise understanding of its physical properties is paramount for its effective use, from reaction setup and purification to formulation and quality control.

Molecular Identity and Structural Characteristics

A clear definition of the molecule's identity is the foundation of all scientific investigation.

  • IUPAC Name: this compound[2]

  • CAS Number: 128717-77-1[3][4]

  • Molecular Formula: C₁₀H₉NO₃[2][3][4]

  • SMILES: COC1=CC=CC2=C1NC=C2C(=O)O[2]

  • InChIKey: MSALXMDIYCKASR-UHFFFAOYSA-N[2]

Core Physical and Chemical Properties

The following table summarizes the key computed and experimental physical properties of this compound. These parameters are fundamental for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 191.18 g/mol PubChem[2][4]
Monoisotopic Mass 191.058243149 DaPubChem[2]
Appearance White to yellow or light beige crystalline powderInferred from similar compounds[5][6]
Boiling Point 447.6 ± 25.0 °C (Predicted)ChemicalBook[7]
Density 1.381 ± 0.06 g/cm³ (Predicted)ChemicalBook[7]
XLogP3-AA 1.5PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
pKa 4.66 ± 0.10 (Predicted)ChemicalBook[7]

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Spectroscopic Profile for Structural Verification

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, a singlet for the methoxy group (-OCH₃) protons, a broad singlet for the indole N-H proton, and a very broad singlet for the carboxylic acid O-H proton. The aromatic region will display coupling patterns characteristic of the 1,2,3-trisubstituted benzene ring and the proton at the 2-position of the indole core.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals, including resonances for the carboxylic acid carbonyl carbon, the methoxy carbon, and the eight carbons of the indole ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), the N-H stretch of the indole ring (~3300-3500 cm⁻¹), and C-O stretching from the methoxy group and aromatic ether (~1250 cm⁻¹ and ~1050 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The predicted monoisotopic mass is 191.05824 Da.[2][8] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ (m/z 192.06552) and [M-H]⁻ (m/z 190.05096).[8]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible method for its determination. This protocol is designed as a self-validating system.

Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak corresponds to the melting transition. The onset temperature of this peak is taken as the melting point, and the peak's sharpness is a qualitative indicator of the sample's purity—impurities typically cause melting point depression and peak broadening.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a temperature at least 20-30°C below the expected melting point (e.g., 150°C).

    • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting transition (e.g., 250°C). A controlled heating rate is crucial for thermal equilibrium and accurate transition temperature measurement.

    • Cooling/Hold (Optional): A final hold or controlled cooling segment can be added if further thermal events are being investigated.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is determined from the onset of the endothermic peak corresponding to the solid-to-liquid phase transition.

DSC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_result Result A 1. Weigh Sample (2-5 mg) B 2. Encapsulate in DSC Pan A->B Accurate Mass C 3. Load Sample & Reference into DSC B->C Transfer to Instrument D 4. Run Thermal Program (e.g., 10°C/min ramp) C->D E 5. Acquire Heat Flow vs. Temperature Data D->E F 6. Analyze Thermogram: Identify Endothermic Peak E->F Data Output G 7. Determine Melting Point (Peak Onset) F->G Purity Indication

Caption: Workflow for Melting Point Determination using DSC.

Stability, Storage, and Safety

Storage Conditions: For long-term stability, this compound should be stored in a dry, sealed container.[3] Recommended storage is in a refrigerator at 2-8°C.[7]

Safety and Handling: This compound is classified with the following GHS hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with well-defined, albeit partially predicted, physical properties. This guide provides the foundational data and experimental context necessary for its effective use in research and development. The tabulated properties, coupled with the outlined protocol for empirical verification, offer a robust framework for scientists to confidently integrate this compound into their workflows, from synthetic manipulation to biological screening.

References

Foreword: The Strategic Value of a Methoxy-Indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Methoxy-1H-indole-3-carboxylic Acid: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a quintessential "privileged scaffold." Its inherent biological activity and synthetic versatility have made it a cornerstone of countless therapeutic agents. The strategic introduction of a methoxy group, particularly at the 7-position, significantly modulates the electronic properties of the indole ring system. This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block, for researchers, chemists, and drug development professionals. We will delve into its synthesis, rigorous characterization, and strategic applications, moving beyond mere protocols to explain the underlying chemical principles that drive its utility.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid that serves as a high-value intermediate in organic synthesis. The molecule consists of a bicyclic indole core, with a methoxy (-OCH₃) group at position 7 of the benzene ring and a carboxylic acid (-COOH) group at position 3 of the pyrrole ring. This specific arrangement of functional groups provides distinct points for chemical modification, making it a versatile precursor for more complex molecules.

The methoxy group acts as an electron-donating group, influencing the reactivity of the indole ring, while the carboxylic acid provides a handle for a wide range of coupling reactions, such as amidation.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 128717-77-1[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES COC1=CC=CC2=C1NC=C2C(=O)O[1]
Monoisotopic Mass 191.058243149 Da[1]
Predicted XLogP3 1.5[1]
Appearance Solid (predicted)

Synthesis Strategy and Experimental Protocol

The synthesis of this compound is not a trivial one-step process. A robust and logical pathway involves the initial formation of the indole scaffold with a precursor functional group at the 3-position, followed by its conversion to the desired carboxylic acid. A common and effective strategy is the formylation of a suitable aniline derivative to yield an indole-3-carbaldehyde, which is then oxidized.

This guide details a reliable two-step synthesis starting from 2-methoxyaniline.

Step 1: Vilsmeier-Haack Formylation to Synthesize 7-Methoxy-1H-indole-3-carbaldehyde

  • Scientific Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich indole precursor to install the aldehyde functionality, which serves as a direct precursor to our target carboxylic acid. We adapt a procedure described for substituted anilines which proceeds through an in-situ cyclization to form the indole ring.[3]

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

  • Scientific Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. A variety of oxidizing agents can accomplish this, but for substrates with sensitive functional groups like the indole nucleus, milder conditions are preferable to prevent over-oxidation or degradation.[4] A Pinnick-type oxidation using sodium chlorite (NaClO₂) buffered with a weak acid is an excellent choice. It is highly selective for aldehydes and operates under conditions that preserve the integrity of the indole core.[5]

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Part A: Synthesis of 7-Methoxy-1H-indole-3-carbaldehyde [3]

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.2 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring. Maintain the temperature below 5°C.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 7-methoxy-1H-indole (1.0 eq) in DMF. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add the prepared Vilsmeier reagent dropwise to the indole solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 90°C for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate until the mixture is basic. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Methoxy-1H-indole-3-carbaldehyde.

Part B: Oxidation to this compound [5]

  • Reaction Setup: In a flask, suspend the 7-Methoxy-1H-indole-3-carbaldehyde (1.0 eq) from Part A in a 1:1 mixture of tert-butanol and water.

  • Reagent Addition: Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) and 2-methyl-2-butene (5.0 eq) to the suspension. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite (NaClO₂, 5.0 eq) in water. Add this solution dropwise to the aldehyde suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting aldehyde is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining oxidant.

  • Isolation & Purification: Acidify the aqueous layer with 1 N HCl to a pH of ~2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_final Final Product SM1 7-Methoxy-1H-indole Step1_Proc Vilsmeier-Haack Reaction (0°C to 90°C) SM1->Step1_Proc SM2 POCl3 / DMF SM2->Step1_Proc Intermediate 7-Methoxy-1H-indole-3-carbaldehyde Step1_Proc->Intermediate Workup & Isolation Step2_Proc Pinnick Oxidation (NaClO2, t-BuOH/H2O) Intermediate->Step2_Proc FinalProduct This compound Step2_Proc->FinalProduct Acidification & Isolation Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_library Compound Library cluster_screening Screening & Optimization Core This compound (Core Scaffold) Coupling Amide Coupling (e.g., HATU, EDC) Core->Coupling Amine1 Amine R1 Amine1->Coupling Amine2 Amine R2 Amine2->Coupling AmineN Amine Rn AmineN->Coupling Compound1 Derivative 1 Coupling->Compound1 Compound2 Derivative 2 Coupling->Compound2 CompoundN Derivative n Coupling->CompoundN Screening High-Throughput Screening (HTS) Compound1->Screening Compound2->Screening CompoundN->Screening Hit Hit Compound Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

References

7-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a cornerstone for the design of novel therapeutic agents.[1] Within this esteemed class of compounds, 7-Methoxy-1H-indole-3-carboxylic acid (CAS No. 128717-77-1) has emerged as a particularly valuable building block for drug discovery and development.[3] This guide provides an in-depth technical overview of this compound, offering insights into its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from synthetic strategy to pharmacokinetic profiling.

PropertyValueSource
CAS Number 128717-77-1[4][5][6]
Molecular Formula C₁₀H₉NO₃[4][6]
Molecular Weight 191.18 g/mol [4][6]
IUPAC Name This compound[4]
Appearance White to light brown solid[5]
Boiling Point 447.6±25.0 °C (Predicted)[5]
Density 1.381±0.06 g/cm³ (Predicted)[5]
pKa 3.92±0.10 (Predicted)[5]
Storage Temperature 2-8°C[5]

Synthesis of this compound: A Representative Workflow

The synthesis of methoxy-activated indoles can be achieved through various established methods, with the Fischer, Bischler, and Hemetsberger syntheses being among the most common.[7] The following represents a generalized, multi-step synthetic approach that could be adapted for the preparation of this compound, starting from commercially available precursors. The choice of specific reagents and conditions would be optimized based on laboratory-scale experiments.

Representative Synthetic Protocol
  • Starting Material Selection: The synthesis would likely commence from a substituted aniline, such as 2-methoxy-6-nitrotoluene, which contains the necessary methoxy group at the desired position relative to the eventual indole nitrogen.

  • Reduction of the Nitro Group: The nitro group would be reduced to an amine, for instance, using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This yields a substituted aniline.

  • Fischer Indole Synthesis: The resulting aniline is then reacted with a pyruvate derivative, such as ethyl pyruvate, under acidic conditions to form a phenylhydrazone intermediate.

  • Cyclization: The phenylhydrazone is then heated in the presence of a catalyst, like polyphosphoric acid or zinc chloride, to induce cyclization and form the indole ring system. This step is the core of the Fischer indole synthesis.

  • Hydrolysis of the Ester: The resulting indole-3-carboxylate ester is then hydrolyzed, typically using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, to yield the final carboxylic acid product.

  • Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent applications.

G cluster_synthesis Representative Synthesis Workflow start Substituted Aniline (e.g., 2-methoxy-6-nitrotoluene) reduction Reduction of Nitro Group start->reduction e.g., SnCl2, HCl fischer Fischer Indole Synthesis (Reaction with Pyruvate Derivative) reduction->fischer e.g., Ethyl Pyruvate cyclization Acid-Catalyzed Cyclization fischer->cyclization e.g., PPA, heat hydrolysis Ester Hydrolysis cyclization->hydrolysis e.g., NaOH, H2O purification Purification hydrolysis->purification e.g., Recrystallization end This compound purification->end

Caption: A representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility spans multiple therapeutic areas, underscoring the importance of the indole scaffold in modern drug discovery.[1]

Antihypertensive Agents

Derivatives of indole-3-carboxylic acid have been investigated as potent antihypertensive agents, specifically as antagonists of the angiotensin II receptor (AT1R).[1][8] The carboxylic acid moiety can serve as a key interaction point with the receptor, while the indole core provides a rigid scaffold for orienting other pharmacophoric groups. Modification of the indole ring, including the introduction of a methoxy group, can modulate the compound's affinity and selectivity for the target receptor.[8]

G cluster_pathway Angiotensin II Receptor Antagonism angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II at1r AT1 Receptor angiotensin_ii->at1r Binds to vasoconstriction Vasoconstriction (Increased Blood Pressure) at1r->vasoconstriction Activates antagonist Indole-3-Carboxylic Acid Derivative antagonist->at1r Blocks

Caption: Mechanism of action for indole-3-carboxylic acid derivatives as AT1R antagonists.

Anti-inflammatory and Analgesic Agents

The indole core is a key feature of several nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[1] this compound serves as a valuable starting material for the synthesis of novel anti-inflammatory and analgesic compounds.[3] The methoxy and carboxylic acid groups provide handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3]

Anticancer Therapeutics

Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, which is crucial for cell division.[1] The indole scaffold can be elaborated to design compounds that bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Herbicidal Applications

Interestingly, the indole-3-carboxylic acid scaffold is also relevant in agrochemical research. Derivatives have been designed as potential antagonists of the auxin receptor protein TIR1, which plays a critical role in plant growth.[9][10] This highlights the broad utility of this chemical motif in modulating biological systems across different kingdoms.

Experimental Protocol: In Vitro Angiotensin II Receptor Binding Assay

To evaluate the potential of novel derivatives of this compound as antihypertensive agents, a radioligand binding assay is a standard in vitro method to determine their affinity for the AT1 receptor.

Step-by-Step Methodology
  • Membrane Preparation: Cell membranes expressing the human AT1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [¹²⁵I]-Angiotensin II) and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound ligand is washed away.

  • Quantification: The radioactivity retained on the filter mat is quantified using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor like Losartan) from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.

G cluster_workflow In Vitro AT1R Binding Assay Workflow membrane_prep AT1R-Expressing Cell Membrane Preparation assay_setup Assay Setup: Membranes + [¹²⁵I]-Ang II + Test Compound membrane_prep->assay_setup incubation Incubation (Equilibrium Binding) assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration quantification Scintillation Counting (Quantify Bound Radioactivity) filtration->quantification data_analysis Data Analysis (IC₅₀ Determination) quantification->data_analysis result Compound Affinity for AT1R data_analysis->result

Caption: Workflow for an in vitro angiotensin II receptor binding assay.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[11][12][13]

Conclusion

This compound is a strategically important molecule in the field of drug discovery. Its versatile indole scaffold, functionalized with a methoxy and a carboxylic acid group, provides a robust platform for the synthesis of a diverse range of therapeutic agents. From antihypertensives and anti-inflammatory drugs to potential anticancer and agrochemical compounds, the applications of this building block are extensive and continue to be explored. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the innovative research and development efforts of scientists in the pharmaceutical and related industries.

References

A Technical Guide to 7-Methoxy-1H-indole-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

7-Methoxy-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring an electron-rich indole nucleus activated by a methoxy group and functionalized with a carboxylic acid moiety, establishes it as a pivotal building block in medicinal chemistry and organic synthesis.[1] This guide provides an in-depth technical overview of its fundamental properties, outlines a robust methodology for its synthesis and characterization, explores its chemical reactivity, and discusses its established applications as a key intermediate in the development of novel therapeutic agents.[2] For researchers and drug development professionals, this compound represents a valuable scaffold for creating complex molecules with tailored biological activities, particularly in the pursuit of treatments for neurological disorders and inflammatory conditions.[2]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of all subsequent experimental work. This compound is a solid at room temperature, and its key identifiers and computed properties are summarized below. This data is critical for dose calculations, reaction stoichiometry, and analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[3][4][5]
Molecular Weight 191.18 g/mol [3][5][6]
IUPAC Name This compound[5]
CAS Number 128717-77-1[3][4]
Canonical SMILES COC1=CC=CC2=C1NC=C2C(=O)O[5]
InChIKey MSALXMDIYCKASR-UHFFFAOYSA-N[5]
Monoisotopic Mass 191.058243149 Da[5][7]
XLogP3-AA (Predicted) 1.5[5]
Appearance White to off-white solid (Typical)N/A
Storage Temperature Store in a dry, sealed place[3]

Synthesis and Purification Workflow

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While various methods exist, the Fischer indole synthesis remains a widely employed and reliable strategy for constructing the indole core from arylhydrazines and carbonyl compounds.[1] The following protocol describes a plausible and robust pathway for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The rationale for selecting the Fischer indole synthesis is its versatility and the commercial availability of the required precursors. The reaction proceeds via an acid-catalyzed cyclization of a phenylhydrazone intermediate.

Synthesis_Workflow cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Purification P1 2-Methoxyphenylhydrazine P2 Pyruvic Acid I1 Hydrazone Intermediate P1->I1 Condensation P2->I1 I1_C Hydrazone Intermediate Product 7-Methoxy-1H-indole- 3-carboxylic acid I1_C->Product Acid Catalyst (e.g., H₂SO₄) Heat Product_C Crude Product Final Purified Product (>98%) Product_C->Final Recrystallization (e.g., Ethanol/Water)

Caption: Proposed Fischer indole synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxyphenylhydrazine hydrochloride in ethanol.

    • Add 1.1 equivalents of sodium acetate to neutralize the hydrochloride salt, followed by 1.05 equivalents of pyruvic acid.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the hydrazone may precipitate. Collect the solid by filtration or use the mixture directly in the next step.

  • Indolization (Cyclization and Aromatization):

    • Prepare a solution of a strong acid catalyst, such as a 1:4 mixture of sulfuric acid in ethanol or polyphosphoric acid (PPA). The choice of catalyst is crucial; PPA often gives cleaner reactions and higher yields for this type of cyclization.

    • Add the hydrazone intermediate from the previous step to the acidic solution portion-wise, controlling any exotherm with an ice bath.

    • Heat the reaction mixture to 80-100°C for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully pour the hot reaction mixture into a beaker of crushed ice and water to precipitate the crude product.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • The primary purification method is recrystallization. An ethanol/water solvent system is often effective. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation Sample Purified Sample NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC HPLC-UV Sample->HPLC IR FT-IR Spectroscopy Sample->IR Final Confirmed Structure & Purity >98% NMR->Final MS->Final HPLC->Final IR->Final

Caption: Standard analytical workflow for compound characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum for this compound would show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.9-4.0 ppm), and broad singlets for the N-H and carboxylic acid O-H protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique validates the carbon skeleton of the molecule, confirming the presence of 10 unique carbon environments, including the carbonyl carbon of the carboxylic acid (typically >170 ppm).

  • Mass Spectrometry (MS): Typically performed using an LC-MS system, this analysis confirms the molecular weight. The expected monoisotopic mass is 191.058 Da.[5][7] Common adducts observed in positive ion mode would be [M+H]⁺ at m/z 192.065 and [M+Na]⁺ at m/z 214.047.[7]

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a standard starting point. Purity is assessed by integrating the peak area at a suitable UV wavelength (e.g., 220 or 280 nm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Provides confirmation of key functional groups. Expect to see characteristic stretches for the O-H of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O of the carboxylic acid (around 1680-1710 cm⁻¹), and the N-H of the indole ring (a sharp peak around 3300-3500 cm⁻¹).

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from the predictable reactivity of its functional groups. The methoxy group at the 7-position acts as an electron-donating group, which can influence the regioselectivity of further substitutions on the indole ring.[1]

Reactivity_Sites Mol N_H->Mol COOH->Mol Ring->Mol

Caption: Key reactive sites on the this compound molecule.

  • Carboxylic Acid Group: This is the most versatile handle for derivatization. It readily undergoes standard transformations such as:

    • Amidation: Coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a diverse library of amides. This is a key strategy in medicinal chemistry to modulate solubility, cell permeability, and target binding. An improved procedure for the synthesis of cannabinoid ligands, for example, utilizes this type of transformation on a related indole core.[8]

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate to produce esters.

  • Indole N-H: The nitrogen proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to further modify the scaffold.

  • Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution, typically at the C2 position if the C3 position is blocked. The presence of the activating methoxy group enhances this reactivity.[1]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate.[9] Its value lies in providing a rigid, biologically relevant scaffold that can be elaborated into more complex and potent molecules.

  • Scaffold for Neurological Agents: The indole core is a well-known pharmacophore present in many neuroactive compounds. This compound is explored for its potential in developing new drugs targeting neurological disorders.[2] Related methoxy-indole-carboxylic acids have demonstrated neuroprotective properties in models of stroke and Alzheimer's disease.[10]

  • Intermediate for Anti-inflammatory and Analgesic Agents: The structure is utilized in the synthesis of potential anti-inflammatory and analgesic drugs.[2] The ability to easily form amide derivatives allows for the exploration of structure-activity relationships (SAR) in targeting enzymes or receptors involved in pain and inflammation pathways.

  • Building Block for Cannabinoid Ligands: Research has shown that derivatives of 7-methoxy-indole are key intermediates in the synthesis of novel 3-amidoindole and indolopyridone cannabinoid ligands, highlighting its direct application in modern drug discovery programs.[8]

  • General Organic Synthesis: Beyond pharmaceuticals, it is a valuable reagent for chemists exploring novel synthetic pathways and creating advanced materials or agrochemicals.[2]

Conclusion

This compound is a high-value chemical entity for research and development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool. For drug discovery professionals, it provides a validated starting point for the synthesis of compound libraries aimed at a range of biological targets, from the central nervous system to inflammatory pathways. The robust analytical procedures outlined herein ensure that researchers can proceed with confidence in the quality and identity of their material, forming a solid foundation for groundbreaking scientific discovery.

References

A Technical Guide to the Spectral Analysis of 7-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its indole scaffold, functionalized with a methoxy group at the 7-position and a carboxylic acid at the 3-position, offers multiple sites for chemical modification, making it a key intermediate in the development of new therapeutic agents.[3] A thorough understanding of its structural and electronic properties through spectral analysis is paramount for its effective utilization in research and development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₉NO₃--INVALID-LINK--[1]
Molecular Weight 191.18 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 128717-77-1--INVALID-LINK--[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of indole derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for exchangeable protons (N-H and O-H).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required.

Caption: General workflow for NMR data acquisition.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0broad singlet1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~11.5broad singlet1HN-HThe indole N-H proton is also deshielded and often appears as a broad singlet.
~8.0singlet1HH-2The proton at the 2-position of the indole ring is adjacent to the nitrogen and is deshielded.
~7.8doublet1HH-4This proton is on the benzene portion of the indole and is coupled to H-5.
~7.1triplet1HH-5This proton is coupled to both H-4 and H-6, appearing as a triplet.
~6.8doublet1HH-6This proton is coupled to H-5.
~3.9singlet3H-OCH₃The three protons of the methoxy group are equivalent and appear as a singlet.
¹³C NMR Spectral Analysis (Predicted)

The predicted ¹³C NMR spectrum would show 10 distinct signals corresponding to the ten carbon atoms in the molecule:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~148C-7The carbon attached to the electron-donating methoxy group.
~135C-7aA quaternary carbon in the indole ring system.
~130C-2The carbon at the 2-position is adjacent to the nitrogen.
~125C-3aAnother quaternary carbon in the indole ring system.
~122C-5Aromatic carbon.
~115C-4Aromatic carbon.
~110C-3The carbon bearing the carboxylic acid group.
~103C-6Aromatic carbon shielded by the methoxy group.
~56-OCH₃The carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is:

  • Sample Preparation: Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for IR spectroscopy.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
~3400N-H (Indole)Stretching
~1700C=O (Carboxylic Acid)Stretching
1600-1450C=C (Aromatic)Stretching
~1250C-O (Methoxy)Asymmetric Stretching
~1050C-O (Methoxy)Symmetric Stretching

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4][5] The N-H stretch of the indole ring is also a key diagnostic peak.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A general procedure for mass spectral analysis is:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

References

An In-depth Technical Guide to 7-Methoxy-1H-indole-3-carboxylic acid: A Comparative Analysis of Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Among its vast array of derivatives, 7-Methoxy-1H-indole-3-carboxylic acid stands out as a particularly valuable synthetic intermediate. Its strategic placement of a methoxy group and a carboxylic acid moiety on the indole scaffold provides a versatile platform for constructing more complex molecules, particularly in the development of novel therapeutic agents targeting neurological disorders, inflammation, and pain.[3]

The journey of a molecule from a conceptual design to a viable drug candidate is paved with rigorous characterization. In modern chemical science, this process is a synergistic interplay between theoretical prediction and empirical validation. Computational models allow us to forecast a molecule's behavior, saving invaluable time and resources, while experimental data provides the ground truth, confirming the structure and defining its real-world properties.

This technical guide offers a comprehensive analysis of this compound, presenting a side-by-side comparison of its computationally predicted (theoretical) properties and its empirically measured (experimental) characteristics. We will delve into the causality behind experimental choices, provide validated protocols, and explore how the convergence of in silico and laboratory data provides a complete picture of this important molecule.

Molecular Identity and Structure

Before any analysis, establishing the fundamental identity of the compound is paramount.

  • IUPAC Name: this compound[4]

  • CAS Number: 128717-77-1[4][5][6][7]

  • Molecular Formula: C₁₀H₉NO₃[4][5][6][7]

  • Molecular Weight: 191.18 g/mol [4][5][6][7]

The molecule's architecture, featuring an aromatic indole ring system, an electron-donating methoxy group at position 7, and an electron-withdrawing carboxylic acid at position 3, dictates its chemical reactivity and physical properties.

Caption: 2D structure of this compound.

Theoretical Properties: In Silico Profiling

Computational chemistry provides a powerful lens to predict molecular characteristics before extensive lab work. Using algorithms based on quantum mechanics and molecular modeling, we can estimate a range of physicochemical properties. These predictions are foundational for designing experiments and anticipating a compound's behavior, such as its likelihood of crossing biological membranes or its metabolic stability.[8]

Workflow for Theoretical Property Prediction

G Input 2D Structure (SMILES/InChI) Calc Property Calculation Engine (e.g., PubChem, ADMET Predictor) Input->Calc Model Computational Model (e.g., DFT, QSAR) Model->Calc Output Predicted Data Table Calc->Output

Caption: A simplified workflow for in silico property prediction.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Source Significance
Molecular Weight 191.18 g/mol PubChem[4] Fundamental for all stoichiometric calculations.
Monoisotopic Mass 191.058243149 Da PubChem[4] Exact mass used for high-resolution mass spectrometry.
XLogP3-AA 1.5 PubChem[4] A measure of lipophilicity; influences solubility and membrane permeability.
Hydrogen Bond Donors 2 PubChem[4] The N-H of the indole and the O-H of the carboxylic acid.
Hydrogen Bond Acceptors 3 PubChem[4] The nitrogen, the carbonyl oxygen, and the methoxy oxygen.
Polar Surface Area (PSA) 62.3 Ų PubChem[4] Relates to drug transport properties, including blood-brain barrier penetration.
pKa (acidic) 4.5 - 5.0 (estimated) General Chemical Principles[9] The carboxylic acid is predicted to be a weak acid, typical for this functional group.
Boiling Point 447.6±25.0 °C ChemicalBook[5] Predicted under standard pressure.

| Density | 1.381±0.06 g/cm³ | ChemicalBook[5] | Predicted density of the substance. |

These in silico values suggest a moderately lipophilic molecule with good hydrogen bonding potential, characteristic of many drug-like compounds. The predicted pKa is crucial for understanding its ionization state in physiological environments (pH ~7.4), which in turn affects solubility and receptor interaction.

Experimental Properties: Empirical Characterization

While theoretical data is predictive, experimental data is definitive. The following properties have been determined through laboratory analysis, providing a real-world profile of the compound.

Workflow for Experimental Property Determination

G cluster_0 Spectroscopy NMR NMR (¹H, ¹³C) Data Experimental Data NMR->Data IR FTIR IR->Data UV UV-Vis UV->Data MS Mass Spec MS->Data Sample Pure Compound Sample Sample->NMR Sample->IR Sample->UV Sample->MS MP Melting Point Apparatus Sample->MP MP->Data

Caption: General workflow for the experimental validation of a chemical compound.

Table 2: Known Experimental Properties

Property Experimental Value Source/Method Significance
Physical Form Solid / Crystalline Powder Vendor Data Essential for handling, formulation, and storage.
Solubility Soluble in DMSO and DMF Sigma-Aldrich, ChemicalBook[10] Critical for preparing solutions for assays and spectroscopic analysis.

| Storage Temperature | 2-8°C | ChemicalBook[5] | Indicates stability requirements to prevent degradation. |

Spectroscopic Profile

Spectroscopy is the cornerstone of structural elucidation, providing an empirical fingerprint of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the key diagnostic peaks are:

    • O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding between molecules, often forming dimers.[11]

    • N-H Stretch (Indole): A sharper, medium-intensity band around 3300-3500 cm⁻¹. Studies on similar indole derivatives show this peak clearly.[12][13]

    • C=O Stretch (Carbonyl): A strong, sharp absorption between 1680-1710 cm⁻¹, characteristic of an aromatic carboxylic acid.[11]

    • C-O Stretches: Bands in the 1210-1320 cm⁻¹ region corresponding to the carboxylic acid and methoxy ether linkages.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides detailed information about the hydrogen atoms' chemical environments. Based on the structure and data from similar indole compounds[14], the expected signals are:

    • ~11.0-12.0 ppm: A very broad singlet for the carboxylic acid proton (-COOH).

    • ~8.0-8.5 ppm: A singlet for the proton at the C2 position of the indole ring.

    • ~7.0-7.8 ppm: A series of multiplets corresponding to the three protons on the benzene portion of the indole ring.

    • ~3.9-4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).

    • A broad singlet for the indole N-H proton, whose chemical shift can vary.

  • UV-Visible (UV-Vis) Spectroscopy: The indole ring system is a strong chromophore. Indole derivatives typically exhibit strong absorption bands in the UV region. For indole-3-carboxylic acid, a local maximum is observed around 278 nm.[15] The presence of the methoxy group may cause a slight bathochromic (red) shift in the absorption maxima.

Comparative Analysis: Bridging Theory and Experiment

The true power of chemical characterization lies in comparing the predicted and measured data. This comparison validates the theoretical models and confirms the identity and purity of the experimental sample.

Table 3: Consolidated Comparison of Properties

Property Theoretical / Predicted Value Experimental / Expected Value Correlation & Discussion
Molecular Weight 191.18 g/mol Confirmed by Mass Spectrometry (Monoisotopic Mass: 191.058 Da) Excellent correlation. High-resolution mass spectrometry is the gold standard for confirming molecular formula.
Lipophilicity (XLogP) 1.5 Qualitatively supported by solubility in organic solvents (DMSO, DMF). The moderate predicted lipophilicity aligns with its observed solubility behavior. It is less soluble in non-polar solvents and water.
pKa ~4.5 - 5.0 Not explicitly found in searches, but consistent with general carboxylic acids. The predicted pKa is a reliable estimate. Experimentally, this would be confirmed via titration. This value confirms the molecule will be predominantly deprotonated (anionic) at physiological pH.
IR Spectrum N/A (requires specific simulation) Key peaks expected: Broad O-H (2500-3300), Sharp C=O (~1700), N-H (~3400 cm⁻¹) Experimental IR is essential for confirming the presence of key functional groups (carboxylic acid, indole N-H) predicted by the structure.
¹H NMR Spectrum N/A (requires specific simulation) Key signals expected: -COOH (~12 ppm), Ar-H (7-8.5 ppm), -OCH₃ (~3.9 ppm) The predicted structure is directly verifiable by ¹H NMR. The number of signals, their splitting patterns, and integrations must match the proposed structure.

| UV-Vis Spectrum | N/A (requires specific simulation) | λmax expected near 280 nm | The experimental UV-Vis spectrum confirms the presence of the indole chromophore.[15][16] |

The strong agreement between the predicted physicochemical properties and the expected spectroscopic fingerprints provides a high degree of confidence in the molecule's identity and structural integrity. Any significant deviation in an experimental result (e.g., a missing O-H stretch in the IR spectrum) would immediately signal a problem with the sample, such as an unintended esterification or impurity.

Standard Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following are step-by-step methodologies for key characterization experiments.

Protocol 1: Melting Point Determination
  • Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C), while impurities depress and broaden the melting range.

  • Methodology:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

    • Place the capillary tube into a calibrated digital melting point apparatus.

    • Set the apparatus to heat at a rapid rate (10-15°C/min) to quickly approach the expected melting point.

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C/min.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality: This protocol is designed to obtain a high-quality vibrational spectrum to confirm the presence of all key functional groups. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation.

  • Methodology (using ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

    • Place a small, representative amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the apparatus's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

    • Process the data by performing the background subtraction and labeling the major peaks.

Protocol 3: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Causality: The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it effectively dissolves the sample and, importantly, its acidic deuterium does not readily exchange with the labile N-H and O-H protons of the analyte, allowing them to be observed in the spectrum.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

    • Process the spectrum: apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

This compound serves as an excellent case study in the modern paradigm of chemical characterization. The close alignment between its in silico predictions and its empirical spectroscopic and physical data provides a robust, self-validating profile of the molecule. Theoretical calculations offer a powerful, resource-efficient starting point, guiding the experimental design and setting clear expectations. In turn, the definitive nature of experimental techniques like NMR and IR spectroscopy provides the unequivocal confirmation of the molecular structure and its properties. For researchers in drug discovery and organic synthesis, leveraging this dual approach is not merely best practice; it is essential for accelerating innovation and ensuring scientific rigor.

References

An In-depth Technical Guide to 7-Methoxy-1H-indole-3-carboxylic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest, has emerged as a valuable building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a methoxy-substituted indole core, imparts favorable physicochemical properties that have been exploited in the development of novel therapeutic agents, particularly in the realm of neurological disorders. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this versatile molecule. We will delve into the foundational synthetic strategies that enable its construction, present detailed experimental protocols, and explore its role as a pivotal intermediate in the synthesis of complex molecular targets. This document serves as an in-depth resource for researchers and professionals engaged in drug discovery and development, offering both historical context and practical insights into the utility of this compound.

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems. The indole core's electron-rich nature and its ability to participate in various intermolecular interactions have made it a cornerstone in the design of bioactive molecules. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. In this context, methoxy-substituted indoles have garnered considerable attention due to the electronic influence of the methoxy group, which can modulate the reactivity and biological activity of the parent indole. This compound stands out as a particularly useful synthon, offering multiple points for chemical modification.

Discovery and Historical Synthesis

While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its emergence is intrinsically linked to the development of classical indole synthesis methodologies throughout the 20th century. The construction of the 7-methoxyindole core has been achieved through various established synthetic routes, with the Reissert and Japp-Klingemann reactions being particularly relevant.

The Reissert indole synthesis , first reported by Arnold Reissert in 1897, provides a pathway to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. Subsequent modifications and applications of this reaction have enabled the synthesis of a wide range of substituted indoles. The adaptation of the Reissert methodology to produce 7-methoxy-substituted indoles would involve starting with an appropriately substituted o-nitrotoluene derivative.

The Japp-Klingemann reaction , discovered by Francis Robert Japp and Felix Klingemann in 1887, is another powerful tool for the formation of indoles. This reaction involves the coupling of a diazonium salt with a β-ketoester or β-ketoacid to form a hydrazone, which can then be cyclized under acidic conditions (a Fischer-type indole synthesis) to yield the indole core. This approach is highly versatile for accessing variously substituted indoles, including those with a 7-methoxy substituent, by selecting the appropriate aniline precursor for diazotization.

Over the years, numerous advancements in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of functionalized indoles, including this compound. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to the classical methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃--INVALID-LINK--[1]
Molecular Weight 191.18 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 128717-77-1--INVALID-LINK--[1][2]
Appearance Off-white to pale yellow solid(Typical)
Melting Point Not reported
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.(General observation)
pKa Not reported

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for indole formation. The choice of a particular route often depends on the availability of starting materials, desired scale, and functional group compatibility. Below are two plausible and widely applicable synthetic strategies.

Japp-Klingemann Reaction followed by Fischer Indole Synthesis

This classical approach offers a reliable route to the target molecule. The overall workflow can be visualized as follows:

Japp_Klingemann_Fischer_Indole_Synthesis start 2-Methoxyaniline diazonium 2-Methoxyphenyldiazonium Salt start->diazonium NaNO₂, HCl hydrazone Intermediate Hydrazone diazonium->hydrazone Ethyl 2-methylacetoacetate indole_ester Ethyl 7-Methoxy-1H-indole-3-carboxylate hydrazone->indole_ester Acid catalyst (e.g., H₂SO₄), Heat (Fischer Indolization) final_product This compound indole_ester->final_product Hydrolysis (e.g., NaOH, H₂O)

Workflow for Japp-Klingemann/Fischer Indole Synthesis.

Step-by-Step Protocol:

  • Diazotization of 2-Methoxyaniline: 2-Methoxyaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to generate the corresponding 2-methoxyphenyldiazonium salt in situ.

  • Japp-Klingemann Coupling: The freshly prepared diazonium salt is then reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, under basic conditions. This coupling reaction proceeds with the loss of the acetyl group to yield an intermediate hydrazone.

  • Fischer Indole Synthesis: The crude hydrazone is subjected to cyclization under strong acid catalysis (e.g., sulfuric acid, polyphosphoric acid, or Eaton's reagent) with heating. This step, a classic Fischer indole synthesis, results in the formation of the indole ring, yielding ethyl 7-methoxy-1H-indole-3-carboxylate.

  • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate and precipitate the desired this compound.

Reissert Indole Synthesis Approach

The Reissert synthesis provides an alternative route, particularly for the formation of indole-2-carboxylic acids, which can be conceptually adapted for the synthesis of other isomers. A modified Reissert approach or related methodologies could be employed to access the 7-methoxyindole scaffold.

Reissert_Indole_Synthesis start Substituted 2-Nitrotoluene pyruvate Ethyl o-nitrophenylpyruvate derivative start->pyruvate Condensation with Diethyl Oxalate indole_ester Indole-2-carboxylate derivative pyruvate->indole_ester Reductive Cyclization (e.g., Zn/AcOH) final_product Functionalized Indole indole_ester->final_product Further modification/isomerization

Conceptual Workflow for a Reissert-type Indole Synthesis.

This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate derivative. Reductive cyclization of this intermediate then yields the indole core. While the classical Reissert synthesis leads to indole-2-carboxylic acids, variations and other modern indole syntheses build upon these foundational principles to afford different substitution patterns.

Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group protons (a singlet around 3.9-4.0 ppm), and the carboxylic acid proton (a broad singlet at lower field, typically >10 ppm). The aromatic protons on the benzene portion of the indole will exhibit coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >170 ppm). The carbon of the methoxy group will be observed around 55-60 ppm. The remaining signals will correspond to the carbons of the indole ring system.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the indole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole (around 3300-3400 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[3][4][5] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Building Block for Neurological Drug Candidates

The indole nucleus is a common feature in many compounds that target the central nervous system. The 7-methoxy substitution pattern, in particular, has been explored in the development of agents for neurological disorders.[3] this compound serves as a key starting material for the synthesis of more complex indole derivatives that can be screened for activity against various neurological targets. The carboxylic acid moiety provides a convenient handle for the introduction of different functional groups through amide bond formation or other transformations, allowing for the generation of diverse chemical libraries for high-throughput screening.

Intermediate in the Synthesis of Bioactive Compounds

Beyond its application in neuroscience, this compound is a versatile building block for the synthesis of a broad range of bioactive compounds. It has been utilized in the development of anti-inflammatory and analgesic agents.[3] The indole scaffold can be further elaborated to create compounds with potential applications in oncology, infectious diseases, and metabolic disorders. The stability and ease of modification of this compound make it an attractive starting point for the synthesis of natural products and their analogs.[3]

Conclusion

This compound represents a significant and versatile building block in the arsenal of the modern medicinal and synthetic organic chemist. While its specific discovery is intertwined with the broader history of indole synthesis, its utility is clearly demonstrated in its application as a key intermediate for the preparation of a diverse range of bioactive molecules. The foundational synthetic routes, such as the Japp-Klingemann and Reissert reactions, have paved the way for the accessible production of this and other functionalized indoles. As the demand for novel therapeutics continues to grow, the importance of versatile and readily available building blocks like this compound will undoubtedly continue to increase, driving further innovation in drug discovery and development.

References

The Biological Potential of 7-Methoxy-1H-indole-3-carboxylic acid: A Privileged Scaffold for Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1] The introduction of a methoxy substituent can significantly enhance the biological activity of the indole ring system by virtue of its electron-donating properties.[1][2] This guide focuses on 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1), a versatile and stable chemical entity that serves as a pivotal building block in the synthesis of potential therapeutic agents.[3] While direct biological data on this specific compound is emerging, its structural features strongly suggest a promising trajectory in the development of novel anti-inflammatory and analgesic drugs. This document synthesizes current understanding, posits a primary mechanism of action through the inhibition of cytosolic phospholipase A2α (cPLA2α), and provides a comprehensive framework for its experimental validation.

Introduction: The Significance of the 7-Methoxy-Indole Scaffold

This compound is a specialized chemical intermediate prized for its unique structural attributes that permit a wide range of synthetic modifications. Its indole core, methoxy group at the 7-position, and carboxylic acid at the 3-position offer distinct points for chemical reactivity, enabling the design of derivatives with tailored biological functions.[3] The broader family of methoxy-activated indoles has demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, establishing a strong precedent for the therapeutic potential of this scaffold.[1][2] This guide will explore the most probable and compelling biological target for this molecule in the context of inflammatory diseases.

Postulated Mechanism of Action: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Inflammatory processes are complex cascades involving a multitude of enzymatic players. Cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) have emerged as critical targets for the development of modern analgesic and anti-inflammatory therapies.[4][5] The cPLA2α enzyme, in particular, occupies a crucial upstream position in the inflammatory pathway. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[6]

Given that several indole-5-carboxylic acid derivatives have been identified as potent dual inhibitors of cPLA2α and FAAH, it is a scientifically grounded hypothesis that this compound and its analogs operate through a similar mechanism.[4] Inhibition of cPLA2α would effectively halt the inflammatory cascade at its inception, reducing the production of downstream mediators that cause pain, swelling, and fever.[7]

Signaling Pathway: The Role of cPLA2α in Inflammation

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, which is a primary driver of the inflammatory response.

cPLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolyzes to release cPLA2 cPLA2α (Target Enzyme) cPLA2->Membrane Translocates to COX COX-1 / COX-2 PGs Prostaglandins COX->PGs LOX 5-LOX LTs Leukotrienes LOX->LTs Stimuli Inflammatory Stimuli (e.g., Cytokines, TNF-α) Stimuli->cPLA2 Activates AA->COX AA->LOX Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation LTs->Inflammation Inhibitor 7-Methoxy-1H-indole- 3-carboxylic acid (Hypothesized Inhibitor) Inhibitor->cPLA2 Inhibits

Caption: The cPLA2α-mediated arachidonic acid inflammatory cascade.

Experimental Validation: A Step-by-Step Workflow

To rigorously evaluate the biological activity of this compound and its derivatives, a systematic, multi-tiered experimental approach is essential. This workflow serves as a self-validating system, progressing from biochemical assays to cell-based models.

Workflow Overview

validation_workflow start Start: This compound synthesis Step 1: Derivative Synthesis & Library Creation start->synthesis biochem_assay Step 2: In Vitro cPLA2α Enzyme Inhibition Assay synthesis->biochem_assay cell_assay Step 3: Cell-Based Anti-Inflammatory Assay (e.g., LPS-stimulated Macrophages) biochem_assay->cell_assay sar_analysis Step 4: Data Analysis & SAR Determination cell_assay->sar_analysis lead_opt Outcome: Lead Compound Identification & Optimization sar_analysis->lead_opt

Caption: A generalized workflow for discovering bioactive compounds.[1]

Protocol: In Vitro cPLA2α Enzyme Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits, such as the Abcam Cytosolic Phospholipase A2 Assay Kit (ab133090), which provides a reliable method for quantifying enzyme activity.[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human cPLA2α.

Methodology:

  • Reagent Preparation:

    • Prepare the cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA) as per manufacturer instructions.[9]

    • Reconstitute the substrate (e.g., Arachidonoyl Thio-PC) and DTNB (Ellman's reagent) in the appropriate buffers.

    • Prepare a stock solution of recombinant human cPLA2α enzyme.

    • Dissolve this compound and its derivatives in DMSO to create concentrated stock solutions. Prepare a serial dilution series (e.g., from 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the diluted test compound or DMSO (for vehicle control).

    • Add 10 µL of the cPLA2α enzyme solution to all wells except the "no enzyme" background control.

    • Pre-incubate the plate at 37°C for 30-40 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding 200 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the absorbance at 405-414 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition control).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Cytokine Release Assay

Objective: To assess the ability of test compounds to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells.

Methodology:

  • Cell Culture:

    • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Replace the culture medium with fresh, serum-free medium containing the desired concentrations of the test compounds (or DMSO vehicle control).

    • Pre-incubate the cells with the compounds for 2 hours.[12]

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 0.5 µg/mL to all wells except the unstimulated control.[12]

    • Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate IC50 values as described in the previous protocol.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization of the parent scaffold is crucial for identifying candidates with improved potency and drug-like properties.[1] The data generated from the described assays should be compiled to establish a clear structure-activity relationship (SAR).

Table 1: Illustrative Bioactivity Data for Hypothetical this compound Analogs

(Note: The following data is for illustrative purposes only to demonstrate data presentation and potential SAR trends based on related chemical series.)

Compound IDR1-Group (at N1)R2-Group (at C2)cPLA2α IC50 (µM)TNF-α Release IC50 (µM)
Parent -H-H15.2> 50
Analog-1 -CH3-H8.522.1
Analog-2 -H-CH312.845.3
Analog-3 -(CH2)2-morpholine-CH30.751.9
Analog-4 -H-CF3> 100> 100

Interpretation of Hypothetical SAR:

  • N1-Alkylation: Small alkyl groups at the N1 position (Analog-1) may moderately improve potency. More complex substitutions, such as the morpholinoethyl group found in intermediates for cannabinoid ligands (Analog-3), could dramatically increase potency, suggesting this position is critical for interaction with the enzyme's active site.

  • C2-Substitution: Small alkyl groups at the C2 position (Analog-2) may have a minor impact, while electron-withdrawing groups like -CF3 (Analog-4) could be detrimental to activity, a trend observed in other indole-based series.[13]

Future Directions and Therapeutic Potential

The successful validation of this compound as a cPLA2α inhibitory scaffold opens numerous avenues for therapeutic development.

  • Inflammatory Disorders: Lead compounds could be advanced for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[14]

  • Neurological Disorders: cPLA2α is implicated in neuroinflammation, a key pathological feature of Alzheimer's disease and other neurodegenerative conditions.[11] Therefore, brain-penetrant derivatives could offer a novel therapeutic strategy.

  • Analgesia: By inhibiting the production of prostaglandins, these compounds hold significant promise as non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved safety profile.[3]

Conclusion

This compound represents a highly promising and versatile starting point for the discovery of novel anti-inflammatory agents. Its chemical tractability and the strong biological precedent set by related indole structures provide a solid foundation for research and development. The proposed mechanism of action via cPLA2α inhibition offers a compelling therapeutic rationale. The experimental workflows detailed in this guide provide a clear and robust pathway for academic and industrial researchers to unlock the full therapeutic potential of this privileged chemical scaffold.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Methoxy-1H-indole-3-carboxylic acid is a versatile indole derivative that serves as a crucial building block in medicinal chemistry.[1] While its direct therapeutic targets are still under active investigation, the broader family of indole-3-carboxylic acid derivatives has demonstrated significant potential across a spectrum of diseases, including hypertension, cancer, and inflammatory conditions.[2][3][4] The addition of a methoxy group to the indole scaffold is a well-established strategy for enhancing biological activity.[5] This guide synthesizes the current understanding of related indole compounds to propose and explore the most promising therapeutic targets for this compound. We will detail the scientific rationale for each potential target, provide comprehensive, step-by-step experimental workflows for target identification and validation, and present a framework for data interpretation, thereby offering a complete roadmap for researchers aiming to elucidate the mechanism of action of this compound.

Introduction to this compound

This compound (7-MICA) is an organic compound featuring a bicyclic indole structure, substituted with a methoxy group at the 7-position and a carboxylic acid at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceuticals.[2][5] Research into related compounds suggests that 7-MICA holds potential in the development of novel therapeutics for neurological disorders, inflammation, and as an analgesic agent.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 128717-77-1[7][8][9]
Molecular Formula C₁₀H₉NO₃[7][9]
Molecular Weight 191.18 g/mol [7][9]
IUPAC Name This compound[7]

Landscape of Potential Therapeutic Targets

Based on the established activities of structurally similar indole derivatives, we can hypothesize several classes of proteins as potential therapeutic targets for 7-MICA. This section explores the rationale behind these hypotheses.

G-Protein Coupled Receptors (GPCRs): The Angiotensin II Receptor

Scientific Rationale: A compelling line of evidence points towards the Angiotensin II Type 1 Receptor (AT1R) as a potential target. Novel derivatives of indole-3-carboxylic acid have been synthesized and shown to possess high nanomolar affinity for AT1R, comparable to the established drug Losartan.[2][3] These compounds demonstrated significant antihypertensive effects in spontaneously hypertensive rats.[3] Given that 7-MICA shares the core indole-3-carboxylic acid scaffold, it is plausible that it or its simple esters and amides could interact with the AT1R, modulating the renin-angiotensin system.

Therapeutic Implications: Targeting AT1R is a clinically validated strategy for managing hypertension. Identifying 7-MICA as an AT1R antagonist could open avenues for developing new antihypertensive drugs.

cluster_RAS Renin-Angiotensin System cluster_Target Cellular Target cluster_Molecule Investigational Compound cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates Renin->AngI ACE->AngII Vaso Vasoconstriction AT1R->Vaso Aldo Aldosterone Release AT1R->Aldo MICA 7-MICA (Antagonist) MICA->AT1R Blocks BP Increased Blood Pressure Vaso->BP Aldo->BP

Caption: Potential antagonism of the AT1 receptor by 7-MICA.

Enzymes in Inflammatory Pathways

Scientific Rationale: The indole scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin.[10] Furthermore, related indole-2-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10] The anti-inflammatory properties attributed to 7-MICA suggest that it may directly inhibit enzymes like COX-1/COX-2 or modulate the signaling pathways that lead to the production of these pro-inflammatory cytokines.[1]

Therapeutic Implications: A compound that can selectively inhibit COX-2 or suppress cytokine production could be a valuable therapeutic for chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease, potentially with a favorable side-effect profile.

cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_targets Potential Targets cluster_molecule Investigational Compound cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Enzyme NFkB->COX2 iNOS iNOS Enzyme NFkB->iNOS Cytokines TNF-α, IL-6 (Gene Expression) NFkB->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO TNF TNF-α, IL-6 Cytokines->TNF MICA 7-MICA (Inhibitor) MICA->NFkB Inhibits? MICA->COX2 MICA->iNOS

Caption: Hypothesized inhibition points of 7-MICA in inflammatory signaling.

Targets in Oncology

Scientific Rationale: The parent compound, indole-3-carboxylic acid, has been noted for its anticancer properties.[4] It has been shown to enhance the efficacy of doxorubicin by inducing cellular senescence in colorectal cancer models.[11] The broader class of indole derivatives are known to target key proteins involved in cancer progression, such as tubulin (disrupting microtubule dynamics), protein kinases, and histone deacetylases (HDACs).[2] The structural versatility of the indole ring allows it to fit into various ATP-binding pockets or substrate-binding sites of these enzymes.

Therapeutic Implications: If 7-MICA is found to inhibit tubulin polymerization, specific protein kinases, or HDACs, it could be developed as a novel anticancer agent, either as a standalone therapy or in combination with existing treatments.

Experimental Workflows for Target Identification and Validation

To move from hypothesized to confirmed targets, a systematic and multi-faceted experimental approach is required. This section provides detailed, self-validating protocols for key stages of this process.

Workflow Overview

A logical progression from unbiased discovery to specific validation is crucial. This ensures that resources are directed toward the most promising targets.

cluster_discovery Unbiased Discovery cluster_engagement Target Engagement cluster_validation Functional Validation Affinity Affinity Chromatography- Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Affinity->CETSA Identifies Candidates Functional Target-Specific Biochemical/Cell-Based Assays CETSA->Functional Confirms Binding

Caption: A logical workflow for therapeutic target validation.

Protocol 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry

Causality: This method identifies potential protein targets by using an immobilized version of 7-MICA to "fish" for binding partners from a complex protein lysate. Proteins that bind are then identified by mass spectrometry. This is a powerful, hypothesis-free approach.

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of 7-MICA with a linker arm (e.g., a short polyethylene glycol chain ending in an amine) attached to a position that is not critical for biological activity (e.g., the N1 position of the indole). This requires careful structure-activity relationship (SAR) analysis.

    • Covalently immobilize the linker-modified 7-MICA onto N-hydroxysuccinimide (NHS)-activated sepharose beads.

    • Create a control column with beads that have been treated with the linker alone to identify non-specific binders.

  • Protein Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line or macrophage cell line) and harvest cells.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Chromatography:

    • Incubate 5-10 mg of the protein lysate with the 7-MICA-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer (at least 5 washes) to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive elution (with an excess of free 7-MICA) or by changing the pH or salt concentration.

  • Protein Identification:

    • Run the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise unique bands present in the 7-MICA lane but absent or reduced in the control lane.

    • Perform in-gel trypsin digestion.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database (e.g., UniProt) using a search algorithm like Mascot or Sequest.

Protocol 2: Target Engagement Verification via Cellular Thermal Shift Assay (CETSA)

Causality: CETSA validates target engagement within intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. This protocol confirms that the compound can reach and bind to its target in a physiological context.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a desired concentration of 7-MICA (e.g., 10 µM) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Analysis by Western Blot:

    • Quantify the amount of the specific protein of interest (identified from Protocol 1) in the soluble fraction of each sample using Western blotting with a specific antibody.

    • Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody against the target protein.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Develop the blot and quantify band intensities.

  • Data Analysis:

    • Plot the normalized band intensity (Target/Loading Control) against temperature for both vehicle- and 7-MICA-treated samples.

    • A rightward shift in the melting curve for the 7-MICA-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Target-Specific Functional Assay - AT1R Radioligand Binding Assay

Causality: This biochemical assay directly measures the ability of 7-MICA to compete with a known radiolabeled ligand for binding to the AT1 receptor. It provides quantitative data on binding affinity (Ki).

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cells overexpressing human AT1R or prepare them in-house.

  • Assay Setup:

    • In a 96-well plate, combine:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

      • A fixed concentration of a radiolabeled AT1R antagonist, such as [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

      • Increasing concentrations of unlabeled 7-MICA (e.g., from 1 nM to 100 µM) or a known competitor like Losartan for the positive control.

      • AT1R-containing membranes.

    • Define "total binding" wells (radioligand + membranes) and "non-specific binding" wells (radioligand + membranes + a high concentration of unlabeled Losartan).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand will be trapped on the filter.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate "specific binding" = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 7-MICA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 7-MICA that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Representative Quantitative Data Summary

Assay TypePotential TargetMetricHypothetical Value for 7-MICA
Radioligand BindingAngiotensin II Receptor (AT1R)Ki85 nM
Enzyme InhibitionCOX-2IC₅₀1.2 µM
Cell-Based AssayTNF-α Release (LPS-stimulated macrophages)IC₅₀5.5 µM
Antiproliferative AssayMCF-7 Breast Cancer CellsEC₅₀9.8 µM

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery. Based on robust evidence from related indole compounds, its most probable therapeutic targets lie within GPCRs like the AT1 receptor, key enzymes in inflammatory cascades such as COX-2, and proteins central to cancer cell proliferation. The experimental workflows detailed in this guide provide a clear, validated path from hypothesis to confirmation. Successful identification and validation of a primary target will unlock the next phase of drug development, including lead optimization to improve potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic studies, and eventual in vivo efficacy testing in relevant disease models.

References

Unraveling the Enigmatic Mechanism of Action of 7-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Methoxy-1H-indole-3-carboxylic acid has emerged as a molecule of interest within medicinal chemistry, with preliminary studies suggesting its potential as a scaffold for developing novel therapeutics, particularly in the realms of neuroprotection and anti-inflammatory action. However, the precise molecular mechanisms underpinning these putative effects remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this intriguing indole derivative. Drawing upon the known biological activities of structurally related compounds, we propose several plausible signaling pathways and molecular targets that may be modulated by this compound. This document further outlines a series of robust experimental protocols designed to systematically validate these hypotheses, offering a strategic roadmap for elucidating its therapeutic potential.

Introduction: The Therapeutic Promise of an Uncharted Indole

The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of a multitude of natural products and synthetic drugs with diverse biological activities. The strategic addition of functional groups, such as the methoxy and carboxylic acid moieties in this compound, can significantly influence a molecule's physicochemical properties and its interactions with biological targets. While this specific compound is commercially available and utilized in synthetic chemistry, its biological activity and mechanism of action are not well-documented in publicly available literature.

This guide aims to bridge this knowledge gap by proposing a data-driven investigative strategy. Based on the established pharmacology of analogous indole compounds, we will explore potential mechanisms centered on antioxidant, anti-inflammatory, and neuroprotective pathways. The subsequent sections will provide detailed experimental workflows, from initial target validation to cell-based functional assays, empowering research teams to systematically uncover the therapeutic promise of this compound.

Hypothesized Mechanisms of Action: Learning from Molecular Relatives

In the absence of direct mechanistic studies on this compound, we can formulate informed hypotheses by examining the activities of its structural analogs.

Anti-inflammatory and Antioxidant Pathways

Several indole derivatives are known to possess potent anti-inflammatory and antioxidant properties. A plausible mechanism for this compound could involve the modulation of key signaling pathways implicated in the inflammatory response and oxidative stress.

  • Nuclear Factor-κB (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. The related compound, indole-3-acetic acid, has been shown to mitigate the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB p65.[1] It is conceivable that this compound could similarly inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1]

  • Heme Oxygenase-1 (HO-1) Induction: Indole-3-acetic acid also demonstrates an ability to upregulate the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1] HO-1 plays a critical role in cellular defense against oxidative stress. An investigation into the potential of this compound to induce HO-1 would be a crucial step in characterizing its antioxidant properties.

  • Nrf2-ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is a primary cellular defense against oxidative stress.[2] Indole-3-carbinol and its metabolites have been shown to activate this pathway.[2] It is a strong possibility that this compound could also activate Nrf2, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Hypothesized Anti-inflammatory and Antioxidant Signaling Pathway

G This compound This compound IKK IKK Complex This compound->IKK Inhibition (?) Keap1 Keap1 This compound->Keap1 Inhibition (?) IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) NF-κB->Pro-inflammatory Genes Promotes Transcription Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Binds to Keap1->Nrf2 Sequesters for Degradation Antioxidant Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant Genes Promotes Transcription

Caption: Putative modulation of NF-κB and Nrf2 pathways.

Neuroprotective Mechanisms

The neuroprotective potential of indole compounds is another promising avenue of investigation.

  • Mitochondrial Enzyme Inhibition: The structurally similar 5-methoxy-indole-2-carboxylic acid has been identified as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[3] Inhibition of this enzyme has been linked to neuroprotection against ischemic injury. A focused study on the effect of this compound on DLDH and other key mitochondrial enzymes is warranted.

  • Modulation of Neurotrophic Factor Signaling: Indole-3-carbinol and its derivatives have been reported to exhibit neuroprotective effects through mimicking the activity of brain-derived neurotrophic factor (BDNF) and activating the TrkB/PI3K/Akt signaling pathway.[2] Investigating whether this compound can modulate this critical neurotrophic pathway could reveal a significant aspect of its potential therapeutic value in neurodegenerative diseases.

Experimental Workflows for Mechanism of Action Elucidation

To systematically test the aforementioned hypotheses, a multi-pronged experimental approach is recommended.

Workflow for Investigating Anti-inflammatory and Antioxidant Effects

Experimental Workflow: Anti-inflammatory & Antioxidant Screening

G cluster_0 In Vitro Assays cluster_1 Cell-Based Functional Assays Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) NFkB_Activity NF-κB Reporter Assay Cytokine_Quantification Cytokine Measurement (ELISA for IL-6, TNF-α) HO1_Expression HO-1 Expression Analysis (Western Blot, qPCR) Nrf2_Activation Nrf2 Nuclear Translocation (Immunofluorescence) LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) LPS_Stimulation->Cell_Viability LPS_Stimulation->NFkB_Activity LPS_Stimulation->Cytokine_Quantification LPS_Stimulation->HO1_Expression LPS_Stimulation->Nrf2_Activation

Caption: Stepwise approach for anti-inflammatory screening.

Step-by-Step Protocol: NF-κB Reporter Assay in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture and Transfection:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent. Co-transfect with a Renilla luciferase plasmid for normalization.

  • Compound Treatment and Stimulation:

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include appropriate vehicle and positive controls.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the LPS-stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Quantitative Data for Anti-inflammatory Assays

AssayEndpointHypothetical IC50 (µM)
NF-κB Reporter AssayIC5015.2
IL-6 ELISAIC5025.8
TNF-α ELISAIC5032.5
Workflow for Investigating Neuroprotective Effects

Experimental Workflow: Neuroprotective Screening

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays DLDH_Activity DLDH Enzyme Inhibition Assay Neuronal_Viability Neuronal Cell Viability Assay (e.g., SH-SY5Y cells) Akt_Phosphorylation Akt Phosphorylation Analysis (Western Blot)

Caption: Workflow for assessing neuroprotective potential.

Step-by-Step Protocol: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
  • Reagents and Materials:

    • Purified DLDH enzyme.

    • Dihydrolipoamide as the substrate.

    • NAD+ as the cofactor.

    • DTNB (Ellman's reagent) for colorimetric detection of NADH.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.5).

    • This compound.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DLDH enzyme, and varying concentrations of the test compound.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding dihydrolipoamide and NAD+.

    • Monitor the increase in absorbance at 412 nm due to the reduction of DTNB by the NADH produced.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percentage of DLDH inhibition for each compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Table 2: Hypothetical Quantitative Data for Neuroprotective Assays

AssayEndpointHypothetical IC50/EC50 (µM)
DLDH Inhibition AssayIC508.7
Akt PhosphorylationEC505.3

Conclusion and Future Directions

This technical guide provides a foundational framework for elucidating the mechanism of action of this compound. By leveraging the knowledge of structurally related compounds, we have proposed testable hypotheses centered on anti-inflammatory, antioxidant, and neuroprotective pathways. The detailed experimental protocols and workflows offer a clear path for researchers to systematically investigate these potential mechanisms.

Successful validation of these hypotheses will not only illuminate the therapeutic potential of this compound but will also pave the way for lead optimization and the design of more potent and selective analogs. Further in-depth studies, including target deconvolution using chemoproteomics and in vivo efficacy studies in relevant disease models, will be crucial next steps in the journey of translating this promising scaffold into a novel therapeutic agent.

References

7-Methoxy-1H-indole-3-carboxylic acid and its role in neurological disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 7-Methoxy-1H-indole-3-carboxylic Acid and Its Potential Role in Neurological Disorders

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Promise of a Niche Indole Derivative

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] From the essential amino acid tryptophan to potent pharmaceuticals, indoles exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Within this vast chemical space, methoxy-substituted indoles have garnered significant attention for their enhanced reactivity and diverse biological profiles.[2]

This guide focuses on a specific, yet relatively unexplored molecule: This compound . While its close relatives, such as Indole-3-propionic acid (IPA) and derivatives of 5-methoxy-indole carboxylic acid (5MICA), have shown considerable promise as multifunctional neuroprotective agents, this compound remains an intriguing candidate awaiting thorough investigation.[3][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid review, but as a scientific narrative that synthesizes what is known about related compounds to build a compelling, evidence-based hypothesis for the potential of this compound in the context of neurological disorders like Parkinson's and Alzheimer's disease. We will delve into its synthesis, postulate its mechanisms of action based on established indole pharmacology, and provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses. Our objective is to bridge the existing knowledge gap and catalyze further exploration into this promising molecule.

Part 1: Synthesis and Physicochemical Profile

The viability of any compound in a drug discovery pipeline begins with its accessibility and fundamental properties. This compound is a stable compound that can serve as a versatile building block for creating more complex molecules and derivatives.[5]

Physicochemical Data
PropertyValueSource
CAS Number 128717-77-1[6][7]
Molecular Formula C₁₀H₉NO₃[6][7]
Molecular Weight 191.18 g/mol [7][8]
IUPAC Name This compound[6]
Appearance (Predicted) Off-white to light brown solid-
Proposed Synthesis Workflow

While multiple synthetic routes for methoxy-activated indoles exist, a common and effective strategy is the Fischer indole synthesis.[2] However, for this specific compound, a more direct approach starting from a commercially available substituted indole is often more efficient. Below is a plausible and robust synthetic protocol.

G cluster_0 Synthesis Workflow A Start: 7-Methoxy-1H-indole B Vilsmeier-Haack Formylation (POCl₃, DMF) A->B Step 1 C Intermediate: 7-Methoxy-1H-indole-3-carbaldehyde B->C Yields aldehyde D Oxidation (e.g., KMnO₄ or Jones Reagent) C->D Step 2 E Product: This compound D->E Yields carboxylic acid F Purification (Recrystallization/Chromatography) E->F Final Step

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 7-Methoxy-1H-indole.

Materials:

  • 7-Methoxy-1H-indole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethanol

  • Ethyl acetate

  • Hexane

Step 1: Vilsmeier-Haack Formylation to yield 7-Methoxy-1H-indole-3-carbaldehyde

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0°C.

  • Slowly add POCl₃ dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 7-Methoxy-1H-indole in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture onto crushed ice and basify with a 2M NaOH solution until pH > 10.

  • The product, 7-Methoxy-1H-indole-3-carbaldehyde, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Oxidation to this compound

  • Suspend the crude 7-Methoxy-1H-indole-3-carbaldehyde in a mixture of acetone and water.

  • Slowly add a solution of KMnO₄ in water dropwise at room temperature. The reaction is exothermic; maintain the temperature below 30°C.

  • Stir vigorously until the purple color of the permanganate disappears, indicating reaction completion (typically 4-6 hours).

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the clear filtrate with 2M HCl to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification & Characterization:

  • Recrystallize the crude product from an ethanol/water or ethyl acetate/hexane solvent system.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Part 2: Postulated Mechanisms of Action in Neurological Disorders

The therapeutic potential of indole derivatives in neurodegeneration often stems from their ability to counteract multifactorial pathological processes, including oxidative stress, neuroinflammation, and protein aggregation.[3] Based on the robust evidence from structurally similar compounds, we can postulate several key mechanisms through which this compound may exert neuroprotective effects.

Pillar 1: Attenuation of Oxidative Stress via Nrf2-ARE Pathway Activation

Oxidative stress is a common pathological hallmark in a host of neurological disorders.[9][10] The nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway is the primary cellular defense mechanism against oxidative damage.[9][11]

Hypothesis: this compound, like other neuroprotective indoles such as Indole-3-carbinol (I3C) and its derivatives, may activate the Nrf2 pathway.[9][11] This activation leads to the transcription of a suite of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1), bolstering the cell's intrinsic defense against reactive oxygen species (ROS).

G cluster_0 Mechanism of Nrf2 Activation cluster_1 Cytoplasm cluster_2 Inside Nucleus Indole 7-Methoxy-1H-indole- 3-carboxylic acid Keap1 Keap1 Indole->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Normally binds & promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Postulated Nrf2-ARE pathway activation by the indole compound.

Experimental Protocol: In Vitro Neuroprotection and ROS Assay

Objective: To determine if this compound protects neuronal cells from oxidative stress and reduces intracellular ROS levels.

Cell Line: SH-SY5Y human neuroblastoma cells (a widely used model for neurotoxicity studies).[3]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO, final concentration <0.1%)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DCFDA-H2 (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate Buffered Saline (PBS)

Part A: Neuroprotection Assay (MTT)

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induce Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for another 24 hours. A control group should not receive H₂O₂.

  • Assess Viability:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Increased viability in treated wells compared to H₂O₂-only wells indicates neuroprotection.[1]

Part B: Intracellular ROS Measurement (DCFDA)

  • Follow steps 1 and 2 from the neuroprotection assay.

  • Induce Oxidative Stress: After pre-treatment, add H₂O₂ for a shorter duration (e.g., 1-2 hours).

  • Staining:

    • Wash cells with warm PBS.

    • Add medium containing 10 µM DCFDA-H2 and incubate for 30 minutes at 37°C in the dark.

    • Wash cells again with PBS.

  • Measurement: Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Analysis: A reduction in fluorescence in treated wells compared to H₂O₂-only wells indicates a decrease in intracellular ROS.

Pillar 2: Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme that degrades dopamine. Its inhibition is a key therapeutic strategy in Parkinson's disease to preserve dopamine levels.[3] Furthermore, MAO-B activity can generate oxidative stress through the production of H₂O₂. Several indole derivatives have been identified as selective MAO-B inhibitors.[3]

Hypothesis: The indole scaffold of this compound may allow it to bind to and inhibit the activity of MAO-B, presenting a dual benefit of preserving dopamine and reducing oxidative byproducts.

Experimental Protocol: MAO-B Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potential of this compound against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (MAO-B substrate)

  • Sodium phosphate buffer (pH 7.4)

  • This compound

  • Rasagiline or Selegiline (positive control inhibitors)

  • NaOH

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and the positive control in buffer.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • Sodium phosphate buffer

    • MAO-B enzyme solution

    • Test compound or control at various concentrations

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate kynuramine to each well to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes. The enzyme will convert kynuramine to 4-hydroxyquinoline.

  • Stop Reaction: Terminate the reaction by adding 2M NaOH.

  • Read Fluorescence: Measure the fluorescence of the product, 4-hydroxyquinoline (excitation ~310 nm, emission ~400 nm).

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the inhibition curve and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). A lower IC₅₀ indicates higher potency.

Part 3: Pharmacological Considerations & Future Directions

A critical hurdle for any CNS-active compound is its ability to cross the blood-brain barrier (BBB). While some indole derivatives show favorable permeability, this must be empirically determined.[3][4]

Blood-Brain Barrier Permeability Assessment

Hypothesis: The physicochemical properties of this compound (moderate molecular weight, potential for hydrogen bonding) make its BBB permeability uncertain. An in vitro model is a crucial first step for assessment.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive, transcellular permeability of this compound across the BBB.

Materials:

  • PAMPA sandwich plate (96-well format with a donor plate and an acceptor plate separated by a microfilter disc)

  • Porcine brain lipid (PBL) extract

  • Dodecane

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound, high and low permeability control compounds (e.g., Propranolol and Atenolol)

  • LC-MS/MS or UV-Vis spectrophotometer for quantification

G cluster_0 PAMPA Workflow A 1. Coat Filter Plate with Brain Lipid Solution B 2. Add Compound to Donor Plate (pH 7.4 Buffer) A->B C 3. Add Buffer to Acceptor Plate B->C D 4. Assemble Sandwich Plate C->D E 5. Incubate (e.g., 4-18 hours at RT) D->E F 6. Separate Plates E->F G 7. Quantify Compound in Donor & Acceptor Wells (LC-MS/MS) F->G H 8. Calculate Permeability (Pe) G->H

Caption: Step-by-step workflow for the PAMPA-BBB assay.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with 5 µL of the PBL/dodecane solution and allow it to impregnate the filter.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare Donor Plate: Add solutions of the test compound and controls to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer. Incubate the assembly at room temperature for a defined period (e.g., 18 hours).

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using established equations that account for the concentration change over time and the membrane surface area. Compounds are typically classified as high, medium, or low permeability based on their Pe values.

Summary and Path Forward

This compound stands as a promising yet under-investigated molecule. Drawing from the extensive research on its structural analogs, we have constructed a strong, scientifically-grounded rationale for its potential as a neuroprotective agent.

Key Postulated Attributes:

  • Multifunctional Activity: Potential to simultaneously target oxidative stress and inhibit MAO-B.

  • Synthetic Accessibility: Can be prepared via straightforward and scalable synthetic routes.

  • Favorable Safety Profile: Related indole carboxylic acids have demonstrated good safety profiles in cellular models.[3]

The path forward requires rigorous experimental validation. The protocols detailed in this guide provide a clear roadmap for researchers to:

  • Confirm Neuroprotective Efficacy: Utilize in vitro models of neurotoxicity to demonstrate a protective effect.

  • Elucidate the Mechanism of Action: Investigate the modulation of the Nrf2 pathway and MAO-B activity.

  • Assess Drug-like Properties: Evaluate BBB permeability and conduct further ADME-Tox studies.

Success in these initial stages would warrant progression to more complex cellular models and eventually to in vivo studies in animal models of Parkinson's or Alzheimer's disease. The exploration of this compound could unveil a new class of therapeutic candidates for devastating neurological disorders.

References

Investigating the Anti-Inflammatory Potential of 7-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative for Novel Anti-Inflammatory Agents

The inflammatory response, a critical component of innate immunity, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current therapeutic strategies, predominantly reliant on non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often accompanied by significant adverse effects. This necessitates a continued search for novel, safer, and more targeted anti-inflammatory agents.

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives like Indomethacin being well-established NSAIDs.[1] The structural diversity of indole derivatives allows for fine-tuning of their biological activities.[1][2] This guide focuses on a specific, yet promising, member of this family: 7-Methoxy-1H-indole-3-carboxylic acid . While recognized as a valuable building block in the development of anti-inflammatory and analgesic agents, detailed public-domain data on its specific anti-inflammatory properties remains nascent.[3]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to investigate and characterize the anti-inflammatory properties of this compound. We will proceed from foundational in vitro assays to more complex cell-based mechanistic studies and finally to preclinical in vivo models, providing the causal logic behind each experimental choice.

Foundational Screening: Establishing a Bioactivity Baseline

The initial phase of investigation aims to establish a baseline of anti-inflammatory activity using cost-effective and rapid in vitro assays.[4] These preliminary screens, while not fully representative of complex biological systems, are invaluable for go/no-go decisions and for guiding further, more resource-intensive studies.

Inhibition of Protein Denaturation

Causality: Protein denaturation is a well-documented cause of inflammation.[5] The ability of a compound to prevent heat- or chemically-induced protein denaturation can be correlated with its anti-inflammatory activity. We will employ a widely used assay utilizing bovine serum albumin (BSA).

Experimental Protocol: BSA Denaturation Assay

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL). Prepare serial dilutions ranging from 10 to 1000 µg/mL.

    • Prepare a stock solution of a reference standard, such as Diclofenac Sodium, at the same concentration.

  • Assay Procedure:

    • In a set of microcentrifuge tubes, add 0.5 mL of the BSA solution.

    • Add 0.5 mL of the various concentrations of this compound or the reference standard.

    • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle (e.g., DMSO).

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by incubating at 72°C for 5 minutes.

    • After cooling to room temperature, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Membrane Stabilization Assay

Causality: The stabilization of the red blood cell (RBC) membrane is analogous to the stabilization of lysosomal membranes. During inflammation, lysosomal enzymes are released, causing tissue damage. A compound that can stabilize the RBC membrane against hypotonicity-induced lysis may also be capable of stabilizing lysosomal membranes, thus exerting an anti-inflammatory effect.[6]

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization

  • Preparation of HRBC Suspension:

    • Obtain fresh human blood from a healthy volunteer (who has not taken NSAIDs for at least two weeks) and mix with an equal volume of Alsever's solution (anticoagulant).

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells three times with an equal volume of normal saline (0.9% w/v NaCl).

    • Prepare a 10% v/v suspension of the packed cells in normal saline.

  • Assay Procedure:

    • Prepare reaction mixtures containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% w/v NaCl), and 0.5 mL of the HRBC suspension.

    • Add 0.5 mL of various concentrations (10-1000 µg/mL) of this compound or the reference standard (Diclofenac Sodium).

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] * 100

    • Determine the IC₅₀ value.

In Vitro Foundational Screen Parameter Measured Expected Outcome for Positive Result
BSA Denaturation Assay Inhibition of heat-induced protein aggregationDose-dependent decrease in turbidity; low IC₅₀ value
HRBC Membrane Stabilization Inhibition of hypotonicity-induced hemolysisDose-dependent decrease in hemoglobin release; low IC₅₀ value

Mechanistic Elucidation: Probing Key Inflammatory Pathways

Following positive results in the foundational screens, the next logical step is to investigate the potential mechanisms of action. Inflammation is orchestrated by complex signaling cascades. This section will focus on investigating the effect of this compound on central players in the inflammatory process: cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Cyclooxygenase (COX) Enzyme Inhibition

Causality: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many NSAIDs exert their effects by inhibiting these enzymes. Determining if this compound inhibits COX enzymes, and its selectivity for COX-2 over COX-1, is a critical step in characterizing its therapeutic potential and predicting its gastrointestinal side-effect profile.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure using commercially available COX inhibitor screening kits (e.g., from Cayman Chemical).

  • Reagent Preparation:

    • Prepare assay buffer, heme, and arachidonic acid solution as per the kit manufacturer's instructions.

    • Reconstitute COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Assay Procedure:

    • To separate sets of wells in a 96-well plate (for COX-1 and COX-2), add the reaction buffer.

    • Add various concentrations of this compound, a non-selective inhibitor (e.g., Indomethacin), and a selective COX-2 inhibitor (e.g., Celecoxib).

    • Add the respective COX enzyme to the wells and incubate for a specified time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period to allow for prostaglandin synthesis.

    • Stop the reaction and measure the product (typically Prostaglandin F2α) using the provided ELISA components.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.

Modulation of the NF-κB Signaling Pathway

Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[3] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a key target for anti-inflammatory drug development. We will investigate the effect of our test compound on lipopolysaccharide (LPS)-induced NF-κB activation in a macrophage cell line (e.g., RAW 264.7).

Experimental Workflow: NF-κB Pathway Investigation

G cluster_0 Cell Culture & Stimulation cluster_1 Analysis of NF-κB Activation cluster_2 Interpretation RAW264_7 RAW 264.7 Macrophages Pretreat Pre-treat with 7-Methoxy-1H- indole-3-carboxylic acid RAW264_7->Pretreat LPS Stimulate with LPS Pretreat->LPS Western_p65 Western Blot: Nuclear vs. Cytoplasmic p65 LPS->Western_p65 Western_IkB Western Blot: Phospho-IκBα LPS->Western_IkB ELISA_Cytokine ELISA: TNF-α & IL-6 in supernatant LPS->ELISA_Cytokine Inhibition Inhibition of NF-κB Pathway Western_p65->Inhibition Western_IkB->Inhibition ELISA_Cytokine->Inhibition

Caption: Workflow for investigating NF-κB pathway modulation.

Experimental Protocol: Western Blot for NF-κB p65 Translocation and IκBα Phosphorylation

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Protein Extraction:

    • For p65 translocation, perform nuclear and cytoplasmic fractionation using a commercial kit.

    • For IκBα phosphorylation, lyse the whole cells to obtain total protein.

  • Western Blotting:

    • Quantify protein concentrations using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • NF-κB p65 (for nuclear and cytoplasmic fractions).

      • Phospho-IκBα (for total cell lysates).

      • Total IκBα (as a loading control for total lysates).

      • Lamin B1 (as a nuclear fraction marker).

      • GAPDH (as a cytoplasmic fraction marker).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • A decrease in nuclear p65 and a decrease in the phospho-IκBα/total IκBα ratio in treated cells compared to LPS-only stimulated cells indicates inhibition of the NF-κB pathway.

Experimental Protocol: ELISA for Pro-inflammatory Cytokines

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in a 24-well plate.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) for 12-24 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA:

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Compare the cytokine concentrations in the treated groups to the LPS-only stimulated group. A significant reduction indicates anti-inflammatory activity.

Mechanistic Assay Target Key Measurement Inference from Positive Result
In Vitro COX Assay COX-1 and COX-2 EnzymesIC₅₀ values for each enzymeDirect inhibition of prostaglandin synthesis.
Western Blot NF-κB p65, Phospho-IκBαSubcellular localization, Phosphorylation statusInhibition of NF-κB nuclear translocation and activation.
ELISA TNF-α, IL-6Secreted protein levelsDownregulation of key pro-inflammatory cytokine production.

In Vivo Validation: Assessing Efficacy in a Preclinical Model

Positive in vitro and cell-based results provide a strong rationale for progressing to in vivo models. These studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context. The carrageenan-induced paw edema model is a classical and well-accepted acute inflammation model.

Signaling Pathway Overview: Cellular Response to Inflammatory Stimulus

G cluster_pathway Key Inflammatory Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Gene MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK Activation MAP2K->p38 p38->Gene

Caption: Simplified overview of NF-κB and MAPK inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Animals and Acclimatization:

    • Use male Wistar rats or Swiss albino mice (180-220g).

    • Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Groups 3-5: this compound at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Administer the respective treatments orally one hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV is the change in paw volume.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the preclinical investigation of this compound's anti-inflammatory properties. The proposed experiments are designed to first confirm activity, then elucidate the underlying molecular mechanisms, and finally, validate efficacy in a relevant in vivo model.

Positive and compelling data from this comprehensive evaluation would strongly support the advancement of this compound, or its optimized derivatives, as a lead candidate for a new class of anti-inflammatory drugs. Further studies could then explore its efficacy in chronic inflammation models (e.g., collagen-induced arthritis), conduct detailed pharmacokinetic and toxicology profiling, and initiate lead optimization programs to enhance potency and drug-like properties. The indole scaffold continues to be a rich source of therapeutic agents, and a thorough investigation of this specific methoxy-substituted indole carboxylic acid is a scientifically sound and promising endeavor.

References

Preliminary Screening of 7-Methoxy-1H-indole-3-carboxylic Acid Derivatives: A Guide to Hit Identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methoxy-1H-indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for compounds with a wide range of biological activities, including potential therapeutic effects in oncology and neurodegenerative disorders.[1][2] This guide provides a comprehensive framework for the preliminary screening of novel derivatives of this core structure. We will detail a strategic, multi-tiered screening cascade designed to efficiently identify and validate initial "hits." This document moves beyond simple protocols to explain the scientific causality behind experimental choices, ensuring that each stage of the screening process is robust, logical, and self-validating. We will provide detailed methodologies for primary cytotoxicity and neuroprotection assays, guidance on secondary validation, and illustrative workflows and pathways to ground the experimental logic.

Part 1: The Strategic Imperative for a Screening Cascade

In early-stage drug discovery, screening a library of newly synthesized compounds requires a balance of speed, cost-effectiveness, and biological relevance. A monolithic approach, where all compounds are tested in complex, low-throughput models, is inefficient. Conversely, relying on a single high-throughput screen can generate misleading results.[3][4] Therefore, a tiered or cascaded approach is the industry standard. This strategy begins with broad, high-throughput screening (HTS) to cast a wide net and identify any compound with a desired biological effect.[5][6] Hits from this primary screen are then subjected to a series of increasingly stringent secondary and orthogonal assays to confirm activity, elucidate the mechanism of action, and eliminate false positives.

The rationale behind this workflow is rooted in resource management and scientific rigor. Primary assays are optimized for scale and speed, allowing for the rapid evaluation of hundreds or thousands of compounds.[3] Subsequent assays are more complex and resource-intensive but provide higher-quality, more physiologically relevant data on a smaller, curated set of promising molecules.[7] This ensures that research efforts are focused only on the most viable candidates.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening (High-Throughput) cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Mechanism & Selectivity start Design & Synthesis of 7-Methoxy-1H-indole-3-carboxylic Acid Derivatives library Compound Library (Purity & QC Verified) start->library primary_screen Parallel Primary Screens (e.g., Cytotoxicity & Neuroprotection) Single High Concentration library->primary_screen hits Initial 'Hits' Identified (Activity > Threshold) primary_screen->hits dose_response Dose-Response Assays (IC50/EC50 Determination) hits->dose_response orthogonal Orthogonal Assays (e.g., LDH vs. ATP assay) dose_response->orthogonal validated_hits Validated Hits orthogonal->validated_hits target_id Target-Based Assays (e.g., Kinase Inhibition) validated_hits->target_id selectivity Selectivity Profiling (Against Related Targets) target_id->selectivity lead_candidates Prioritized Lead Candidates selectivity->lead_candidates

Caption: A generalized screening cascade for identifying lead candidates.

Part 2: Primary Screening – The First Filter

The goal of primary screening is to efficiently identify molecules that exhibit any level of a desired biological activity from a larger library. For derivatives of the this compound scaffold, which has shown potential in both anticancer and neuroprotective contexts, running parallel screens is a highly effective strategy.[2][8][9][10]

Anticancer Screening: General Cytotoxicity Assays

A common starting point for anticancer drug discovery is to screen for general cytotoxicity against a representative cancer cell line.[11][12] Compounds that induce cell death or inhibit proliferation are flagged as potential hits.[13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14] The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Causality & Rationale:

  • Why MTT? It is a robust, inexpensive, and well-validated method suitable for HTS in 96- or 384-well formats.[5] It measures a key hallmark of cell health—metabolic activity.[7]

  • Controls are Critical:

    • Vehicle Control (e.g., 0.1% DMSO): This is the baseline for 100% cell viability and ensures the solvent used to dissolve the compounds has no toxic effect.

    • Positive Control (e.g., Doxorubicin): A known cytotoxic agent is used to confirm the assay is working correctly and the cells are responsive.

    • No-Cell Control (Media Only): This provides the background absorbance value to be subtracted from all other readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of each derivative in DMSO. Dilute the compounds in culture medium to the desired final screening concentration (typically 10 µM or 25 µM for a primary screen). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each derivative relative to the vehicle control after subtracting the background absorbance. A common hit threshold is ≥50% inhibition of cell viability.

Neuroprotection Screening: Oxidative Stress Models

Many neurodegenerative diseases, such as Parkinson's and Alzheimer's, involve oxidative stress and the generation of reactive oxygen species (ROS) that damage neurons.[15][16] A valuable primary screen is to assess a compound's ability to protect neuronal cells from an oxidative insult.

This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS. The resulting compound, DCF, is highly fluorescent.

Causality & Rationale:

  • Why H₂O₂? Hydrogen peroxide (H₂O₂) is a common and reliable agent used to induce oxidative stress and cell damage in vitro.[17][18]

  • Why a Pre-treatment Paradigm? By adding the indole derivatives before the oxidative insult, the assay specifically screens for compounds with protective or antioxidant capabilities, rather than those that might simply interfere with the dye.

  • Controls for Confidence:

    • Untreated Cells: Baseline for normal ROS levels.

    • H₂O₂-Treated Cells: Positive control for ROS induction (maximum fluorescence).

    • Antioxidant Control (e.g., N-acetylcysteine): A known antioxidant is used to validate that the assay can detect ROS reduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into black-walled, clear-bottom 96-well plates at an optimal density. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with the indole derivatives at a single concentration (e.g., 10 µM) for 1-2 hours.

  • Probe Loading: Remove the medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution to each well and incubate for 45 minutes at 37°C, protected from light.

  • Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of a freshly prepared solution of H₂O₂ (e.g., 100 µM in serum-free medium) to induce oxidative stress.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) every 5 minutes for 1-2 hours using a plate reader.

  • Data Analysis: Determine the rate of fluorescence increase over time. Compounds that significantly reduce the rate of ROS production compared to the H₂O₂-only control are considered hits.

Part 3: Hit Validation and Mechanism Interrogation

A "hit" from a primary screen is merely a starting point. Rigorous validation is required to confirm the activity and justify the allocation of further resources.

Dose-Response Analysis and IC₅₀ Determination

The first step in hit validation is to confirm the activity in a dose-dependent manner. Compounds are tested across a range of concentrations (typically using a semi-log dilution series) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This value is a key measure of a compound's potency.

Compound IDPrimary Cytotoxicity (% Inhibition @ 10µM)Cytotoxicity IC₅₀ (µM)Neuroprotection (% ROS Reduction @ 10µM)Neuroprotection EC₅₀ (µM)
Control-Pos 98.2% (Doxorubicin)0.8595.1% (NAC)15.2
Derivative-001 75.4%8.212.5%> 50
Derivative-002 11.2%> 5068.9%11.7
Derivative-003 68.1%12.555.4%21.3
Derivative-004 5.6%> 509.8%> 50

Table 1: Example Data Summary for Validated Hits. This table provides a clear, comparative view of compound potency from dose-response studies, allowing for the prioritization of compounds like Derivative-001 (potent cytotoxic) and Derivative-002 (potent neuroprotective).

Target-Based Assays: Uncovering the Mechanism

Many indole derivatives exert their effects by inhibiting specific enzymes, particularly protein kinases.[4][6] Kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival, making them prime targets in oncology.[6] A target-based assay can confirm if a cytotoxic hit acts by inhibiting a specific kinase.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation & Survival transcription->response inhibitor Indole Derivative inhibitor->mek

Caption: Simplified MAPK/ERK signaling pathway, a common target in cancer.

This type of assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to virtually any kinase.

Causality & Rationale:

  • Why Measure ADP? ADP is the universal by-product of any kinase-catalyzed phosphotransfer reaction. Measuring its production provides a direct and unambiguous readout of enzyme activity.

  • Luminescence for Sensitivity: Luminescent readouts are generally more sensitive and less prone to interference from compound color or fluorescence than absorbance-based methods.[19]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine the purified target kinase, its specific substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: Add the validated hit compounds across a range of concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP Detection (Step 2): Add Kinase Detection Reagent, which contains the necessary enzymes to convert the ADP produced into a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀.

Conclusion

This guide outlines a robust, logical, and scientifically grounded strategy for the preliminary screening of this compound derivatives. By employing a cascaded approach that begins with broad primary screens for cytotoxicity and neuroprotection, followed by rigorous hit validation through dose-response analysis and mechanism-of-action studies, researchers can efficiently identify and prioritize promising lead candidates. The key to success lies not in merely following protocols, but in understanding the causality behind each experimental choice and incorporating a system of self-validating controls. This ensures that the data generated is reliable, reproducible, and provides a solid foundation for advancing novel indole derivatives into the next phase of drug development.

References

Methodological & Application

Application Note & Protocol: A Reliable Two-Step Synthesis of 7-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Significance

7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1) is a crucial heterocyclic building block in the field of medicinal chemistry and drug discovery.[1][2] The indole nucleus is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, prized for its ability to interact with various biological targets.[3][4][5] Specifically, functionalization at the 7-position with a methoxy group and at the 3-position with a carboxylic acid creates a versatile intermediate for elaborating more complex molecular architectures.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers in academic and industrial settings. The methodology is presented as a two-step sequence starting from the commercially available 7-methoxy-1H-indole, focusing on operational simplicity, high yields, and robust validation.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves two classic and reliable transformations in indole chemistry: C3-formylation via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the target carboxylic acid.

  • Step 1: Vilsmeier-Haack Formylation. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus highly susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction utilizes the "Vilsmeier reagent," an electrophilic chloroiminium ion, generated in situ from a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This reagent selectively attacks the C3 position of 7-methoxy-1H-indole to introduce a formyl group (-CHO), yielding 7-methoxy-1H-indole-3-carbaldehyde.

  • Step 2: Oxidation of the Aldehyde. The intermediate aldehyde is then converted to the final carboxylic acid. This transformation is a standard oxidation reaction. While several reagents can accomplish this, this protocol employs sodium chlorite (NaClO₂), a mild and efficient oxidant that selectively converts aldehydes to carboxylic acids in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions.[6]

The overall synthetic scheme is depicted below.

Reaction_Scheme cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 7-Methoxy-1H-indole 7-Methoxy-1H-indole Aldehyde 7-Methoxy-1H-indole-3-carbaldehyde 7-Methoxy-1H-indole->Aldehyde 1. POCl₃, DMF 2. NaOH (aq) Carboxylic_Acid This compound Aldehyde->Carboxylic_Acid NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH, H₂O

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water.

Part A: Synthesis of 7-Methoxy-1H-indole-3-carbaldehyde

Materials & Reagents:

  • 7-Methoxy-1H-indole (CAS: 3189-22-8)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Phosphoryl chloride (POCl₃) (CAS: 10025-87-3)

  • Sodium hydroxide (NaOH) (CAS: 1310-73-2)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (20 mL).

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Slowly add phosphoryl chloride (6.0 mL, 65 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed. Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Indole Addition: Dissolve 7-methoxy-1H-indole (5.0 g, 34 mmol) in anhydrous DMF (25 mL). Add this solution dropwise to the Vilsmeier reagent slurry over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Hydrolysis: Cool the reaction mixture back down to 0-5 °C in an ice bath. Cautiously quench the reaction by slowly adding 100 mL of crushed ice. Then, add a 5 M aqueous solution of NaOH until the pH is basic (pH ~10-12).

  • Work-up: Heat the mixture to 90 °C for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Cool to room temperature. The product should precipitate as a solid.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water. Dry the solid under vacuum to yield 7-methoxy-1H-indole-3-carbaldehyde as a pale yellow to brown solid. The crude product is often pure enough for the next step, but can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part B: Synthesis of this compound

Materials & Reagents:

  • 7-Methoxy-1H-indole-3-carbaldehyde (from Part A)

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene (CAS: 513-35-9)

  • Sodium chlorite (NaClO₂) (80% technical grade, CAS: 7758-19-2)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Hydrochloric acid (HCl), 2 M

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Setup: In a 500 mL round-bottom flask, suspend the crude 7-methoxy-1H-indole-3-carbaldehyde (e.g., ~5.5 g, assuming ~90% yield from Part A, 31.4 mmol) in a mixture of tert-butanol (150 mL) and water (50 mL). Add 2-methyl-2-butene (25 mL, ~5 eq.) to the suspension.

  • Oxidant Addition: In a separate beaker, prepare a solution of sodium chlorite (80%, 10.6 g, 94.2 mmol, 3 eq.) and sodium dihydrogen phosphate monohydrate (10.8 g, 78.5 mmol) in water (50 mL).

  • Oxidation Reaction: Add the oxidant solution dropwise to the vigorously stirred aldehyde suspension at room temperature over a period of 1 hour. A slight exotherm and color change to bright yellow may be observed. Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents (t-BuOH and excess 2-methyl-2-butene).

  • Precipitation: Dilute the remaining aqueous slurry with 100 mL of water. Cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.

  • Isolation and Purification: The target carboxylic acid will precipitate as a solid. Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Data Summary and Workflow Visualization

Quantitative Data Summary
ParameterStep A: FormylationStep B: Oxidation
Starting Material 7-Methoxy-1H-indole7-Methoxy-1H-indole-3-carbaldehyde
Amount 5.0 g (34 mmol)~5.5 g (31.4 mmol)
Key Reagents POCl₃ (6.0 mL), DMF (45 mL)NaClO₂ (10.6 g), 2-Methyl-2-butene (25 mL)
Reaction Time 2 hours4-6 hours
Temperature 40 °CRoom Temperature
Expected Yield 85-95%90-98%
Product 7-Methoxy-1H-indole-3-carbaldehydeThis compound
Appearance Pale yellow to brown solidOff-white to brown powder[2]

Experimental Workflow

G cluster_prep Part A: Formylation cluster_ox Part B: Oxidation A1 Form Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) A2 Add 7-Methoxy-1H-indole solution A1->A2 A3 React at 40°C for 2h (Monitor by TLC) A2->A3 A4 Quench with ice & basify with NaOH A3->A4 A5 Isolate & Dry Intermediate Aldehyde A4->A5 B1 Suspend Aldehyde in t-BuOH/H₂O with scavenger A5->B1 Proceed with crude product B2 Add aq. NaClO₂/NaH₂PO₄ solution B1->B2 B3 React at RT for 4-6h (Monitor by TLC) B2->B3 B4 Remove organic solvents (Rotovap) B3->B4 B5 Acidify with HCl to pH 2-3 B4->B5 B6 Filter, Wash & Dry Final Product B5->B6 End Final Product B6->End Start Start Start->A1

Caption: Step-by-step experimental workflow diagram.

Protocol Validation and Characterization

The integrity of this protocol is ensured through in-process controls and final product verification.

  • In-Process Control: TLC is used to monitor the consumption of starting material at each step, confirming reaction completion before proceeding to the work-up. This prevents low yields and simplifies purification.

  • Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected data includes:

    • Molecular Formula: C₁₀H₉NO₃[7]

    • Molecular Weight: 191.18 g/mol [7]

    • ¹H NMR: Spectral data should be consistent with the structure.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (e.g., [M-H]⁻ at m/z 190.05).

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of this compound. The methodology employs well-established chemical transformations that are scalable and high-yielding. By detailing the mechanistic rationale and critical process parameters, this guide serves as a reliable resource for researchers requiring this valuable intermediate for applications in drug discovery, organic synthesis, and materials science.

References

Topic: Purification Techniques for 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Methoxy-1H-indole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications, including synthesis of pharmacologically active agents and functional materials. This document provides a comprehensive guide to the purification of this compound, detailing three primary techniques: acid-base extraction, recrystallization, and column chromatography. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt the methodologies to varying scales and impurity profiles.

Introduction and Physicochemical Profile

This compound is an indole derivative characterized by a methoxy group at the 7-position and a carboxylic acid at the 3-position. The electronic properties of the methoxy group can influence the reactivity of the indole nucleus, making it a valuable synthon.[1] Synthetic routes, however, often yield a crude product containing unreacted starting materials, reagents, and side-products. The choice of an appropriate purification strategy is paramount and should be guided by the compound's specific physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 128717-77-1[2],[3],[4]
Molecular Formula C₁₀H₉NO₃[2],[4]
Molecular Weight 191.18 g/mol [2],[4]
Appearance Light beige powder/solid[5] (analogue)
Melting Point 232-234 °C (decomposes)[5] (analogue)
pKa ~3.90 ± 0.10 (Predicted)[3],[5]
Solubility Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water.[3],[5],[6]

Overall Purification Strategy

The purification strategy depends on the nature of the impurities and the desired final purity. The acidic nature of the carboxylic acid functional group is the most powerful handle for purification. A typical workflow involves an initial bulk purification using acid-base extraction, followed by a final polishing step via recrystallization. Column chromatography is reserved for challenging separations or when the highest possible purity is required.

Purification Workflow Crude Crude Product (From Synthesis) ABE Acid-Base Extraction Crude->ABE Major Impurities: Neutral/Basic Recryst Recrystallization ABE->Recryst Solid Product Chrom Column Chromatography ABE->Chrom Oily Product or Complex Mixture Pure Pure Product (>98%) Recryst->Pure Chrom->Pure Analysis Purity Analysis (TLC, NMR, MP) Pure->Analysis

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group (pKa ≈ 3.9).[3][5] In the presence of a weak base, such as sodium bicarbonate (NaHCO₃), the acid is deprotonated to form its corresponding sodium carboxylate salt. This salt is ionic and highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase.[7][8] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[9][10]

Acid_Base_Extraction_Mechanism cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase Imp_Org Neutral/Basic Impurities Acid_Org R-COOH (Target Compound) Base + NaHCO₃ (aq) Acid_Org->Base Salt_Aq R-COO⁻Na⁺ (Water Soluble Salt) Acid + HCl (aq) Salt_Aq->Acid Imp_Aq Impurity Salts (if any) Base->Salt_Aq Deprotonation Precipitate R-COOH (s) (Pure Precipitate) Acid->Precipitate Protonation

References

Comprehensive Analytical Characterization of 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1H-indole-3-carboxylic acid is a pivotal intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry.[1] Its utility in the development of novel therapeutic agents necessitates a robust and comprehensive analytical strategy to confirm its identity, purity, and stability. This application note provides a detailed guide to the multi-technique characterization of this compound, offering field-proven protocols and expert insights into data interpretation. The methodologies described herein are designed to establish a complete analytical profile, ensuring the quality and integrity of the material for research, development, and manufacturing purposes.

Introduction and Physicochemical Profile

The indole nucleus is a privileged scaffold in medicinal chemistry, and functionalized derivatives like this compound serve as key starting materials for complex molecular architectures.[1] The presence of the methoxy group at the 7-position and the carboxylic acid at the 3-position provides specific reactivity points for synthetic elaboration. Accurate characterization is the cornerstone of its effective use, preventing costly downstream failures in multi-step syntheses and ensuring the reliability of biological data.

A foundational understanding begins with its basic physicochemical properties, summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₉NO₃[2][3][4]
Molecular Weight 191.18 g/mol [2][3][4]
Monoisotopic Mass 191.058243149 Da[2]
CAS Number 128717-77-1[2][3][5]
IUPAC Name This compound[2]
Appearance Typically an off-white to pale yellow solidAssumed based on similar compounds

Integrated Analytical Workflow

A multi-faceted approach is essential for unambiguous characterization. No single technique can provide all the necessary information. The following workflow illustrates a logical sequence of analyses to build a complete profile of the material, moving from identity confirmation and structural elucidation to purity assessment.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) NMR->MS Confirms MW FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups Report Certificate of Analysis FTIR->Report HPLC HPLC-UV (Purity, Assay) UVVIS UV-Vis Spectroscopy (Quantification Check) HPLC->UVVIS Orthogonal Check UVVIS->Report TA Thermal Analysis (DSC/TGA) TA->Report Sample Test Sample Sample->NMR Sample->HPLC Sample->TA

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is ideal for separating the target analyte from potential impurities, which are likely to have different polarities.

3.1. Scientific Principle

Reverse-phase HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later. For an ionizable molecule like a carboxylic acid, controlling the pH of the mobile phase is critical to ensure a consistent and reproducible retention time by suppressing the ionization of the carboxyl group.

3.2. Protocol: Purity Assessment by Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm (based on the characteristic absorbance of the indole chromophore).[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

3.3. Data Interpretation and Trustworthiness

  • Retention Time (RT): Expect a single, sharp major peak for the pure compound. The RT is a characteristic of the compound under these specific conditions.

  • Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. A purity level of >98% is typically required for high-quality intermediates.[4]

  • Peak Shape: A symmetrical peak (tailing factor close to 1.0) indicates good chromatographic behavior and the absence of column overload or secondary interactions.

  • Self-Validation: The use of a photodiode array (PDA) detector instead of a simple UV detector adds a layer of trust. A PDA allows for peak purity analysis, which compares spectra across the peak to detect hidden co-eluting impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive evidence of the molecular structure. NMR, FTIR, and Mass Spectrometry are complementary methods that, when used together, can unambiguously confirm the identity of this compound.

G cluster_techniques Compound This compound MW: 191.18 NMR NMR ¹H: Chemical Shift, Integration, Splitting ¹³C: Number of Signals, Chemical Shift Compound->NMR Provides Full Structure MS Mass Spec Molecular Ion Peak ([M-H]⁻ @ 190) Fragmentation Pattern Compound->MS Confirms Molecular Weight FTIR FTIR N-H Stretch (~3400 cm⁻¹) C=O Stretch (~1680 cm⁻¹) O-H Stretch (broad, ~3000 cm⁻¹) Compound->FTIR Identifies Functional Groups UV UV-Vis λ_max ~278 nm Indole Chromophore Compound->UV Confirms Chromophore

Caption: Relationship between analytical techniques and the structural information they provide.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the compound, and it allows for the observation of exchangeable protons (N-H from the indole and O-H from the carboxylic acid), which would be lost in solvents like D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

Data Interpretation:

¹H NMR (Predicted)AssignmentMultiplicityIntegration
~12.0 ppm-COOHbroad singlet1H
~11.5 ppmIndole N-Hbroad singlet1H
~8.0 ppmH2 (proton on C2)singlet/doublet1H
~7.4 ppmH4 (proton on C4)doublet1H
~7.0 ppmH5 (proton on C5)triplet1H
~6.6 ppmH6 (proton on C6)doublet1H
~3.9 ppm-OCH₃singlet3H
  • ¹³C NMR: Expect 10 distinct signals corresponding to the 10 carbon atoms in the structure. Key signals include the carbonyl carbon (~165-170 ppm), aromatic carbons (100-150 ppm), and the methoxy carbon (~55 ppm).

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.[7] It is a rapid and powerful technique for identity confirmation.

Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

Data Interpretation:

Wavenumber (cm⁻¹)Assignment
3500 - 3300N-H stretch of the indole ring.[8][9]
3300 - 2500O-H stretch of the carboxylic acid (very broad due to hydrogen bonding).[10]
~1680C=O stretch of the carboxylic acid.[10]
1600 - 1450C=C aromatic ring stretches.[8]
~1250C-O stretch of the methoxy group.[9]

4.3. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and can reveal structural information through the analysis of fragmentation patterns.

Protocol (LC-MS):

  • Use the HPLC conditions described in Section 3.2.

  • Couple the HPLC outlet to an electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire spectra in both positive and negative ion modes.

    • Expert Insight: ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and ensuring a strong molecular ion peak. The carboxylic acid makes this molecule ideal for negative ion mode detection.

Data Interpretation:

Ion ModeExpected m/zAssignment
Negative190.05[M-H]⁻ (Deprotonated molecule)
Positive192.06[M+H]⁺ (Protonated molecule)
Positive214.04[M+Na]⁺ (Sodium adduct)
  • High-Resolution MS (HRMS): For definitive confirmation, HRMS can measure the mass with high precision (e.g., to 4 decimal places), allowing for the calculation of the elemental formula. The measured mass should match the theoretical mass of 191.05824 Da.[2]

4.4. UV-Visible Spectroscopy

Principle: This technique measures the absorption of light in the UV-visible range, which corresponds to electronic transitions within the molecule. The indole ring system is a strong chromophore, making this a useful method for quantification and identity verification.

Protocol:

  • Prepare a dilute solution of the compound (~10 µg/mL) in ethanol or methanol.

  • Use the same solvent as a blank reference.

  • Scan the absorbance from 200 to 400 nm.

Data Interpretation:

  • The UV spectrum of indole-3-carboxylic acid derivatives typically shows a strong absorption maximum (λ_max) around 278-280 nm.[6] This characteristic absorption can be used for quantification via the Beer-Lambert law.

Conclusion

The analytical characterization of this compound is a critical step in its utilization for research and development. The integrated application of chromatography (HPLC) for purity and spectroscopy (NMR, MS, FTIR) for structural confirmation provides a comprehensive and reliable assessment of the material's quality. The protocols and interpretive guidelines presented in this note form a robust framework for scientists to ensure the integrity of this important chemical building block.

References

Application Note: A Step-by-Step Guide to the Derivatization of 7-Methoxy-1H-indole-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Methoxy-1H-indole-3-carboxylic acid (7-MICA) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid indole scaffold and modifiable carboxylic acid functionality make it an ideal starting point for the synthesis of compound libraries aimed at discovering novel therapeutic agents. This guide provides a detailed, experience-driven protocol for the derivatization of 7-MICA, focusing on the robust and widely applicable amidation reaction. We will explore the chemical principles, offer a step-by-step experimental workflow, and discuss the critical aspects of reaction setup, monitoring, and product characterization.

Introduction: The Strategic Value of 7-MICA Derivatization

The indole ring system is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. The specific regioisomer, this compound, offers three key points for synthetic manipulation: the carboxylic acid at the C3 position, the indole nitrogen (N1), and the aromatic ring. Of these, the carboxylic acid is the most readily functionalized, serving as a versatile handle for introducing diversity.

Derivatization at this position allows researchers to:

  • Modulate Pharmacokinetic Properties: Altering lipophilicity, solubility, and metabolic stability by introducing different functional groups.

  • Explore Structure-Activity Relationships (SAR): Systematically modifying the substituent to probe interactions with a biological target, thereby optimizing potency and selectivity.

  • Generate Novel Chemical Entities: Creating libraries of amides, esters, and other analogues for high-throughput screening campaigns.

This document focuses on converting the carboxylic acid into an amide, a bioisostere for the carboxylic acid that can form different hydrogen bond patterns and often exhibits improved cell permeability and metabolic stability.

Foundational Chemistry: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide bond is typically unfavorable and requires high temperatures, which can degrade sensitive molecules. The core principle of modern amide synthesis is the in situ activation of the carboxylic acid's carbonyl group. This is achieved by converting the hydroxyl moiety into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

Peptide coupling reagents are the tools of choice for this transformation. They can be broadly categorized:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] To prevent side reactions and racemization (if chiral centers are present), an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields.[2]

  • Uronium/Aminium Salts: Reagents like HBTU and HATU are pre-activated forms of HOBt and HOAt, respectively. They react rapidly with the carboxylic acid to form the active ester directly, often resulting in faster reaction times and high efficiency.[3][4]

  • Phosphonium Salts: Reagents like PyBOP are also highly effective, particularly for sterically hindered couplings.[3]

For this guide, we will detail a protocol using the EDC/HOBt system, as it is cost-effective, reliable, and the water-soluble urea byproduct from EDC simplifies purification.

General Derivatization Strategy

The derivatization of 7-MICA primarily targets the C3-carboxylic acid, which can be readily converted into a variety of functional groups. The two most common pathways are amidation and esterification, which significantly broaden the chemical space for SAR studies.

G Start 7-Methoxy-1H-indole- 3-carboxylic acid Amidation Amide Derivatives (R-CO-NR'R'') Start->Amidation Amine (R'R''NH) + Coupling Agent Esterification Ester Derivatives (R-CO-OR') Start->Esterification Alcohol (R'OH) + Acid Catalyst

Figure 1: Primary derivatization pathways for 7-MICA.

Detailed Protocol: Synthesis of N-Benzyl-7-methoxy-1H-indole-3-carboxamide

This protocol provides a robust method for coupling 7-MICA with benzylamine as a representative primary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material
Benzylamine≥99%CommercialNucleophile
EDC·HCl (EDAC)≥98%CommercialCoupling agent
HOBtAnhydrous, ≥97%CommercialAdditive
DIPEA≥99.5%CommercialNon-nucleophilic base
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent
Dichloromethane (DCM)ACS GradeCommercialExtraction solvent
1 M Hydrochloric Acid (HCl)AqueousIn-houseFor work-up
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-houseFor work-up
BrineAqueousIn-houseFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercialDrying agent
Silica Gel230-400 meshCommercialFor chromatography
Experimental Workflow

The overall process involves dissolution and activation of the acid, nucleophilic addition of the amine, and subsequent work-up and purification to isolate the final product.

Figure 2: Step-by-step workflow for amide synthesis.
Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 191 mg, 1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid dissolves. Add 1-Hydroxybenzotriazole (HOBt) (153 mg, 1.0 mmol, 1.0 eq) and Benzylamine (107 mg, 1.0 mmol, 1.0 eq).

    • Causality Note: HOBt is crucial for suppressing side reactions and ensuring a high-yield, clean conversion to the desired amide.[2]

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This helps to manage the exothermic nature of the carbodiimide activation and prevents degradation of the active intermediate.

  • Base and Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 1.0 eq). Then, add EDC·HCl (211 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes.

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC, liberating the free carbodiimide. It also scavenges the acid formed during the reaction. Using a slight excess of EDC ensures full conversion of the starting carboxylic acid.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Causality Note: The acid wash removes unreacted benzylamine and DIPEA. The base wash removes unreacted 7-MICA and HOBt. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-7-methoxy-1H-indole-3-carboxamide.

Characterization and Data

The identity and purity of the synthesized derivative must be confirmed using standard analytical techniques.

Expected Analytical Data
ParameterExpected Result for N-Benzyl-7-methoxy-1H-indole-3-carboxamide
Molecular FormulaC₁₇H₁₆N₂O₂
Molecular Weight280.32 g/mol
Mass Spec (ESI+)Expected [M+H]⁺: 281.12
¹H NMR (CDCl₃)δ ~10.0 (s, 1H, indole-NH), 7.2-7.8 (m, Ar-H), ~6.5 (t, 1H, amide-NH), 6.8-7.0 (m, Ar-H), 4.65 (d, 2H, -CH₂-Ph), 3.95 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ ~165 (C=O), 148.5 (C7-O), 138 (Ar-C), 125-130 (Ar-C), 100-110 (Ar-C), 55.5 (-OCH₃), 44.5 (-CH₂-)
FTIR (cm⁻¹)~3300 (N-H stretch), ~1640 (Amide I C=O stretch), ~1540 (Amide II N-H bend)

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration. The disappearance of the broad carboxylic acid proton signal (~11-12 ppm) and the appearance of the amide N-H and benzylic CH₂ signals are key indicators of successful derivatization.[5][6]

Conclusion

The derivatization of this compound via amide bond formation is a fundamental and powerful strategy in modern drug discovery. The protocol detailed here, utilizing a common carbodiimide coupling agent, provides a reliable and scalable method for generating diverse libraries of compounds. By understanding the causality behind each step—from the necessity of acid activation to the logic of the work-up procedure—researchers can confidently apply and adapt this methodology to synthesize novel molecules with therapeutic potential.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 7-Methoxy-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 7-Methoxyindole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of a methoxy group at the 7-position, as seen in 7-Methoxy-1H-indole-3-carboxylic acid, modulates the molecule's electronic and steric properties, offering a versatile building block for drug discovery and chemical biology. This functionalization allows for the exploration of novel chemical space, with applications in the development of anti-inflammatory, analgesic, and neurological disorder-targeting agents.[2]

Solid-phase synthesis (SPS) provides a robust and efficient methodology for the construction of compound libraries, streamlining the purification process and enabling the rapid generation of diverse molecular entities.[1][3] This document provides a detailed guide for the incorporation of this compound into solid-phase synthesis workflows, covering resin attachment, peptide or small molecule elongation, and final cleavage and purification. The protocols and insights provided herein are designed to be self-validating, explaining the causality behind experimental choices to ensure reproducible and high-quality results.

I. Physicochemical Properties and Handling

Before initiating any synthesis, it is crucial to understand the properties of this compound.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 128717-77-1[4]
Molecular Formula C₁₀H₉NO₃[4]
Molecular Weight 191.18 g/mol [4]
Appearance Off-white to light yellow powder---
Solubility Soluble in DMF, DMSO; limited solubility in DCM, water---
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[5][5]

Handling and Storage: Store in a tightly sealed container in a cool, dry place.[6] When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[5]

II. The Solid-Phase Synthesis Workflow: A Conceptual Overview

The solid-phase synthesis of molecules incorporating this compound typically follows a three-stage process: immobilization onto a solid support, chain elongation (e.g., peptide synthesis), and cleavage/deprotection. This modular approach simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.

SPPS_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Elongation & Indole Coupling cluster_2 Stage 3: Cleavage & Purification Resin Select & Swell Resin Load Load First Building Block (e.g., Amino Acid) Resin->Load Cap Cap Unreacted Sites Load->Cap Deprotect N-terminal Deprotection (e.g., Piperidine) Cap->Deprotect Couple_AA Couple Next Amino Acid Deprotect->Couple_AA Repeat n times Couple_AA->Deprotect Repeat n times Couple_Indole Couple 7-Methoxy-1H- indole-3-carboxylic acid Couple_AA->Couple_Indole Final Coupling Step Cleave Cleavage from Resin & Side-Chain Deprotection Couple_Indole->Cleave Precipitate Precipitate Crude Product Cleave->Precipitate Purify Purify (e.g., HPLC) Precipitate->Purify

Caption: General workflow for solid-phase synthesis incorporating this compound.

III. Detailed Protocols and Methodologies

A. Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminal functionality of the final product.

  • For C-terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. Its steric bulk minimizes diketopiperazine formation, a common side reaction with the first two amino acids.[7] Furthermore, it allows for cleavage under mildly acidic conditions, which can preserve other acid-labile protecting groups if needed.[8]

  • For C-terminal Amides: Rink Amide resin is the standard choice. Cleavage with a strong acid, typically trifluoroacetic acid (TFA), simultaneously removes the peptide from the resin and generates the C-terminal amide.[7]

Protocol 1: Resin Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF using nitrogen pressure or vacuum.

B. Immobilization of the First Building Block (if applicable)

This protocol describes the loading of the first Fmoc-protected amino acid onto 2-CTC resin. If this compound is the first molecule to be attached, follow the coupling protocol in the next section, treating the resin as the "amine" component (for amino-functionalized resins) or using an appropriate linker strategy.

Protocol 2: Loading the First Amino Acid onto 2-Chlorotrityl Resin

  • Swell 2-CTC resin in Dichloromethane (DCM) for at least 30 minutes. Drain the solvent.

  • Dissolve the first Fmoc-protected amino acid (1.5-2.0 equivalents relative to resin loading capacity) in DCM.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the amino acid solution.

  • Add the solution to the resin and agitate at room temperature for 1-2 hours.

  • To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30-45 minutes.[7]

  • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under high vacuum.

C. Coupling of this compound

This step is the core of the application, where the indole moiety is incorporated. The following protocol is adapted from a successful method for coupling indole-3-carboxylic acid to a resin-bound dipeptide.[3] This is typically performed after the desired peptide or small molecule backbone has been assembled on the resin and the terminal amine has been deprotected.

Causality Behind Reagent Choice:

  • Coupling Agents: A combination of a uronium/aminium salt like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-Hydroxybenzotriazole) is highly effective.[3] HBTU activates the carboxylic acid of the indole, making it susceptible to nucleophilic attack by the resin-bound amine. HOBt acts as a racemization suppressant.[9]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and facilitate the coupling reaction.

Protocol 3: Coupling this compound

  • Ensure the peptide-resin has a free N-terminal amine (confirmed by a positive ninhydrin test).

  • In a separate vial, dissolve this compound (2.0-3.0 eq.), HBTU (2.0 eq.), and HOBt (2.0 eq.) in a minimal amount of DMF.

  • Add DIPEA (4.0-5.0 eq.) to the vial and vortex briefly. The solution should change color, indicating activation.

  • Immediately add the activation mixture to the swelled peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitor the reaction completion using a ninhydrin test. A negative result (beads remain colorless or yellow) indicates a complete reaction.

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).

  • Dry the resin under high vacuum before proceeding to cleavage.

Table 2: Recommended Reagents for Indole Coupling

ReagentEquivalents (eq.)Purpose
This compound 2.0 - 3.0The building block to be coupled.
HBTU 2.0Activates the carboxylic acid for amide bond formation.
HOBt 2.0Suppresses racemization and improves coupling efficiency.
DIPEA 4.0 - 5.0Acts as a non-nucleophilic base.
Solvent DMFHigh-quality, amine-free DMF is essential for success.
D. Cleavage and Deprotection

The final step involves cleaving the synthesized molecule from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail is critical, especially due to the presence of the indole ring, which is susceptible to alkylation by carbocations generated during cleavage.[10]

Causality Behind Cleavage Cocktail Components:

  • TFA (Trifluoroacetic Acid): A strong acid that cleaves the molecule from the resin and removes most common acid-labile protecting groups (e.g., Boc, tBu).[10]

  • Scavengers: These are nucleophilic species added to the cocktail to "trap" reactive carbocations. For indole-containing compounds, scavengers are not just recommended; they are essential.

    • Triisopropylsilane (TIS): An excellent carbocation scavenger.[11]

    • Water: Helps to hydrolyze t-butyl cations.

    • Thioanisole/1,2-Ethanedithiol (EDT): Particularly important for protecting tryptophan and other sensitive residues, and can be beneficial for the 7-methoxyindole moiety as well.[12]

Cleavage_Mechanism cluster_cleavage Cleavage Reaction cluster_scavenging Scavenging Resin Resin-Linker-Peptide TFA TFA Resin->TFA Cleaved_Peptide Free Peptide TFA->Cleaved_Peptide Carbocations Reactive Carbocations (e.g., tBu+) TFA->Carbocations Protecting_Groups Side-Chain Protecting Groups (e.g., tBu) Protecting_Groups->TFA Scavengers Scavengers (TIS, H2O, EDT) Carbocations->Scavengers Indole_Side_Chain Indole Ring Carbocations->Indole_Side_Chain Inert_Byproducts Inert Byproducts Scavengers->Inert_Byproducts Scavengers->Indole_Side_Chain Protection Alkylation Alkylation (Side Reaction) Indole_Side_Chain->Alkylation

Caption: Role of scavengers in preventing indole alkylation during TFA cleavage.

Protocol 4: Cleavage of the Final Product

  • Place the dry resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh. For a robust, general-purpose cleavage of indole-containing compounds, "Reagent K" is recommended.[12]

    • Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).

  • Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Reduce the volume of the combined filtrate under a gentle stream of nitrogen.

  • Precipitate the crude product by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge to pellet the crude product. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude product under vacuum.

IV. Purification and Analysis

The crude product should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The identity of the purified product should be confirmed by mass spectrometry (e.g., LC-MS).

V. Conclusion

This compound is a valuable and synthetically accessible building block for solid-phase synthesis. By understanding its chemical nature and employing optimized protocols for coupling and cleavage, researchers can efficiently incorporate this versatile scaffold into diverse molecular structures. The key to success lies in the careful selection of reagents—particularly robust coupling activators and a comprehensive scavenger cocktail during cleavage—to ensure high yields and purity while preserving the integrity of the indole ring. The methodologies outlined in this guide provide a strong foundation for the successful application of this compound in pioneering drug discovery and development programs.

References

Cell-based assay protocols using 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Characterizing Novel Indole-Based Compounds as Monocarboxylate Transporter (MCT) Inhibitors: A Methodological Guide Using 7-Methoxy-1H-indole-3-carboxylic acid as a Test Case

Abstract

Cancer cells frequently reprogram their metabolism to favor high rates of glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift results in the production of large quantities of lactic acid, which must be exported from the cell to prevent cytotoxic intracellular acidification and maintain rapid proliferation.[1] This critical lactate transport is primarily mediated by proton-coupled monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[2][3] Consequently, inhibition of MCTs has emerged as a promising therapeutic strategy to selectively target cancer cells. The indole scaffold is a privileged structure in medicinal chemistry, and several potent MCT inhibitors are indole-based derivatives. This guide provides a comprehensive, field-tested framework for screening and characterizing novel indole compounds, using this compound as a representative test article. We present detailed protocols for a primary lactate transport assay, a secondary cell viability assay, and a mechanistic intracellular lactate accumulation assay to build a robust, self-validating data package for potential MCT inhibitors.

Part 1: Scientific Background & Rationale

The Central Role of MCTs in Cancer Metabolism

Monocarboxylate transporters are members of the SLC16A gene family and are responsible for the proton-coupled transport of key metabolites like lactate, pyruvate, and ketone bodies across the plasma membrane.[1][3] In the tumor microenvironment, a "metabolic symbiosis" often exists: hypoxic, glycolytic cancer cells at the tumor core export lactate via MCT4, which is then taken up by oxygenated cancer cells at the periphery via MCT1 to be used as an oxidative fuel.[4] This lactate shuttle sustains energy production throughout the tumor, promotes angiogenesis, and contributes to immune evasion.[1][2]

Inhibition of MCT1, which is often the primary transporter for both lactate export in glycolytic tumors (like lymphomas) and lactate import in oxidative tumors, disrupts this metabolic harmony.[3][5] Blocking lactate efflux leads to intracellular acidification and a shutdown of the glycolytic pathway, ultimately triggering cell death.[4] This makes MCT1 a highly attractive and validated target for cancer therapy.

The Indole-3-Carboxylic Acid Scaffold as a Starting Point for MCT Inhibitors

While this compound is primarily known as a versatile building block in organic synthesis,[6] the core indole structure is the foundation of several potent, clinically investigated MCT1 inhibitors, such as AZD3965.[5][7][8] The workflow detailed herein is designed to rigorously assess whether a compound like this compound or its derivatives possess inhibitory activity against MCT1.

Part 2: Experimental Design & Strategic Cell Line Selection

The cornerstone of a successful screening campaign is the selection of appropriate biological systems. Sensitivity to MCT1 inhibition is highly dependent on a cell's metabolic phenotype and its expression of other MCT isoforms, particularly MCT4, which can function as an alternative lactate exporter and thus a mechanism of resistance.[8][9]

Causality Behind Cell Line Choice
  • High Sensitivity: Cell lines that express high levels of MCT1 but are negative or low for MCT4 are critically dependent on MCT1 for lactate export. These cells are predicted to be highly sensitive to MCT1 inhibition. Example: Raji (Burkitt's lymphoma).[8]

  • Potential Resistance: Cell lines co-expressing MCT1 and MCT4 may exhibit resistance, as MCT4 can compensate for the inhibition of MCT1.[8]

  • Negative Control: A cell line lacking significant MCT1 expression can serve as a negative control to confirm that any observed cytotoxicity is on-target.

A summary of recommended cell lines for screening is provided below.

Cell LineCancer TypeMCT1 ExpressionMCT4 ExpressionPredicted Sensitivity to MCT1 Inhibition
Raji Burkitt's LymphomaHighNegative / LowHigh
MCF7 Breast CancerHighLowModerate to High
DLD-1 Colorectal CancerHighLowModerate to High
786-O Renal Cell CarcinomaLowHighLow (Good MCT4 control)

Note: MCT expression levels should always be confirmed in-house via Western Blot or qPCR prior to initiating screening assays.

Part 3: Core Assay Protocols

A multi-assay approach is essential for building a trustworthy case for a compound's mechanism of action. We will proceed through a logical workflow:

  • Primary Assay: Directly measure the inhibition of the target's function (Lactate Transport).

  • Secondary Assay: Measure the downstream biological consequence (Cell Viability).

  • Mechanistic Assay: Confirm the expected proximal effect of target inhibition (Intracellular Lactate Accumulation).

G cluster_workflow Screening Workflow for MCT1 Inhibitors A Compound Preparation (this compound) B Protocol 1: [14C]-Lactate Uptake Assay A->B Dose-Response Treatment C Protocol 2: Cell Viability Assay (CCK-8/MTT) A->C Dose-Response Treatment D Protocol 3: Intracellular Lactate Accumulation Assay A->D Dose-Response Treatment E Data Analysis: Calculate IC50 Values B->E C->E D->E F Hit Confirmation & Validation E->F Potent & Correlated Activity

Caption: High-level workflow for screening potential MCT1 inhibitors.

Protocol 1: [¹⁴C]-L-Lactate Uptake Inhibition Assay

This assay directly quantifies the ability of a test compound to block MCT1-mediated transport of lactate into cells. We measure uptake rather than efflux for logistical simplicity, as MCT1 is a bidirectional transporter.[10]

A. Materials

  • Cells: Raji or DLD-1 cells.

  • Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Radiolabel: [¹⁴C]-L-Lactic acid (PerkinElmer or equivalent).

  • Buffers:

    • Krebs-Ringer-HEPES (KRH) Buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH adjusted to 7.4.

    • Uptake Buffer: KRH buffer containing 1 µCi/mL [¹⁴C]-L-Lactate and unlabeled L-Lactic acid to a final concentration of 1 mM.

    • Stop Solution: Ice-cold KRH buffer containing 10 mM unlabeled L-Lactic acid.

  • Lysis Buffer: 0.1 M NaOH.

  • Scintillation Cocktail and Liquid Scintillation Counter .

  • 96-well cell culture plates.

B. Step-by-Step Methodology

  • Cell Seeding: Seed 1 x 10⁵ cells/well into a 96-well plate and culture overnight. For suspension cells like Raji, use poly-D-lysine coated plates to promote adhesion.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock of this compound in KRH buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Include a vehicle control (0.1% DMSO).

  • Pre-incubation: Aspirate the culture medium. Wash cells once with 200 µL of room temperature KRH buffer. Add 100 µL of the diluted compound solutions (or vehicle) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Initiate Uptake: Add 100 µL of the Uptake Buffer to each well, effectively doubling the volume and halving the compound concentration to the desired final concentration.

  • Timed Reaction: Incubate for exactly 5 minutes at room temperature. This time must be within the linear range of uptake, which should be determined empirically for each cell line.

  • Terminate Uptake: Rapidly aspirate the uptake solution and immediately wash the cells three times with 200 µL of ice-cold Stop Solution to halt transport and remove extracellular radiolabel.

  • Cell Lysis: Add 150 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail. Measure radioactivity in a liquid scintillation counter as counts per minute (CPM).

C. Data Analysis

  • Subtract the average CPM of "no cell" control wells from all other readings.

  • Normalize the data by expressing CPM as a percentage of the vehicle control (100% transport).

  • Plot the percent inhibition against the log concentration of the compound and fit a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay

This assay determines the functional consequence of MCT1 inhibition on cell proliferation and viability. Glycolytic cells sensitive to MCT1 blockade will exhibit a dose-dependent decrease in viability.

A. Materials

  • Cells: Raji or other selected cell lines.

  • Compound: this compound, 10 mM stock in DMSO.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics.

  • Assay Reagent: Cell Counting Kit-8 (CCK-8) (Dojindo), MTT, or CellTiter-Glo (Promega).

  • 96-well cell culture plates.

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours (e.g., 5,000 cells/well for Raji).

  • Compound Treatment: The following day, treat cells with a range of concentrations of this compound (e.g., 1 nM to 100 µM) in triplicate. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Development (Using CCK-8): a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C, until a visible color change occurs in the control wells.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

C. Data Analysis

  • Subtract the background absorbance (media only).

  • Express the data as a percentage of the vehicle-treated control cells (100% viability).

  • Plot the percent viability against the log concentration of the compound and fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Intracellular Lactate Accumulation Assay

This mechanistic assay provides direct evidence of target engagement. Inhibition of lactate export will cause lactate to accumulate inside the cells.[5][11]

A. Materials

  • Cells & Compound: As described in previous protocols.

  • Assay Kit: A commercial L-Lactate assay kit (e.g., Sigma-Aldrich MAK064, TCI Chemicals L027).[12] These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[12][13]

  • Sample Preparation: PBS, lysis buffer (often included in the kit), and 10 kDa molecular weight cut-off (MWCO) spin filters to deproteinize samples.[12]

  • 6-well or 12-well plates for easier cell harvesting.

B. Step-by-Step Methodology

  • Cell Seeding & Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and allow them to adhere. Treat with the test compound at concentrations around its lactate transport IC₅₀ (e.g., 0.1x, 1x, and 10x IC₅₀) and a vehicle control for 4-6 hours.

  • Cell Harvesting: a. Aspirate the medium and quickly wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the plate using the assay kit's lysis buffer. c. Scrape the cells and collect the lysate.

  • Deproteinization: Centrifuge the lysate to pellet debris. To remove LDH enzyme activity that can interfere with the assay, pass the supernatant through a 10 kDa MWCO spin filter.[12] The filtrate is the sample for analysis.

  • Lactate Measurement: Follow the specific instructions of the commercial lactate assay kit.[13][14] This typically involves: a. Preparing a standard curve using the provided lactate standard. b. Adding samples and standards to a 96-well plate. c. Adding the kit's reaction mix (containing lactate oxidase/dehydrogenase and a probe). d. Incubating for 30-60 minutes at room temperature, protected from light. e. Reading the absorbance or fluorescence on a plate reader.

  • Normalization: Determine the total protein concentration of a parallel aliquot of the lysate (before deproteinization) using a BCA or Bradford assay. Normalize the lactate concentration to the total protein amount (e.g., nmol lactate / µg protein).

Part 4: Data Interpretation & Expected Outcomes

The power of this workflow lies in correlating the results from all three assays.

G cluster_logic Data Correlation Logic A Potent Inhibition of Lactate Transport (Low IC50) D Strong Evidence for On-Target MCT1 Inhibition A->D B Dose-Dependent Decrease in Cell Viability (Low GI50) B->D C Dose-Dependent Increase in Intracellular Lactate C->D

Caption: Logical convergence of data for hit validation.

Example Data Summary Table

Below is a hypothetical summary of results for a promising indole-based MCT1 inhibitor ("Compound X") compared to a known inhibitor and our test article.

CompoundLactate Transport IC₅₀ (µM)Cell Viability GI₅₀ (µM) (Raji Cells)Intracellular Lactate Fold Increase (at 1x IC₅₀)
AZD3965 (Control) 0.01 - 0.10.05 - 0.55 - 10 fold
Compound X (Hit) 1.55.24-fold
This compound > 100> 100No significant change

Interpretation:

  • A strong "hit" (like Compound X) will show potent inhibition in the lactate transport assay (low IC₅₀).

  • Crucially, this potency should translate to the cell viability assay, with a GI₅₀ value in a similar range. A large discrepancy between the IC₅₀ and GI₅₀ might suggest off-target effects or poor cell permeability.

  • Confirming a dose-dependent increase in intracellular lactate provides the mechanistic link, demonstrating that the observed cytotoxicity is indeed caused by the blockage of lactate export.

  • If this compound shows no activity, it serves as a valid negative control for the scaffold and confirms the specificity of any active derivatives.

Conclusion

This application note provides a robust, multi-faceted strategy for the initial characterization of novel compounds, such as this compound and its derivatives, as potential inhibitors of the monocarboxylate transporter MCT1. By integrating direct functional assays, secondary cellular viability readouts, and proximal mechanistic confirmation, this workflow enables researchers to confidently identify and validate on-target MCT1 inhibitors. This rigorous, self-validating approach is critical for advancing promising chemical matter in drug discovery programs targeting cancer metabolism.

References

Application Notes & Protocols: 7-Methoxy-1H-indole-3-carboxylic Acid as a Foundational Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of functionalized indoles, 7-Methoxy-1H-indole-3-carboxylic acid stands out as a particularly versatile and strategic building block for drug discovery campaigns.[3] Its unique structural features—a nucleophilic indole core, a carboxylic acid handle for diverse coupling reactions, and a methoxy group that modulates electronic properties and metabolic stability—provide a rich platform for synthetic diversification. This guide provides an in-depth exploration of this compound, presenting its physicochemical properties, key synthetic protocols, and strategic applications in the development of novel therapeutic agents. The protocols herein are designed to be robust and self-validating, with a focus on explaining the causal reasoning behind experimental choices to empower researchers in their synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound (CAS No. 128717-77-1) is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[3] The methoxy group at the 7-position enhances the electron-donating nature of the indole ring system, influencing its reactivity and biological interactions.[4] The carboxylic acid moiety at the 3-position is the primary site for synthetic modification, most commonly through amide bond formation.

PropertyValueSource
CAS Number 128717-77-1[3][5]
Molecular Formula C₁₀H₉NO₃[3][5][6]
Molecular Weight 191.19 g/mol [3][6]
Appearance Brown powder[3]
Purity ≥ 98% (HPLC)[3]
Storage Conditions Store at 0-8°C, sealed and dry[3][5]
IUPAC Name This compound[6]

Strategic Value in Medicinal Chemistry

The utility of this compound stems from the strategic placement of its functional groups, which allows for systematic chemical exploration in lead optimization campaigns.

  • The Carboxylic Acid (C3-Position): This group is an ideal anchor for derivatization. It provides a direct route to amides, esters, and other functional groups, enabling the exploration of a wide chemical space to probe interactions with biological targets. Amide coupling is the most frequent reaction in drug discovery, and this starting material is perfectly primed for it.[7]

  • The Methoxy Group (C7-Position): The electron-donating methoxy group modulates the electronic character of the indole ring. This can influence pKa, hydrogen bonding potential, and π-π stacking interactions with protein targets.[4] Furthermore, methoxy groups can block sites of potential metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • The Indole Nitrogen (N1-Position): The N-H group is a hydrogen bond donor and a site for further alkylation or arylation, providing another vector for structural modification to enhance potency or tune physicochemical properties.

Below is a diagram illustrating the key modification sites on the this compound scaffold.

G start 7-Methoxy-1H-indole- 3-carboxylic acid intermediate Activated O-acylisourea / HOBt Ester start->intermediate Activation reagents EDC, HOBt, DIPEA in DMF or DCM reagents->intermediate product Target Amide Derivative intermediate->product Nucleophilic Attack amine Primary or Secondary Amine (R-NH₂) amine->product workup Aqueous Work-up & Purification (Chromatography) product->workup

References

Application Note: Utilizing 7-Methoxy-1H-indole-3-carboxylic Acid for the Kinetic Analysis of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity has profound implications in immunology, particularly in the context of cancer and autoimmune diseases. By depleting local tryptophan concentrations and producing immunomodulatory kynurenine metabolites, IDO1 can suppress T-cell proliferation and function, thereby creating an immunosuppressive microenvironment that allows tumors to evade immune surveillance.[2] Consequently, IDO1 has emerged as a high-priority target for the development of novel immunotherapies.

The indole nucleus is a privileged scaffold in medicinal chemistry and has given rise to numerous enzyme inhibitors. Structurally, indole derivatives, including 7-Methoxy-1H-indole-3-carboxylic acid, share a resemblance to the natural substrate of IDO1, L-tryptophan. This structural analogy makes them prime candidates for investigation as potential inhibitors of IDO1. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a tool compound for studying the enzyme kinetics of IDO1. We will detail the underlying scientific principles, provide step-by-step protocols for in vitro kinetic assays, and discuss the interpretation of the resulting data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in biochemical assays.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃--INVALID-LINK--[3]
Molecular Weight 191.18 g/mol --INVALID-LINK--[3]
IUPAC Name This compound--INVALID-LINK--[3]
Solubility Predicted to have high solubility in polar aprotic solvents like DMSO.--INVALID-LINK--[4]

For enzyme kinetic studies, it is standard practice to prepare a concentrated stock solution of the inhibitor in 100% DMSO. This stock is then serially diluted to the final desired concentrations in the aqueous assay buffer. It is imperative to ensure that the final concentration of DMSO in the assay is kept low (typically ≤1%) to avoid any detrimental effects on enzyme activity.

Mechanism of IDO1 Catalysis and Inhibition

IDO1 catalyzes the oxidative cleavage of the C2-C3 double bond of the indole ring of L-tryptophan to yield N-formylkynurenine. This reaction requires the heme cofactor to be in its reduced ferrous (Fe²⁺) state. In in vitro assays, a reducing system, typically comprising ascorbic acid and methylene blue, is employed to maintain the active state of the enzyme.

IDO1_Catalytic_Cycle

Inhibitors of IDO1 can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. Given the structural similarity of this compound to L-tryptophan, a competitive mode of inhibition is a primary hypothesis to be tested. In this scenario, the inhibitor would bind to the active site of the enzyme, thereby preventing the binding of the substrate, L-tryptophan.

Experimental Protocols

The following protocols provide a framework for conducting in vitro enzyme kinetic studies of IDO1 with this compound.

Protocol 1: Preparation of Reagents
  • IDO1 Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

  • Recombinant Human IDO1 Enzyme: Prepare aliquots of recombinant human IDO1 in the assay buffer and store at -80°C. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range.

  • L-Tryptophan (Substrate) Stock Solution: Prepare a concentrated stock solution of L-tryptophan in the assay buffer. The concentration should be chosen to allow for a range of final concentrations in the assay, typically spanning below and above the known Km value for L-tryptophan (for human IDO1, the Km for L-tryptophan is in the low micromolar range).

  • This compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Reaction Mixture Cocktail (per reaction):

    • 20 mM Ascorbic acid

    • 10 µM Methylene blue

    • 100 µg/mL Catalase

    • L-Tryptophan (at desired final concentration)

    • IDO1 Assay Buffer to the final volume.

  • Developing Reagent: A solution of 30 mg/mL p-dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid. This reagent should be prepared fresh.

  • Termination Solution: 30% (w/v) Trichloroacetic acid (TCA).

Protocol 2: In Vitro IDO1 Inhibition Assay (IC₅₀ Determination)

This protocol is designed to determine the concentration of this compound that inhibits 50% of the IDO1 enzyme activity (IC₅₀).

IC50_Workflow

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in DMSO, followed by dilution in the IDO1 assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is constant and ideally below 1%.

  • Assay Plate Setup: In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add a pre-determined amount of recombinant human IDO1 enzyme to all wells except the negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the assay reaction mixture cocktail containing a fixed concentration of L-tryptophan (typically at or near its Km value).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding the TCA termination solution to each well. This will precipitate the enzyme.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Color Development: Transfer the supernatant to a new 96-well plate and add the p-DMAB developing reagent. A yellow color will develop as the reagent reacts with the kynurenine product.

  • Absorbance Reading: Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Determination of the Mode of Inhibition and Kᵢ

To determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, the enzyme kinetics must be assessed at varying concentrations of both the substrate (L-Tryptophan) and the inhibitor.

  • Experimental Setup: Set up a matrix of reactions in a 96-well plate format. Each row should correspond to a fixed concentration of this compound (including a zero-inhibitor control), and each column should correspond to a different concentration of L-Tryptophan.

  • Assay Procedure: Follow the same procedure as outlined in Protocol 2 (steps 2-11) for each reaction in the matrix.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (absorbance at 480 nm) against the L-Tryptophan concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration.

    • Analyze the changes in Kₘ and Vₘₐₓ with increasing inhibitor concentration to determine the mode of inhibition:

      • Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged.

      • Non-competitive Inhibition: Kₘ remains unchanged, Vₘₐₓ decreases.

      • Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of line intersections will also indicate the mode of inhibition.

    • The inhibition constant (Kᵢ) can be calculated from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Expected Results and Interpretation

Data Presentation:

The results of the kinetic analysis should be presented in a clear and concise manner.

Table 2: Hypothetical Kinetic Parameters for IDO1 Inhibition by this compound

ParameterValueMethod of Determination
IC₅₀ To be determinedProtocol 2
Mode of Inhibition To be determined (e.g., Competitive)Protocol 3
Kᵢ To be determinedProtocol 3

Conclusion

This compound serves as a valuable research tool for the investigation of IDO1 enzyme kinetics. Its structural similarity to the natural substrate, L-tryptophan, makes it an interesting candidate for inhibitor studies. The detailed protocols provided in this application note offer a robust framework for determining its inhibitory potency (IC₅₀) and mechanism of action (Kᵢ). Such studies are fundamental in the broader context of drug discovery and development, contributing to the design of novel immunotherapeutic agents targeting the IDO1 pathway. The self-validating nature of these protocols, which include positive and negative controls, ensures the generation of reliable and reproducible data, which is paramount for advancing our understanding of IDO1-mediated immunosuppression.

References

Application Note: Fluorescent Labeling of 7-Methoxy-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently found in pharmacologically active compounds. 7-Methoxy-1H-indole-3-carboxylic acid and its derivatives are of particular interest for their potential biological activities. Fluorescently labeling these molecules is a powerful strategy for elucidating their mechanisms of action, cellular uptake, and distribution.[1][] This technique attaches a fluorescent reporter (fluorophore) to the indole derivative, enabling its visualization and tracking within biological systems using methods like fluorescence microscopy and flow cytometry.[1][][3]

This document provides a comprehensive guide to the fluorescent labeling of this compound derivatives via the carboxylic acid moiety. The core of this protocol is the widely used "zero-length" crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which creates a stable amide bond between the indole's carboxylic acid and an amine-functionalized fluorescent dye.[4]

Principle of the Method: EDC/NHS Chemistry

The conjugation strategy hinges on a two-step chemical reaction to covalently link a carboxyl group (-COOH) with a primary amine (-NH2).[4] This method is preferred as it minimizes unwanted side reactions and allows for controlled, efficient conjugation.[4][5]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the indole derivative to form a highly reactive and unstable O-acylisourea intermediate.[4][6][7] This activation step is most efficient in a slightly acidic environment (pH 4.5–6.0).[4][6]

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable intermediate is prone to hydrolysis. To enhance stability and efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[4][5] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester intermediate can be stored or reacted immediately with a primary amine-containing fluorophore at a physiological to slightly basic pH (7.0–8.5) to form a stable amide bond.[4]

graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: EDC/NHS reaction pathway for labeling carboxylic acids.

Selection of Fluorescent Probes

The choice of fluorophore is critical and depends on the intended application and available instrumentation. The key requirement for this protocol is a fluorophore with a primary amine group for conjugation. A selection of commercially available amine-reactive dyes suitable for this application is presented below.

FluorophoreExcitation (nm)Emission (nm)Key Features
Alexa Fluor™ 488 Cadaverine 495519Bright, photostable, and pH-insensitive green fluorophore.[1]
CF®568 Amine 562583Bright and photostable orange fluorophore.
CF®647 Amine 650665Bright far-red fluorophore, useful for minimizing autofluorescence.
DyLight™ 405 Amine 400420Violet-excitable dye, ideal for multiplexing with other fluorophores.
TAMRA Cadaverine 547573Traditional orange-red fluorophore.

Note: The spectral properties listed are approximate and can vary with the molecular environment. Always consult the manufacturer's specifications.

Detailed Experimental Protocols

Materials and Reagents
  • This compound derivative

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, high purity)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0–6.0[5][6]

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2–7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1.5 M Hydroxylamine, pH 8.5

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • Spectrophotometer (UV-Vis) and Fluorometer

Experimental Workflow Overview
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Figure 2: General experimental workflow for fluorescent labeling.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Prepare the Activation Buffer (0.1 M MES, pH 5.5) and Coupling Buffer (0.1 M Phosphate, pH 7.2).

  • Dissolve the this compound derivative in a minimal amount of anhydrous DMF or DMSO. Then, dilute it to a final concentration of ~10 mM using the Activation Buffer.

  • Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a concentration of ~10 mM.

  • Crucially, prepare EDC and NHS solutions immediately before use , as EDC is highly susceptible to hydrolysis.[5] Dissolve EDC and NHS in Activation Buffer to a concentration of ~100 mM each.

Step 2: Activation of the Indole Carboxylic Acid

  • In a microcentrifuge tube, combine 100 µL of the indole derivative solution (10 mM).

  • Add a 5-10 fold molar excess of the freshly prepared EDC and NHS solutions. For example, add 5-10 µL of the 100 mM EDC and 5-10 µL of the 100 mM NHS solutions.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4][5] This converts the carboxyl groups to amine-reactive NHS esters.

Step 3: Conjugation with Amine-Fluorophore

  • Add a 1.2 to 1.5-fold molar excess of the amine-reactive dye solution to the activated indole derivative.

  • Adjust the pH of the reaction mixture to 7.2–7.5 by adding a small volume of the Coupling Buffer. The reaction of NHS esters with primary amines is most efficient at this pH.[4][7]

  • Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5]

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add a quenching solution to the mixture.[4] Add Tris-HCl or hydroxylamine to a final concentration of 20-50 mM.

  • Incubate for 30 minutes at room temperature.[4]

Purification Protocol: RP-HPLC

Purification is essential to remove unreacted dye, the starting indole derivative, and reaction byproducts. Reverse-phase HPLC is the method of choice for small molecule purification.[8]

  • System Setup: Use a C18 column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in Deionized Water

    • Solvent B: 0.1% TFA in Acetonitrile (ACN)

  • Method Development: Develop a gradient method to separate the fluorescent conjugate from the starting materials. A typical gradient might be 5% to 95% Solvent B over 30 minutes. The more hydrophobic, labeled product will elute later than the unlabeled indole derivative. The free dye may elute very late or require a specific wash step.

  • Purification Run: Inject the quenched reaction mixture onto the HPLC system. Collect fractions corresponding to the desired product peak, which should exhibit both the absorbance of the indole and the absorbance of the fluorophore.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent via lyophilization or centrifugal evaporation.[9] Protect fluorescent samples from light during this process.[9]

Characterization and Quality Control
  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified conjugate. You should observe two absorbance maxima: one corresponding to the indole scaffold and another corresponding to the conjugated fluorophore. This confirms successful labeling.

  • Fluorescence Spectroscopy: Excite the sample at the fluorophore's excitation maximum and record the emission spectrum.[10] The presence of the expected emission peak confirms that the fluorophore is intact and fluorescent.[11]

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the exact mass of the final product, verifying the covalent attachment of one fluorophore molecule to the indole derivative.

  • Determination of Concentration: Use the Beer-Lambert law (A = εcl) and the extinction coefficient (ε) of the fluorophore at its absorbance maximum to calculate the precise concentration of the final product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling Yield 1. Inactive EDC due to hydrolysis. 2. Incorrect pH for activation or coupling. 3. Competing nucleophiles (e.g., Tris, Glycine) in buffers.1. Use fresh, high-purity EDC; prepare solutions immediately before use.[5] 2. Verify buffer pH is 4.5-6.0 for activation and 7.0-8.5 for coupling.[4] 3. Use non-amine, non-carboxylate buffers like MES and Phosphate/HEPES.
Precipitation of Compound Poor solubility of the indole derivative or the final conjugate in aqueous buffers.Increase the percentage of organic co-solvent (DMF/DMSO) in the reaction, but keep it below 50% to maintain EDC activity. Ensure the sample is fully dissolved before purification.[8]
Multiple Peaks in HPLC 1. Incomplete reaction. 2. Side reactions or degradation of the product/dye. 3. Isomers of the fluorescent dye.1. Optimize reaction stoichiometry and incubation time. 2. Protect the reaction from light; ensure pH is controlled. 3. Use a single-isomer dye if available; otherwise, collect all product peaks.
Quenched Fluorescence 1. Aggregation of the labeled molecule. 2. The local environment of the indole affects the dye's quantum yield.1. Check for solubility issues; consider adding detergents like Tween-20 in storage buffers. 2. This is an intrinsic property; characterize the final product's photophysical properties thoroughly.

Conclusion

This application note provides a robust and detailed framework for the fluorescent labeling of this compound derivatives. By leveraging well-established EDC/NHS chemistry and following systematic protocols for purification and characterization, researchers can reliably generate high-quality fluorescent probes. These probes are invaluable tools for investigating the biological roles and therapeutic potential of indole-based compounds in cellular and molecular research.

References

Use of 7-Methoxy-1H-indole-3-carboxylic acid in fragment-based screening

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

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Analyzing Screening Techniques

I'm now delving into fragment-based screening methodologies. I'm focusing on SPR, NMR, and X-ray crystallography protocols, and gathering best practices for fragment library design. I'll also be refining my structure for the application note, aiming to clearly explain the use of this compound in fragment-based approaches. This should allow for a deep-dive into the application's process.

Refining Protocol Outlines

I've been sketching out the application note's structure, focusing on a clear progression from fragment-based discovery basics to the specific application of this compound. I'm now crafting detailed, step-by-step protocols for its use in screening, thinking through system checks and data presentations. I will create Graphviz diagrams for the visual representation of the workflow and signaling pathways. I'm prioritizing clarity and conciseness.

Defining the Scope

I'm currently focused on defining the scope of this application note. I'm breaking down the user's request, specifically the requirement for a detailed protocol and application note centered around "this compound" in fragment-based screening. My goal now is to clarify all the essential components for a comprehensive resource for experts. I need to make sure the user's need is precisely reflected, and anticipate any further information a specialist in the field will require.

Formulating a Strategy

I've crafted a comprehensive plan to address the user's request. I'm focusing on a detailed application note and protocol for "this compound" in fragment-based screening. My plan emphasizes both scientific rigor and clarity, considering the expertise of the target audience. I'm prioritizing logical structure, self-validating protocols, and extensive references, including verifiable URLs. I'll include data visualization (tables, Graphviz diagrams) to ensure clarity.

Structuring the Document

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Analyzing the Molecule

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Synthesizing Initial Data

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Outlining Content & Context

I've been gathering and organizing essential information for the application note. I am synthesizing data on this compound and standard FBS techniques. The goal is to provide a comprehensive, self-validating resource with practical protocols and insightful context for experienced professionals. I'm focusing on the "Rule of Three" and the privileged nature of indole scaffolds.

Defining Methodology

I am now focusing on the methods to be used in the application note. I am synthesizing the information, focusing on the physicochemical properties of this compound as an excellent fragment, discussing its relevance to the "Rule of Three" and indole's "privileged structure". I plan to use established fragment screening methods, and provide detailed, self-validating protocols with practical tips. I will integrate a workflow diagram to clarify the overall screening process.

Drafting Initial Content

I'm presently building out the main content of the application note. I'm focusing on "this compound" and integrating the research on its properties, the "Rule of Three" compliance, and standard fragment screening techniques. The draft will emphasize practical protocols and context for specialists. I will start by synthesizing the properties of this compound.

Outlining the Application Note

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Planning the Application Note

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Troubleshooting & Optimization

Overcoming solubility issues with 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Methoxy-1H-indole-3-carboxylic acid (7-MICA). This document provides in-depth troubleshooting advice and detailed protocols to address the most common challenge encountered with this compound: poor aqueous solubility. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to handle 7-MICA effectively in their experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a direct question-and-answer format, explaining the underlying scientific principles for each recommended solution.

Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecule's structure is key. 7-MICA has a molecular weight of approximately 191.18 g/mol .[1][2] Its structure consists of a bicyclic indole core, which is largely hydrophobic, and two functional groups: a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).

The carboxylic acid group is the most critical feature for solubility manipulation. It is a weak acid, meaning it can donate a proton. In its protonated (R-COOH) state at acidic or neutral pH, the molecule is uncharged and its solubility in water is very low due to the hydrophobic indole backbone. However, when deprotonated (R-COO⁻) at basic pH, it forms a carboxylate salt, which is an ion and thus significantly more soluble in polar solvents like water.[3][4]

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1][2]
CAS Number 128717-77-1[1][5]
Appearance Light beige crystalline powder[6]
Predicted XLogP3 ~1.9[7]
Solubility (Parent Compound) Poorly soluble in water; Soluble in ethanol, methanol, DMSO[6][8]

Predicted XLogP3 is a measure of hydrophobicity; a higher value indicates lower water solubility. Data for the parent compound, Indole-3-carboxylic acid, is used as a reference for solubility characteristics.

Q2: I tried dissolving 7-MICA directly in my aqueous buffer (PBS, pH 7.4) and it won't go into solution. Why is this happening?

A2: This is the most common and expected observation. At a physiological pH of 7.4, the carboxylic acid group of 7-MICA is not fully deprotonated, meaning a significant portion of the molecules remain in their neutral, uncharged state. The hydrophobic nature of the indole ring system dominates, preventing the molecule from dissolving in the polar aqueous buffer. For acidic compounds, solubility dramatically increases when the pH of the solution is raised significantly above their pKa, ensuring complete conversion to the more soluble ionic form.[9][10]

Q3: What is the most reliable method for preparing a high-concentration stock solution of 7-MICA?

A3: The recommended first-line approach is to use a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules.[11] A related compound, Indole-3-carboxylic acid, shows high solubility in DMSO (e.g., 30-55 mg/mL).[8][12][13]

Causality: DMSO effectively disrupts the crystal lattice of the solid compound and forms strong dipole-dipole interactions, solvating the molecule efficiently. This method creates a concentrated, homogenous stock solution that can be accurately aliquoted and stored for later use. For best results, use fresh, anhydrous DMSO, as absorbed moisture can sometimes reduce solubility.[12]

See Protocol 1 for a detailed, step-by-step guide.

Q4: My compound precipitates or turns cloudy when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A4: This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a good solvent (DMSO) to a poor solvent (aqueous buffer).[14] The concentration of the compound exceeds its solubility limit in the final mixed-solvent system, causing it to precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of 7-MICA where it remains soluble.

  • Optimize the Dilution Technique: Do not add the buffer to your DMSO stock. Instead, add the small volume of DMSO stock dropwise into the vortexing aqueous buffer.[15] This promotes rapid mixing and prevents localized high concentrations that initiate precipitation.

  • Reduce the Final DMSO Percentage: While counterintuitive, a very high initial DMSO concentration in the final solution can sometimes promote aggregation. Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize solvent effects and potential cell toxicity.[16]

  • Use Co-solvents or Surfactants: For particularly challenging assays, incorporating a small amount of a pharmaceutically accepted co-solvent or surfactant into your final buffer can help maintain solubility.[17][18] Options include PEG-400 or a very low concentration of Tween-80 (e.g., 0.01%).[13][16] Always run a vehicle control to ensure these additives do not affect your experimental outcome.

See Protocol 3 for a validated dilution methodology.

Q5: How can I leverage pH to prepare a purely aqueous solution of 7-MICA without organic solvents?

A5: This is an excellent strategy for applications where organic solvents are undesirable, such as certain in vivo studies or cell culture models sensitive to DMSO. By increasing the pH, you deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt.[19][20]

The process involves dissolving the compound in a dilute basic solution, such as 0.1 M NaOH, and then neutralizing or diluting it into your final buffer.

Causality (Le Chatelier's Principle): The chemical equilibrium for a weak acid in water is: R-COOH (solid) ⇌ R-COOH (aq) ⇌ R-COO⁻ (aq) + H⁺ (aq)

By adding a base (OH⁻), you neutralize the H⁺, shifting the equilibrium to the right and driving more of the solid compound into its dissolved, ionic R-COO⁻ form.[19]

See Protocol 2 for a detailed procedure.

Q6: What concentration of DMSO is considered safe for my cell-based assays, and what controls are necessary?

A6: As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[16] However, some sensitive cell types may show stress or differentiation at concentrations as low as 0.1%. It is critical to determine the tolerance of your specific cell line.

Mandatory Control: You must always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used for your test articles but no 7-MICA. This allows you to subtract any effects of the solvent itself from the observed effects of your compound.[16]

Visualized Workflows and Principles
Solubilization Strategy Decision Tree

This diagram outlines the logical steps to select the appropriate solubilization method based on your experimental requirements.

start Goal: Solubilize This compound q1 Is a high-concentration stock solution needed? start->q1 q2 Is an organic solvent (e.g., DMSO) acceptable for the experiment? q1->q2 No p1 Protocol 1: Prepare stock solution in pure DMSO. q1->p1 Yes q2->p1 Yes p2 Protocol 2: Dissolve directly in aqueous base (e.g., NaOH). q2->p2 No q3 Does compound precipitate upon dilution into aqueous buffer? p3 Protocol 3: Follow optimized dilution procedure. Use co-solvents if necessary. q3->p3 Yes end_success Proceed with Experiment q3->end_success No p1->q3 p2->end_success p3->end_success end_fail Re-evaluate concentration or formulation strategy.

Caption: Decision tree for selecting a solubilization protocol for 7-MICA.

Principle of pH-Dependent Solubility

This diagram illustrates the chemical equilibrium that governs the solubility of 7-MICA.

cluster_low_ph Low pH (Acidic/Neutral) cluster_high_ph High pH (Basic) Protonated R-COOH (Protonated Form) label_low Poorly Water Soluble (Precipitate) Protonated->label_low Deprotonated R-COO⁻ (Deprotonated/Ionic Form) Protonated->Deprotonated + OH⁻ - H⁺ label_high Highly Water Soluble (Dissolved) Deprotonated->label_high

Caption: Effect of pH on the ionization and solubility of 7-MICA.

Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard method for creating a concentrated stock solution for long-term storage and serial dilution.

  • Preparation: Bring the vial of 7-MICA powder and a bottle of anhydrous, high-purity DMSO (≥99.9%) to room temperature.

  • Weighing: Accurately weigh the desired amount of 7-MICA powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath for 5-10 minutes can be applied.[14][21] Ensure the final solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization in Aqueous Media via pH Adjustment

Use this method to prepare a fresh aqueous solution without organic solvents.

  • Preparation: Prepare a fresh, dilute solution of Sodium Hydroxide (NaOH), for example, 0.1 M NaOH in purified water.

  • Weighing: Weigh the required amount of 7-MICA for your final desired concentration.

  • Initial Dissolution: Add a small volume of the 0.1 M NaOH solution dropwise to the 7-MICA powder while stirring or vortexing. Add just enough base to fully dissolve the powder, resulting in a clear solution of the sodium salt.

  • pH Adjustment & Dilution: The resulting solution will be basic. You can now dilute this concentrated basic stock into your final, larger volume of buffer (e.g., PBS). The buffering capacity of your final medium should bring the pH into the desired physiological range.

  • Verification: Always check the final pH of your working solution and adjust if necessary. Ensure the compound remains in solution after pH adjustment. This method is best for immediate use.

Protocol 3: Dilution of Organic Stock Solutions into Aqueous Buffers

This critical protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.

  • Preparation: Thaw a single aliquot of your DMSO stock solution (from Protocol 1) and bring it to room temperature. Warm your destination aqueous buffer (e.g., cell culture medium, PBS) to its temperature of use (e.g., 37°C). Solubility is generally higher at warmer temperatures.

  • Pre-warm Buffer: Place the required volume of the final aqueous buffer into a sterile tube.

  • Vortexing: Begin vigorously vortexing the tube of aqueous buffer.

  • Dropwise Addition: While the buffer is vortexing, slowly add the required small volume of the DMSO stock solution dropwise directly into the liquid (not onto the side of the tube).[15]

  • Continued Mixing: Continue to vortex for an additional 30-60 seconds after adding the stock to ensure complete and uniform dispersion.

  • Inspection: Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate or cloudiness before use. If precipitation occurs, you must lower the final concentration.

References

Troubleshooting 7-Methoxy-1H-indole-3-carboxylic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 7-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pharmaceutical intermediate.[1] As a polar, acidic molecule, this compound presents unique challenges in chromatographic purification. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve high-purity material.

Introduction: The Challenge of Purifying this compound

This compound is an important building block in the synthesis of various biologically active compounds.[1] Its structure, featuring both a polar carboxylic acid group and an indole ring system, dictates its chromatographic behavior. The primary difficulties encountered during its purification stem from:

  • High Polarity: The carboxylic acid and the N-H of the indole ring contribute to the molecule's high polarity, which can lead to poor retention on non-polar stationary phases and strong, often irreversible, binding to polar stationary phases like silica gel.

  • Acidity: The carboxylic acid group can exist in both protonated (neutral) and deprotonated (anionic) forms depending on the pH of the local environment. This dual nature can cause severe peak tailing and inconsistent retention, especially on silica gel.[2]

  • Secondary Interactions: The indole N-H group can also interact with active sites on the stationary phase, further complicating the separation.

This guide will provide systematic approaches to overcome these issues in both normal-phase and reverse-phase chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Poor Peak Shape (Tailing and Fronting)

Question: My peak for this compound is showing significant tailing on a silica gel column. What is the cause and how can I fix it?

Answer:

Peak tailing is the most common issue when purifying carboxylic acids on silica gel. The primary cause is the interaction of the acidic analyte with the slightly acidic silanol groups (Si-OH) on the silica surface.[3] A portion of your compound deprotonates to the carboxylate anion, which then interacts strongly with the silica, leading to a distribution of interaction energies and, consequently, a tailing peak.

Troubleshooting Protocol for Peak Tailing on Silica Gel:

  • Mobile Phase Modification (Ion Suppression): The most effective way to combat tailing is to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.[2]

    • Step 1: Start by adding 0.5-1% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

    • Step 2: Re-evaluate the separation on a TLC plate using the modified mobile phase. You should observe a more compact spot with a higher Rf value.

    • Step 3: Apply this modified mobile phase to your column chromatography. The acid in the eluent ensures that your compound remains in its less polar, protonated form, minimizing strong interactions with the silica.[2]

  • Solvent System Optimization: Ensure you are using an appropriate solvent system. For polar compounds like this, a more polar eluent is necessary.

    • Recommendation: Systems like Dichloromethane/Methanol (with 0.5% acetic acid) or Ethyl Acetate/Methanol (with 0.5% acetic acid) are good starting points.

  • Alternative Stationary Phases: If peak shape does not improve sufficiently, consider a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can sometimes provide better peak shape for acidic compounds. However, it can also have strong interactions, so careful evaluation is necessary.

    • Reverse-Phase Chromatography: This is often the preferred method for polar, ionizable compounds. See the section on Reverse-Phase Chromatography for more details.

Section 2: Low Recovery or Compound Degradation

Question: I'm losing a significant amount of my compound on the silica gel column. What's happening and what can I do?

Answer:

Low recovery is typically due to irreversible adsorption of the compound onto the stationary phase or degradation on the acidic silica surface. The polar and acidic nature of this compound makes it susceptible to strong binding to the active silanol groups on silica.

Troubleshooting Protocol for Low Recovery:

  • Passivation of Silica Gel: While not a common practice, for particularly sensitive compounds, you can consider deactivating the silica gel to reduce its acidity.

  • Mobile Phase Additives: As with peak tailing, the addition of an acid to the mobile phase will keep the compound protonated and reduce its affinity for the silica, improving recovery.

  • Dry Loading vs. Wet Loading: The method of loading your sample onto the column can impact recovery.

    • Dry Loading: Adsorbing your crude material onto a small amount of silica or Celite and then loading the dry powder onto the column can sometimes lead to better results by ensuring a more uniform distribution.

    • Wet Loading: If dissolving the compound in the initial mobile phase, use the minimum volume possible to create a concentrated band at the top of the column.

  • Switch to Reverse-Phase Chromatography: This is the most reliable solution for low recovery of polar acidic compounds. The interactions in reverse-phase are generally less harsh, leading to better recovery.

Section 3: Poor Separation/Resolution

Question: I can't separate my target compound from a closely related impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system. This involves adjusting the mobile phase, and potentially the stationary phase, to exploit the subtle differences between your compound and the impurity.

Workflow for Improving Resolution:

Resolution_Workflow start Poor Resolution Observed check_rf Is Rf in optimal range (0.2-0.4)? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No change_solvent Change Solvent System (e.g., DCM/MeOH to EtOAc/Hex) check_rf->change_solvent Yes adjust_polarity->check_rf add_modifier Add Modifier (e.g., 0.5% Acetic Acid) change_solvent->add_modifier change_stationary_phase Switch to Different Stationary Phase (e.g., Silica to C18) add_modifier->change_stationary_phase result Improved Resolution change_stationary_phase->result

Caption: Decision workflow for improving chromatographic resolution.

Step-by-Step Protocol for Improving Resolution:

  • Optimize Mobile Phase Polarity: First, ensure your compound's Rf on TLC is in the optimal range of 0.2-0.4 for good separation. If it's too high or too low, adjust the ratio of your polar and non-polar solvents.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, change the solvents themselves. Different solvents interact with your compound and impurities in different ways. For example, if you are using a Dichloromethane/Methanol system, try an Ethyl Acetate/Hexane system.

  • Utilize Mobile Phase Modifiers: Adding an acid like acetic or formic acid not only improves peak shape but can also alter selectivity by ensuring all acidic components are in their protonated form.

  • Consider Reverse-Phase Chromatography: Reverse-phase often provides a completely different selectivity compared to normal-phase. Impurities that co-elute in one system may be well-separated in the other. An HPLC method for indole-3-carboxylic acid uses a mobile phase of acetonitrile, water, and phosphoric acid on a C18 column, which can be adapted for flash chromatography.[4] For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[4][5]

Recommended Starting Conditions

The following table provides recommended starting conditions for the purification of this compound. These should be optimized using TLC before committing to a column.

ParameterNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Mobile Phase A Hexane or DichloromethaneWater + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate or MethanolAcetonitrile + 0.1% Formic Acid
Eluent Modifier 0.5% - 1% Acetic Acid0.1% Formic Acid (for ion suppression)
Gradient Start with a low percentage of B, gradually increase.Start with a low percentage of B, gradually increase.
Detection UV at 254 nm and/or 280 nmUV at 254 nm and/or 280 nm

Experimental Workflow: A Visual Guide

The following diagram illustrates a general workflow for developing a purification method for this compound.

Purification_Workflow start Crude this compound tlc TLC Analysis (Normal & Reverse Phase) start->tlc decision Choose Chromatographic Mode tlc->decision np_dev Normal Phase Method Development (Solvent scouting, add acid) decision->np_dev Normal Phase rp_dev Reverse Phase Method Development (Gradient optimization) decision->rp_dev Reverse Phase column Preparative Column Chromatography np_dev->column rp_dev->column analysis Fraction Analysis (TLC/HPLC) column->analysis pooling Pool Pure Fractions & Evaporate analysis->pooling final_product Pure Compound pooling->final_product

Caption: General workflow for purification method development.

Conclusion

The successful purification of this compound by chromatography is highly achievable with a systematic approach. The key to overcoming the challenges associated with this polar, acidic compound is to control its ionization state. In normal-phase chromatography, the addition of a small amount of acid to the mobile phase is critical for obtaining good peak shape and recovery. For more challenging separations or for higher purity requirements, reverse-phase chromatography is an excellent and often superior alternative. By following the troubleshooting steps and utilizing the recommended starting conditions outlined in this guide, researchers can confidently and efficiently purify this valuable compound.

References

Technical Support Center: Synthesis of 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound can be a nuanced process. Below, we address the most common issues encountered in the lab, their underlying causes, and actionable solutions.

Issue 1: Low or No Yield of the Desired Carboxylic Acid, with 7-Methoxy-1H-indole as the Major Product.

Probable Cause: Unwanted Decarboxylation

Indole-3-carboxylic acids are susceptible to decarboxylation, particularly under harsh thermal or basic conditions.[1][2][3][4] The electron-rich nature of the indole ring can stabilize the resulting carbanion intermediate, facilitating the loss of carbon dioxide.

Solutions:

  • Temperature Control: Carefully monitor and control the reaction temperature. High temperatures, especially during workup or purification, can promote decarboxylation. It is advisable to maintain the reaction at the lowest effective temperature.

  • pH Management: Avoid strongly basic conditions during the reaction and workup. If a base is necessary, consider using a milder base or a stoichiometric amount. During workup, neutralize the reaction mixture carefully, avoiding excessive heat generation.

  • Inert Atmosphere: Performing the final steps of the synthesis under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate decarboxylation, which can be promoted by oxidative processes.

Experimental Protocol: Mitigating Decarboxylation during Saponification

If your synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 7-methoxy-1H-indole-3-carboxylate), the following protocol is recommended:

  • Dissolve the ester in a minimal amount of a suitable alcohol (e.g., ethanol or methanol).

  • Add a stoichiometric amount of aqueous sodium hydroxide or potassium hydroxide solution dropwise at room temperature or below.

  • Monitor the reaction progress closely by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Acidify the mixture slowly with cold, dilute hydrochloric acid until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum at a low temperature.

Issue 2: Presence of an Impurity with a Higher Molecular Weight, Corresponding to an Oxidized Product.

Probable Cause: Oxidation to 7-Methoxy-1H-oxindole-3-carboxylic acid

The indole ring is electron-rich and can be sensitive to oxidation, particularly at the C2 and C3 positions.[5][6][7] The presence of air (oxygen) or other oxidizing agents can lead to the formation of oxindole derivatives.

Solutions:

  • Degassing Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent exposure to atmospheric oxygen.

  • Avoidance of Oxidizing Agents: Ensure all reagents and starting materials are free from peroxide impurities. Be cautious with reagents that can act as oxidants under the reaction conditions.

Workflow for Minimizing Oxidation

start Start Synthesis degas Degas Solvents (N2 or Ar sparging) start->degas inert Run Reaction Under Inert Atmosphere degas->inert monitor Monitor Reaction Closely (TLC/LC-MS) inert->monitor workup Careful Workup (Avoid Air Exposure) monitor->workup product Pure Product workup->product

Caption: Workflow to minimize oxidation during synthesis.

Issue 3: Formation of Isomeric Byproducts During Fischer Indole Synthesis.

Probable Cause: Lack of Regiocontrol in the Cyclization Step

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[8][9][10] With unsymmetrical ketones or certain substituted phenylhydrazines, the[3][3]-sigmatropic rearrangement can proceed in different directions, leading to a mixture of regioisomeric indoles.

Solutions:

  • Choice of Acid Catalyst: The choice and concentration of the acid catalyst can influence the regioselectivity. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and Lewis acids like zinc chloride. Experiment with different catalysts to optimize for the desired isomer.

  • Starting Material Design: If possible, choose a symmetrical ketone or an aldehyde as the carbonyl component to avoid ambiguity in the cyclization step.

  • Buchwald Modification: For challenging substrates, consider the Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. This can sometimes offer improved regioselectivity.[8][10]

Reaction Mechanism: Fischer Indole Synthesis

A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Formation C Ene-hydrazine (Tautomer) B->C Isomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation & Rearrangement E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G Indole Product F->G Elimination of NH3

Caption: Key steps in the Fischer Indole Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective route is the Japp-Klingemann reaction followed by Fischer indole synthesis.[11][12][13][14] This typically involves the reaction of a diazonium salt of 2-methoxyaniline with a β-ketoester, such as ethyl 2-methylacetoacetate. The resulting hydrazone can then be cyclized under acidic conditions to form the indole ring system. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Q2: Can I use a strong base like sodium hydride for reactions involving the indole nitrogen?

While strong bases like sodium hydride are often used for N-alkylation of indoles, they should be used with caution when the C3 position is unsubstituted or bears a carboxylic acid group.[15] The indole N-H is acidic (pKa ≈ 17 in DMSO), but deprotonation can sometimes lead to competing reactions at the C3 position. For the synthesis of the target molecule, direct manipulation of the N-H is usually not required in the primary synthetic sequence.

Q3: My final product is difficult to purify. What techniques are recommended?

Purification can be challenging due to the similar polarities of the desired product and some side products.

  • Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If crystallization is not feasible, silica gel chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Be aware that prolonged exposure to silica gel can sometimes cause degradation.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure product.

Q4: How stable is this compound?

Like many indole derivatives, it can be sensitive to light, air, and heat.[16] It is best stored in a cool, dark place under an inert atmosphere. For long-term storage, refrigeration is recommended.

Quantitative Data Summary

Side ReactionCommon ConditionsPotential Yield LossMitigation Strategy
DecarboxylationHigh temperature, strong base10-100%Control temperature, use mild base
OxidationPresence of air/oxidants5-30%Inert atmosphere, degassed solvents
Isomer FormationFischer Indole with unsymmetrical ketone5-50%Judicious choice of catalyst and starting materials

References

Technical Support Center: Optimizing Reaction Conditions for 7-Methoxy-1H-indole-3-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 7-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The unique structure of this compound, featuring a nucleophilic indole nitrogen and a modifiable carboxylic acid group, makes it a valuable building block in medicinal chemistry but also presents specific synthetic challenges.[1] This document provides a structured, question-and-answer approach to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for derivatizing the carboxylic acid group of this compound?

A1: The carboxylic acid moiety is the most common site for derivatization and is typically transformed into amides, esters, or more reactive acyl chlorides.

  • Amide Bond Formation: This is the most prevalent derivatization, achieved by coupling the carboxylic acid with a primary or secondary amine using a coupling reagent. This method is central to building complex molecules for drug discovery.[2]

  • Esterification: The formation of esters is commonly accomplished through methods like the Fischer esterification (reacting with an alcohol under acidic conditions) or the Steglich esterification, which uses DCC and a catalyst like DMAP for milder conditions.[3][4]

  • Acyl Chloride Formation: For less reactive amines or alcohols, the carboxylic acid can be converted to the more reactive 7-Methoxy-1H-indole-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This intermediate readily reacts with nucleophiles.

Q2: Is it necessary to protect the indole N-H during the derivatization of the carboxylic acid?

A2: The necessity of N-H protection is highly dependent on the reaction conditions and the reagents used. The indole nitrogen is nucleophilic and can compete with the desired nucleophile (amine/alcohol), leading to side products.

  • When to Protect: Protection is strongly recommended when using strong bases, organometallic reagents, or when performing multi-step syntheses where the indole N-H might interfere with subsequent steps.[6] Common protecting groups include Boc (di-tert-butyl dicarbonate), Benzyl (Bn), and various sulfonyl groups.[7][8]

  • When to Avoid Protection: For many standard amide coupling reactions (e.g., using HATU/DIPEA) or esterifications under mildly acidic or neutral conditions, protection may not be necessary. The kinetic acidity of the carboxylic acid proton allows for its preferential removal, and the subsequent activation is often faster than any side reaction at the indole nitrogen. Direct N-acylation of indoles with carboxylic acids can be challenging due to the low nucleophilicity of the indole nitrogen, often requiring specific catalytic systems.[9][10] Proceeding without protection offers a more atom- and step-economical route.

Q3: Which amide coupling reagents are most effective for this indole derivative?

A3: The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine being coupled. A tiered approach is often best.

  • For General Use: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are cost-effective and efficient for many primary and secondary amines.[2]

  • For Challenging Couplings: For sterically hindered or electron-deficient amines, more potent uronium/aminium reagents are recommended. HATU is considered one of the most powerful and reliable coupling reagents, minimizing side reactions and often providing higher yields.[11]

  • Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective alternatives to uronium salts.

Troubleshooting Guide: Amide Coupling Reactions

This section addresses the most common issues encountered during the amide coupling derivatization of this compound.

Problem 1: Low to no yield of the desired amide product.

This is the most frequent issue, often stemming from problems with reagent quality, reaction setup, or inefficient activation.

  • Potential Cause A: Inefficient Carboxylic Acid Activation

    • Explanation: The core of the reaction is the conversion of the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. If this activation is slow or incomplete, the reaction will stall.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure the coupling reagent (e.g., HATU, EDC) has not degraded. Store these reagents in a desiccator and use fresh bottles if in doubt.

      • Optimize Order of Addition: For reagents like HATU, pre-activation is key. Dissolve the carboxylic acid and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (like DMF) first. Add HATU and stir for 5-15 minutes at room temperature before adding the amine.[11] This allows for the formation of the active ester intermediate without premature quenching.

      • Switch to a Stronger Reagent: If using EDC/HOBt with a challenging amine, switch to a more potent reagent like HATU or PyBOP.[11]

  • Potential Cause B: Presence of Water

    • Explanation: Water can hydrolyze the active intermediate back to the starting carboxylic acid and can also protonate the amine, reducing its nucleophilicity.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. DMF is notoriously hygroscopic; use a sure-seal bottle.

      • Dry Starting Materials: Ensure the carboxylic acid and the amine are dry. If necessary, dry them under high vacuum before use.

  • Potential Cause C: Incorrect Stoichiometry or Base

    • Explanation: The base neutralizes the HCl or H-PF6 salt of the coupling reagent and the proton of the carboxylic acid. An inappropriate base or incorrect amount can hinder the reaction.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Base: Use a hindered base like DIPEA (Diisopropylethylamine) or 2,4,6-collidine. Bases like triethylamine can sometimes compete as nucleophiles.

      • Adjust Stoichiometry: Typically, 1.1-1.2 equivalents of the coupling reagent, 1.5-2.0 equivalents of the base, and 1.0-1.1 equivalents of the amine are used relative to the carboxylic acid.

Problem 2: Significant formation of side products detected by TLC or LC-MS.

The indole nucleus introduces specific pathways for side product formation that must be managed.

  • Potential Cause A: N-Acylation of the Indole Ring

    • Explanation: The N-H of the indole ring is nucleophilic and can be acylated by the activated carboxylic acid, leading to a dimeric or oligomeric impurity. This is more likely under strongly basic conditions or with highly reactive acylating agents.

    • Troubleshooting Steps:

      • Control Basicity: Avoid using an excessive amount of base. The use of a hindered base like DIPEA can disfavor deprotonation of the indole N-H.

      • Lower Temperature: Running the reaction at 0 °C can sometimes improve selectivity by slowing down the rate of the undesired N-acylation.

      • Protect the Indole Nitrogen: If N-acylation is persistent, the most robust solution is to protect the indole nitrogen with a group like Boc before performing the coupling reaction.[6]

  • Potential Cause B: Degradation of the Indole Core

    • Explanation: The indole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures, leading to decomposition.[12]

    • Troubleshooting Steps:

      • Maintain Mild Conditions: Whenever possible, run reactions at or below room temperature. Avoid strong, non-hindered bases.

      • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the window for degradation. Monitor progress by TLC or LC-MS.

Problem 3: Difficulty with product purification.

Purification can be complicated by byproducts from the coupling reagents themselves.

  • Potential Cause A: Urea Byproduct from Carbodiimides

    • Explanation: The use of DCC results in dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and often precipitates from the reaction mixture. EDC forms a water-soluble urea byproduct (EDU).

    • Troubleshooting Steps:

      • For DCC: If DCU precipitates, it can often be removed by simple filtration. If it remains in solution, it may co-elute with the product during chromatography. Switching to EDC is often a simpler solution.

      • For EDC: The water-soluble EDU byproduct can be effectively removed with an aqueous workup. Perform several washes of the organic layer with water or a mild acidic solution (e.g., 5% citric acid) followed by a base (e.g., sat. NaHCO₃).

  • Potential Cause B: Excess Reagents

    • Explanation: Unreacted starting materials or excess base can complicate purification.

    • Troubleshooting Steps:

      • Stoichiometry Control: Use the minimum required excess of reagents.

      • Aqueous Workup: A standard acidic and basic wash sequence during workup will remove most unreacted amine, carboxylic acid, and base.

Data & Reagent Comparison

Table 1: Comparison of Common Amide Coupling Reagents

ReagentAcronymActivating AdditiveByproduct TypeKey Advantages & Use Cases
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, HOAtWater-soluble ureaCost-effective, easy workup, good for general-purpose coupling.[2]
DicyclohexylcarbodiimideDCCDMAP, HOBtInsoluble urea (DCU)Inexpensive, effective; purification can be difficult due to DCU.[3]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUNone neededTetramethylureaHighly efficient, fast reaction times, low racemization, ideal for difficult couplings.[11]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPNone neededPhosphoramideHigh efficiency, good for sensitive substrates, alternative to uronium salts.

Visualized Workflows & Methodologies

Diagram 1: General Troubleshooting Workflow for Amide Coupling

This decision tree provides a logical path for diagnosing and solving common issues in amide coupling reactions involving this compound.

TroubleshootingWorkflow Start Reaction Start: Amide Coupling Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor CheckYield Reaction Complete? Good Yield? Monitor->CheckYield Success Purify Product CheckYield->Success Yes NoYield Low / No Yield CheckYield->NoYield No, Low Yield SideProducts Complex Mixture (Side Products) CheckYield->SideProducts No, Side Products Cause_Activation Check Acid Activation: - Reagent Quality? - Pre-activation? NoYield->Cause_Activation Cause_Water Check for Water: - Anhydrous Solvent? - Dry Reagents? NoYield->Cause_Water Cause_Stoich Check Stoichiometry: - Correct Equivalents? - Appropriate Base? NoYield->Cause_Stoich Cause_NH Indole N-H Reactivity? SideProducts->Cause_NH Cause_Degradation Indole Core Degradation? SideProducts->Cause_Degradation Action_Reagent Action: - Use fresh/stronger reagent (HATU) - Optimize addition order Cause_Activation->Action_Reagent Cause_Water->Action_Reagent Cause_Stoich->Action_Reagent Action_Reagent->Start Retry Action_Protect Action: - Lower Temperature - Use N-Boc Protection Cause_NH->Action_Protect Action_Mild Action: - Use Milder Conditions - Reduce Reaction Time Cause_Degradation->Action_Mild Action_Protect->Start Retry Action_Mild->Start Retry

A decision tree for troubleshooting common amide coupling issues.

Diagram 2: Reaction Pathway for HATU-Mediated Amide Coupling

This diagram illustrates the key steps in the activation of the carboxylic acid with HATU and subsequent reaction with an amine.

AmideCouplingPathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH 7-Methoxy-1H-indole- 3-carboxylic Acid ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU / DIPEA (Activation) HATU HATU + DIPEA HATU->ActiveEster Amine R'-NH₂ Amide Desired Amide Product Amine->Amide ActiveEster->Amide + R'-NH₂ (Nucleophilic Attack) Byproduct Tetramethylurea + HOAt

Key steps in HATU-mediated amide bond formation.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a reliable starting point for the synthesis of amide derivatives from this compound.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 2 minutes.

  • Activation: Add HATU (1.1 eq) to the mixture in one portion. Stir the reaction at room temperature for 10-15 minutes to allow for pre-activation.

  • Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide product.

Protocol 2: Steglich Esterification using DCC/DMAP

This protocol is effective for synthesizing esters, particularly with sterically hindered alcohols, under mild conditions.[3]

  • Preparation: To a clean, dry round-bottom flask, add the this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • DCC Addition: Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

References

Technical Support Center: Stabilizing 7-Methoxy-1H-indole-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 7-Methoxy-1H-indole-3-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to prevent the degradation of this compound in solution. As a valued intermediate in pharmaceutical synthesis and a tool in biochemical research, maintaining its integrity is paramount for reproducible and accurate experimental outcomes[1].

Understanding the Molecule: Inherent Instabilities

This compound is a robust molecule, but like all indole derivatives, it possesses inherent chemical liabilities. The electron-rich indole nucleus is susceptible to oxidation, while the carboxylic acid moiety can undergo typical acid-base reactions. Degradation is primarily influenced by exposure to harsh pH conditions, oxidizing agents, and light[2]. Understanding these factors is the first step toward effective mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound in solution.

Q1: I dissolved my this compound, and the solution changed color over time. What is happening?

A change in color, often to a brownish hue, is a common indicator of degradation, likely due to oxidation of the indole ring system. This can be triggered by exposure to atmospheric oxygen, light, or the presence of oxidizing impurities in your solvent.

  • Immediate Action: Store your solution in an amber vial to protect it from light and consider purging the headspace with an inert gas like argon or nitrogen to minimize contact with oxygen. For long-term storage, freezing at -20°C or -80°C is recommended[3].

Q2: I'm observing unexpected peaks in my HPLC analysis after preparing my sample in an acidic mobile phase. What could be the cause?

The indole ring is sensitive to strongly acidic conditions[2]. Protonation of the indole ring, particularly at the C3 position, can catalyze degradation, leading to the formation of new products that appear as extra peaks in your chromatogram.

  • Troubleshooting: If you suspect acid-catalyzed degradation, it is advisable to use a mobile phase with a mildly acidic or neutral pH. Buffering your aqueous solutions can help maintain a stable pH environment[2][4].

Q3: My reaction yield is lower than expected when using an oxidizing agent. Could the this compound be degrading?

Yes, this is highly likely. The indole nucleus is electron-rich and readily oxidized[2]. Common oxidizing agents can react with the indole ring, leading to various oxidation products and reducing the yield of your desired reaction.

  • Optimization: If your synthesis involves an oxidation step, carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidant, to minimize the degradation of the indole core.

Q4: What is the best solvent for dissolving and storing this compound?

The choice of solvent is critical for stability.

  • Recommended Solvents: For stock solutions, high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices as they are less likely to participate in degradation reactions. Methanol and acetonitrile are also commonly used.

  • Aqueous Solutions: If you must use aqueous solutions, prepare them fresh and use a buffer to maintain a neutral or slightly acidic pH. Be aware that the presence of water can facilitate hydrolytic degradation under certain conditions.

Q5: How should I store my solid this compound?

The solid compound is generally more stable than its solutions.

  • Storage Conditions: Store the solid material in a cool (0-8°C), dry, and dark place, preferably in a tightly sealed container[1].

Predicted Degradation Pathways

While specific degradation pathways for this compound are not extensively published, we can predict the most probable routes based on the known chemistry of indoles and carboxylic acids. These pathways include oxidation, acid-catalyzed dimerization/polymerization, and photolytic degradation.

cluster_main This compound cluster_degradation Degradation Products Main 7-Methoxy-1H-indole- 3-carboxylic acid Oxidized Oxidized Products (e.g., Oxindoles) Main->Oxidized Oxidizing Agents (H₂O₂, O₂) Polymerized Dimers/Polymers Main->Polymerized Strong Acid (H⁺) Photodegraded Photolytic Products Main->Photodegraded UV/Vis Light

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Inert gas (argon or nitrogen)

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • If necessary, gently warm and/or sonicate the mixture to ensure complete dissolution[3].

  • Once dissolved, purge the headspace of the container with a gentle stream of inert gas for 10-15 seconds.

  • Seal the container tightly.

  • For short-term storage (up to one week), store at 4°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[3].

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods[5][6].

Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Start->Oxidative Photolytic Photolytic Stress (UV light, RT) Start->Photolytic Analyze Analyze by HPLC-UV (at t=0, 2, 4, 8, 24h) Acid->Analyze Base->Analyze Oxidative->Analyze Photolytic->Analyze

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C[2].

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C[2].

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature[2].

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature[2].

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze all samples by a suitable stability-indicating method, such as HPLC-UV.

Protocol 3: General HPLC-UV Method for Stability Assessment

This protocol outlines a general-purpose HPLC-UV method that can be adapted to monitor the stability of this compound and detect the formation of degradation products.

Parameter Condition Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation of small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a mildly acidic environment to ensure protonation of the carboxylic acid for good peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute any more nonpolar degradation products.A gradient is recommended to ensure the elution of both the parent compound and any potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CHelps to ensure reproducible retention times.
UV Detection 220 nm and 280 nmIndole rings have characteristic absorbance around 280 nm, while 220 nm is a more universal wavelength for organic molecules.
Injection Volume 10 µLA typical injection volume.

Note: This method is a starting point and should be optimized and validated for your specific application.

Summary of Best Practices

To ensure the stability of this compound in solution, adhere to the following guidelines:

Factor Recommendation
Solvent Choice Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh.
pH Control Buffer aqueous solutions to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions[2][4].
Light Exposure Protect solutions from light by using amber vials or covering containers with aluminum foil[2].
Oxygen Exposure Minimize exposure to atmospheric oxygen by purging solutions with an inert gas (argon or nitrogen)[2].
Temperature Store stock solutions at low temperatures (-20°C or -80°C) for long-term stability[3].
Purity Use high-purity compound and solvents to avoid contaminants that could catalyze degradation.

By implementing these strategies, you can significantly reduce the risk of degradation and ensure the integrity of your this compound solutions for reliable and reproducible experimental results.

References

Technical Support Center: Interpreting Unexpected NMR Peaks for 7-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected signals in the Nuclear Magnetic Resonance (NMR) spectra of 7-Methoxy-1H-indole-3-carboxylic acid. As a compound frequently used in pharmaceutical development and organic synthesis, obtaining a clean and interpretable NMR spectrum is crucial for confirming its structure and purity.[1] This document provides a structured approach to troubleshooting, combining foundational NMR principles with practical, field-tested advice.

Part 1: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a very broad singlet between 10-12 ppm, but it integrates incorrectly. What could this be?

A1: This broad signal is characteristic of the carboxylic acid proton (-COOH).[2] Its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[2] The broadness arises from exchange with residual water in the solvent or intermolecular hydrogen bonding, which can also affect the accuracy of integration. The indole N-H proton, typically found between 7.5-8.5 ppm, can also be broad for similar reasons.[3]

Q2: I see a peak around 3.8 ppm that I've assigned to the methoxy (-OCH₃) group, but there's another small singlet nearby. What is the origin of this unexpected peak?

A2: While the methoxy group is expected around 3.8-4.0 ppm, a nearby singlet could indicate the presence of an impurity. A common impurity is the decarboxylation product, 7-methoxy-1H-indole.[4][5][6] This can form if the sample is heated or exposed to basic conditions.[5][6] Another possibility is residual starting material or a related isomer from the synthesis.

Q3: The aromatic region of my ¹H NMR is more complex than I anticipated. Why might this be?

A3: The aromatic region for this molecule should show distinct signals for the protons on the indole ring. If this region is unusually complex, consider the following:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons.[7][8] Polar solvents may interact with the indole ring, altering the electron density and thus the resonance frequencies.

  • Presence of Isomers: If the synthesis could have produced other methoxy-substituted isomers, their signals would overlap in the aromatic region, leading to a more complex spectrum.

  • Degradation Products: As mentioned, decarboxylation or other degradation pathways can introduce new aromatic species into the sample.[4][5][6]

Q4: My N-H and O-H protons are not visible in the spectrum. Where did they go?

A4: The absence of these signals is a common occurrence when using a protic deuterated solvent like D₂O or methanol-d₄. The labile (exchangeable) N-H and O-H protons will rapidly exchange with the deuterium atoms of the solvent, rendering them "NMR silent" in a ¹H experiment.[9][10][11] This is a useful technique to confirm the identity of these peaks; if a signal disappears upon adding a drop of D₂O, it is an exchangeable proton.[9][10]

Part 2: Troubleshooting Guides

You've acquired a ¹H NMR spectrum of your this compound sample in DMSO-d₆ and notice an unexpected doublet of doublets at approximately 7.4 ppm.

Systematic Diagnostic Workflow:

  • Initial Assessment: Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the target molecule. A reference table of expected shifts is provided below.

  • Hypothesize Potential Causes:

    • Impurity: Could it be a residual starting material, a byproduct from the synthesis, or a degradation product?

    • Solvent Artifact: Is it possible the peak is from a residual non-deuterated solvent or an impurity in the NMR solvent itself?

    • Structural Isomer: Was there a possibility of forming an isomeric product during the synthesis?

  • Experimental Verification:

    • Check Solvent Purity: Run a blank spectrum of the DMSO-d₆ used. A comprehensive list of common solvent impurities and their chemical shifts is available in the literature.

    • Spiking Experiment: If you suspect a specific impurity (e.g., the starting material), add a small amount of the pure suspected compound to your NMR tube and re-acquire the spectrum. An increase in the intensity of the unexpected peak confirms its identity.

    • 2D NMR Spectroscopy: If the impurity is unknown, 2D NMR techniques are invaluable for structure elucidation.[12][13]

      • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[14] This can help to piece together the spin system of the impurity.

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, helping to identify the carbon skeleton of the unknown.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Logical Diagram for Troubleshooting an Unexpected Aromatic Peak:

G start Unexpected Peak in Aromatic Region check_solvent Run Blank Solvent Spectrum start->check_solvent is_solvent Peak is Solvent Impurity? check_solvent->is_solvent spiking Spike with Suspected Impurity is_solvent->spiking No end_known Impurity Identified is_solvent->end_known Yes is_impurity Peak Intensity Increases? spiking->is_impurity two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) is_impurity->two_d_nmr No is_impurity->end_known Yes elucidate Elucidate Structure of Unknown two_d_nmr->elucidate end_unknown Structure Determined elucidate->end_unknown repurify Action: Repurify Sample end_known->repurify end_unknown->repurify

Caption: Troubleshooting workflow for an unknown aromatic peak.

You are struggling to assign the N-H and O-H protons in your spectrum, or they appear much broader than expected.

Systematic Diagnostic Workflow:

  • Initial Assessment: Note the solvent used. If it is a protic solvent (Methanol-d₄, D₂O), the peaks may be absent due to deuterium exchange.[9][10] If in an aprotic solvent (CDCl₃, DMSO-d₆), they should be present but may be broad.

  • Hypothesize Potential Causes:

    • Deuterium Exchange: As described above, this is the most common reason for the complete disappearance of these signals.[9][10]

    • Intermolecular Exchange: In concentrated solutions, rapid intermolecular exchange of these protons can lead to significant peak broadening.

    • Water Content: Traces of water in the NMR solvent can catalyze this exchange, exacerbating the broadening.

  • Experimental Verification:

    • D₂O Exchange Experiment: This is the definitive test. Acquire a spectrum in an aprotic solvent like DMSO-d₆. Then, add a single drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will disappear or significantly diminish in intensity.[9][10]

    • Dilution Study: Prepare a more dilute sample. If the broadening is due to intermolecular exchange, the peaks should become sharper upon dilution.

    • Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, often resulting in sharper signals for the N-H and O-H protons.

Logical Diagram for Identifying Labile Protons:

G start Broad or Missing N-H/O-H Peaks d2o_shake Perform D₂O Exchange Experiment start->d2o_shake peak_disappears Peak Disappears? d2o_shake->peak_disappears confirm_labile Peak Confirmed as Labile Proton peak_disappears->confirm_labile Yes dilution Run Dilution Study peak_disappears->dilution No peak_sharpens Peak Sharpens? dilution->peak_sharpens confirm_exchange Broadening due to Intermolecular Exchange peak_sharpens->confirm_exchange Yes no_change Consider Other Factors (e.g., pH, paramagnetics) peak_sharpens->no_change No

Caption: Workflow for confirming the identity of labile protons.

Part 3: Data Presentation and Protocols

The following table provides an overview of the expected chemical shift ranges for this compound in a common NMR solvent like DMSO-d₆. Note that actual values can vary based on experimental conditions.

Atom Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
-COOH 10.0 - 12.0 (broad s)160 - 175Highly variable shift; disappears with D₂O exchange.[2]
N-H 7.5 - 8.5 (broad s)-Disappears with D₂O exchange.[3]
H-2 ~8.1 (s)~130Typically a singlet.
H-4 ~7.9 (d)~120Coupled to H-5.
H-5 ~7.0 (t)~115Coupled to H-4 and H-6.
H-6 ~6.8 (d)~105Coupled to H-5.
-OCH₃ ~3.9 (s)~55Sharp singlet.
C-3 -~108Quaternary carbon.
C-3a -~125Quaternary carbon.
C-7 -~145Quaternary carbon bearing the methoxy group.
C-7a -~130Quaternary carbon.
Potential Impurity Structure Characteristic ¹H NMR Signals (ppm) Likely Cause
7-Methoxy-1H-indole 7-methoxy substituted indole ringAppearance of a new signal for H-3 around 6.5 ppm; disappearance of the -COOH signal.Decarboxylation due to heat or basic conditions.[4][5][6]
Residual Solvents VariesKnown chemical shifts (e.g., Acetone: ~2.09, Ethyl Acetate: ~1.2, 2.0, 4.1).Incomplete removal during workup.
Starting Materials VariesDepends on the synthetic route.Incomplete reaction.

Objective: To confirm the identity of labile protons (N-H, O-H).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of your this compound sample in ~0.6 mL of a deuterated aprotic solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.[15]

  • Initial Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, especially any broad signals in the downfield region.

  • Addition of D₂O: Carefully add one drop (approximately 20-30 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure thorough mixing.

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Data Analysis: Compare the two spectra. The signals corresponding to the exchangeable protons (-COOH and N-H) will have disappeared or be significantly reduced in intensity in the second spectrum.[9][10] A new, likely broad, peak for HOD may appear between 3-5 ppm.

References

Technical Support Center: A Researcher's Guide to Managing Impurities in 7-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in their samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses common questions regarding the purity and stability of this compound, providing a foundational understanding of potential issues.

Q1: My freshly synthesized this compound appears discolored (e.g., pink, brown, or black). What is the likely cause?

A1: Discoloration is a common indicator of impurities. The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation, especially when exposed to air and light.[1] This can lead to the formation of colored polymeric or oxidized species. The discoloration can also arise from residual reagents or byproducts from the synthesis, particularly if strong acids were used, which can cause degradation of the indole ring.[1]

Q2: I'm observing unexpected peaks in my HPLC analysis of a recently prepared stock solution. What could be the source of these new peaks?

A2: The appearance of new peaks in an HPLC chromatogram of a stock solution over time suggests degradation of your compound. This compound, like many indole derivatives, is sensitive to several factors:

  • Acidic Conditions: The indole ring can be protonated in strongly acidic conditions, leading to the formation of degradation products. This is a crucial consideration for HPLC mobile phase selection.[2]

  • Basic Conditions: While the carboxylic acid group requires a basic environment to deprotonate and dissolve, prolonged exposure to strong bases, especially at elevated temperatures, can lead to degradation of the indole core.

  • Oxidation: The indole ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2] This can lead to the formation of oxindole derivatives and other oxidation products.

  • Photodegradation: Exposure to UV light can induce degradation. It is recommended to store solutions in amber vials to protect them from light.[2]

Q3: What are the most probable impurities originating from the synthesis of this compound, especially if using a Fischer indole synthesis approach?

A3: The Fischer indole synthesis is a powerful method for creating indole rings, but it can introduce specific impurities.[3] Potential impurities include:

  • Unreacted Starting Materials: Residual phenylhydrazine and ketone/aldehyde starting materials.

  • Regioisomers: If an unsymmetrical ketone is used, or if the phenylhydrazine has substituents, different isomers of the final indole product can be formed.

  • Byproducts from Side Reactions: The acidic conditions of the Fischer indole synthesis can lead to side reactions. For instance, with methoxy-substituted phenylhydrazones, abnormal cyclization can sometimes occur, leading to unexpected products.

  • Incomplete Hydrolysis Products: If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis will result in the corresponding ester as an impurity.

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a problem-solving framework for common issues encountered during the handling and purification of this compound.

Issue 1: Multiple Spots on TLC After Synthesis
  • Symptom: Your reaction work-up yields a solid that shows multiple spots on a Thin Layer Chromatography (TLC) plate.

  • Causality: This indicates an incomplete reaction or the presence of side products. The polarity differences between your desired product, starting materials, and byproducts allow for their separation on the TLC plate.

  • Troubleshooting Workflow:

    start Multiple Spots on TLC step1 Identify Spots: - Co-spot with starting materials. - Use different visualization techniques (UV, stains). start->step1 step2 Assess Polarity: - Product is a carboxylic acid (polar). - Starting materials may be less polar. step1->step2 step3 Purification Strategy step2->step3 step4a Column Chromatography: - Separate based on polarity. - Use a suitable eluent system. step3->step4a Different polarities step4b Recrystallization: - If one component is major. - Choose a solvent with differential solubility. step3->step4b One major product step5 Analyze Fractions/Crystals: - TLC or HPLC to confirm purity. step4a->step5 step4b->step5

    Caption: Troubleshooting workflow for multiple spots on TLC.

Issue 2: Low Yield After Purification
  • Symptom: The final isolated yield of pure this compound is significantly lower than expected.

  • Causality: Low yields can result from an incomplete reaction, mechanical losses during transfers, or dissolution of the product in wash solvents. For carboxylic acids, incomplete precipitation during pH adjustment is a common cause of yield loss.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using TLC or HPLC before starting the work-up.

    • pH for Precipitation: When precipitating the carboxylic acid from a basic aqueous solution by adding acid, ensure the final pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. Use a pH meter for accuracy.

    • Solvent Selection for Washing: Wash the isolated solid with a minimal amount of a cold, non-polar solvent in which the product has low solubility. Pre-chilling the wash solvent is crucial.

    • Minimize Transfers: Each transfer of the solid material can lead to losses. Use techniques like rinsing glassware with the mother liquor to recover adhered product.

Issue 3: Product Oils Out During Recrystallization
  • Symptom: During the cooling phase of recrystallization, the compound separates as an oil rather than forming crystals.

  • Causality: This often happens when the solution is supersaturated to a high degree, or if the melting point of the solute is lower than the temperature of the solution. The presence of impurities can also inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for nucleation and crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Adjustment: The chosen solvent may be too good a solvent. Try a solvent pair where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" until the solution becomes slightly turbid. Then, allow it to cool slowly.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis and purification of this compound.

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific impurities present and the HPLC system used.

  • Rationale: Reversed-phase HPLC is an excellent method for separating polar and non-polar compounds. An acidic mobile phase ensures that the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column. A UV detector is suitable as the indole ring is a strong chromophore.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good separation of a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A gradient elution is recommended to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 220 nm and 280 nmIndole derivatives typically have strong absorbance at these wavelengths.
Injection Volume 10 µLStandard injection volume.
Sample Preparation Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of ~0.5 mg/mL.Ensures compatibility with the mobile phase and good peak shape.
Protocol 2: Recrystallization for Purification
  • Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle is to find a solvent in which the desired compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.

  • Solvent Screening:

    • Place ~20 mg of the crude this compound into several test tubes.

    • To each tube, add 0.5 mL of a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water or ethyl acetate/hexane).

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

    • Heat the tubes that did not show room temperature solubility. A good solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline solid.

  • General Recrystallization Procedure (Example with Ethanol/Water):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly and persistently cloudy.

    • Add a few more drops of hot ethanol to redissolve the solid and make the solution clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Protocol 3: Forced Degradation Study

  • Rationale: Forced degradation studies are essential to understand the stability of a compound and to identify potential degradation products that could arise during storage or use.[1][4]

    start This compound Sample acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative photolytic Photolytic Stress (UV light, RT) start->photolytic thermal Thermal Stress (e.g., 80°C, solid state) start->thermal analysis Analyze by HPLC at time points (e.g., 0, 4, 8, 24 hours) acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis

    Caption: Workflow for a forced degradation study.

Part 4: Data Presentation

This section provides a structured way to present and interpret data related to the purity of this compound.

Table 1: Common Impurities and their Potential Origin

Impurity TypePotential Structure/DescriptionLikely OriginRecommended Analytical Method
Starting Material 2-MethoxyphenylhydrazineFischer Indole SynthesisHPLC, TLC
Regioisomer 5-Methoxy-1H-indole-3-carboxylic acidFischer Indole SynthesisHPLC, NMR
Oxidation Product Oxindole derivativeAir/light exposureHPLC-MS, NMR
Degradation Product Products of indole ring openingHarsh acidic/basic conditionsHPLC-MS
Ester Precursor Methyl 7-methoxy-1H-indole-3-carboxylateIncomplete hydrolysisHPLC, NMR

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1). This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up the production of this valuable pharmaceutical intermediate.[1] We will delve into common synthetic routes, troubleshoot potential issues, and provide actionable, field-proven insights to ensure the success of your campaigns.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through two primary pathways: the construction of the indole ring system with the carboxylic acid precursor already in place, or the functionalization of a pre-existing 7-methoxyindole core. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

The most prevalent methods include the Fischer indole synthesis and the direct C3-functionalization of 7-methoxyindole, often via a Vilsmeier-Haack reaction followed by oxidation.[2][3]

Synthetic_Pathways cluster_0 Fischer Indole Synthesis Route cluster_1 C3-Functionalization Route start_fischer 2-Methoxyphenylhydrazine + Pyruvic Acid Derivative hydrazone Hydrazone Intermediate cyclization Acid-Catalyzed Cyclization hydrazone->cyclization product_fischer 7-Methoxy-1H-indole- 2-carboxylic acid* cyclization->product_fischer start_func 7-Methoxyindole vilsmeier Vilsmeier-Haack Formylation start_func->vilsmeier aldehyde 7-Methoxy-1H-indole- 3-carbaldehyde vilsmeier->aldehyde oxidation Oxidation aldehyde->oxidation final_product 7-Methoxy-1H-indole- 3-carboxylic acid oxidation->final_product

Caption: High-level overview of primary synthetic routes.

Troubleshooting Guide & Core FAQs

This section addresses common problems encountered during the synthesis and scale-up, presented in a question-and-answer format.

Category 1: Low or No Product Yield

Q1: My Fischer indole synthesis is failing or giving extremely low yields. What are the common culprits?

A: This is a frequent issue, often traceable to several key factors:[4]

  • Hydrazone Formation: The initial condensation to form the phenylhydrazone is critical. Ensure your carbonyl compound (e.g., pyruvic acid or its ester) is pure and that the reaction conditions (often mildly acidic or neutral) are optimal for water removal.

  • Acid Catalyst Choice and Concentration: The cyclization step is acid-catalyzed.[2] The choice of acid (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), or Lewis acids like ZnCl₂) is crucial.[2][5] PPA is often effective for challenging cyclizations but can be difficult to handle at scale. For scale-up, methanesulfonic acid or Eaton's reagent can be excellent alternatives. The concentration must be sufficient to catalyze the reaction but not so high as to cause degradation.

  • [6][6]-Sigmatropic Rearrangement Failure: This is the key step of the Fischer synthesis.[2][7] Electron-donating groups on the phenylhydrazine (like our 2-methoxy group) can sometimes divert the reaction pathway, leading to N-N bond cleavage instead of the desired rearrangement.[8][9] This can result in byproducts like 2-methoxyaniline. If this is suspected, switching to a milder Lewis acid catalyst might be beneficial.

  • Reaction Temperature and Time: Fischer indolizations can require elevated temperatures (80-150°C). Monitor the reaction by TLC or HPLC to determine the optimal time. Insufficient time will lead to incomplete conversion, while excessive heating can cause decomposition of the product or starting materials.

Q2: I'm attempting a Vilsmeier-Haack formylation on 7-methoxyindole, but the reaction is sluggish or incomplete. Why?

A: The Vilsmeier-Haack reaction is generally robust for electron-rich heterocycles like indole.[10][11] If you're facing issues, consider the following:

  • Vilsmeier Reagent Formation: The active electrophile, the chloroiminium salt, is formed in situ from DMF and a halogenating agent, typically phosphorus oxychloride (POCl₃).[11][12] Ensure your DMF is anhydrous, as water will quench the reagent. The order of addition is important; POCl₃ should typically be added slowly to cold (0°C) DMF.

  • Reagent Stoichiometry: At a minimum, one equivalent of the Vilsmeier reagent is needed. On a larger scale, using a slight excess (e.g., 1.1-1.3 equivalents) of both DMF and POCl₃ can help drive the reaction to completion.

  • Indole Reactivity: While 7-methoxyindole is electron-rich, steric hindrance from the methoxy group can slightly impede the reaction compared to unsubstituted indole. The reaction is highly regioselective for the C3 position.[13]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be done at low temperatures. The subsequent reaction with the indole may require gentle heating (e.g., to 40-60°C) to proceed at a reasonable rate.

Category 2: Impurity Formation and Side Reactions

Q3: My Fischer indole synthesis is producing an unexpected isomer. What is happening?

A: With substituted phenylhydrazones, regioselectivity during the cyclization step can be an issue. For a 2-methoxyphenylhydrazone, the cyclization should strongly favor closure at the C6 position of the hydrazine to yield the desired 7-methoxyindole. However, abnormal reactions have been reported where cyclization occurs on the side with the substituent.[14] This can lead to the formation of other isomers or chlorinated byproducts if HCl is used as the catalyst.[14]

Troubleshooting Steps:

  • Analyze the Isomer: Use NMR and MS to confirm the structure of the byproduct.

  • Change the Catalyst: Switching from a Brønsted acid (like HCl) to a Lewis acid (like ZnCl₂) or PPA can alter the regioselectivity and suppress side reactions.[7]

  • Modify the Substrate: If using an unsymmetrical ketone, enolization can occur on both sides, leading to a mixture of indole products.[15] Using a symmetrical ketone or a substrate like pyruvic acid (which has only one enolizable position) eliminates this ambiguity.

Q4: During my Vilsmeier-Haack reaction or subsequent workup, I'm getting significant amounts of dark, tarry material. How can I prevent this?

A: Indoles are prone to polymerization under strongly acidic conditions.[16] The Vilsmeier-Haack reaction itself is acidic, and if not controlled, can lead to degradation.

  • Temperature Management: Avoid excessive temperatures during the reaction. Overheating can accelerate polymerization.

  • Controlled Quench: The workup is critical. The reaction mixture should be quenched by slowly adding it to a cold aqueous base (e.g., sodium hydroxide or potassium carbonate solution) or ice water. This neutralizes the acid and hydrolyzes the intermediate iminium salt to the aldehyde.[3] A rapid, uncontrolled quench can cause localized heating and degradation.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to color formation, especially at scale.

Category 3: Scale-Up and Purification Challenges

Q5: I'm scaling up the synthesis. What are the most critical parameters to control?

A: Scaling up introduces challenges related to mass and heat transfer.

  • Thermal Management: Reactions that are easily controlled in a flask can become dangerously exothermic in a large reactor. Ensure your reactor has adequate cooling capacity. For exothermic steps like Vilsmeier reagent formation or quenching, use controlled, slow addition of reagents.

  • Mixing: Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation and lower yields. Ensure the reactor's impeller design and speed are appropriate for the reaction volume and viscosity.

  • Reagent Addition: Sub-surface addition of reagents is often preferred at scale to prevent splashing and ensure immediate mixing.

  • Workup and Extraction: Phase separation can be much slower at a larger scale. The choice of extraction solvent may need to be re-evaluated based on safety, cost, and ease of separation.

Q6: The final product, this compound, is difficult to purify. What are the best methods?

A: The carboxylic acid functionality provides a useful handle for purification.

  • Acid-Base Extraction: The most effective initial purification step is often an acid-base workup. After the reaction, dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like NaHCO₃ or Na₂CO₃). The deprotonated carboxylate salt will move into the aqueous layer, leaving many non-acidic impurities behind. The aqueous layer can then be washed with fresh solvent, and the product is re-precipitated by acidifying with an acid like HCl.

  • Recrystallization: This is the preferred method for achieving high purity at scale. Finding a suitable solvent system is key. A mixture of polar and non-polar solvents often works well (e.g., ethanol/water, ethyl acetate/heptane).

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is often avoided for large-scale production due to cost and solvent waste. It should be reserved for polishing final material if very high purity is required or for removing closely related impurities that cannot be separated by recrystallization.[17]

Troubleshooting_Logic low_yield Low / No Yield check_sm Verify Starting Material Purity low_yield->check_sm Systematic Check impurities Impurities / Side Products id_byproduct Identify Byproduct (NMR, MS) impurities->id_byproduct Characterize scale_up Scale-Up Issues thermal Improve Thermal Management scale_up->thermal Key Focus Areas opt_cond Optimize Temp, Time, & Catalyst check_sm->opt_cond check_reagent Ensure Anhydrous Reagents (if needed) opt_cond->check_reagent change_catalyst Change Catalyst (Brønsted vs. Lewis) id_byproduct->change_catalyst If Isomeric control_quench Control Workup/ Quench Conditions id_byproduct->control_quench If Degradation mixing Ensure Efficient Mixing thermal->mixing purification Optimize Purification (Extraction, Recrystallization) mixing->purification start start start->impurities start->scale_up

Caption: A decision tree for systematic troubleshooting.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation and Oxidation

This two-step protocol is often preferred for its high regioselectivity and milder conditions compared to some Fischer syntheses.

Step A: Vilsmeier-Haack Formylation of 7-Methoxyindole

ReagentMolar Eq.MW ( g/mol )Amount (for 10g scale)Density (g/mL)Volume
7-Methoxyindole1.0147.1710.0 g--
DMF (anhydrous)1.273.095.96 g0.9446.3 mL
POCl₃1.2153.3312.5 g1.6457.6 mL
Dichloromethane (DCM)--100 mL--
Sat. NaHCO₃ (aq)--~200 mL--

Methodology:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (6.3 mL) and DCM (50 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 7.6 mL) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the mixture at 0°C for 30 minutes. A pale yellow precipitate of the Vilsmeier reagent may form.

  • In a separate beaker, dissolve 7-methoxyindole (10.0 g) in DCM (50 mL).

  • Add the indole solution to the Vilsmeier reagent mixture dropwise at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (~40°C) for 2-3 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture back to 0°C.

  • Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of vigorously stirred, ice-cold saturated sodium bicarbonate solution. Caution: Exothermic reaction and gas evolution.

  • Continue stirring for 1 hour until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 7-Methoxy-1H-indole-3-carbaldehyde, which can be purified by recrystallization from ethanol or used directly in the next step.

Step B: Oxidation to Carboxylic Acid

A simple hydrolysis of a trichloroacetyl intermediate provides a high-yield route to the carboxylic acid.[18] An alternative is direct oxidation of the aldehyde.

ReagentMolar Eq.MW ( g/mol )Amount (assuming 10g aldehyde)
7-Methoxy-1H-indole-3-carbaldehyde1.0175.1910.0 g
Potassium Permanganate (KMnO₄)~1.0158.03~9.0 g
Acetone--200 mL
Water--50 mL

Methodology:

  • Dissolve the crude aldehyde (10.0 g) in acetone (200 mL) in a flask.

  • In a separate beaker, dissolve potassium permanganate (9.0 g) in water (50 mL).

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. The reaction is exothermic; maintain the temperature below 30°C with a water bath if necessary. A brown precipitate of MnO₂ will form.

  • Stir for 2-4 hours at room temperature, monitoring by TLC until the aldehyde is consumed.

  • Filter the mixture through a pad of Celite to remove the MnO₂, washing the pad with acetone.

  • Concentrate the filtrate to remove most of the acetone.

  • Add water (100 mL) and extract with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound. Purity can be further improved by recrystallization.

References

Improving the reproducibility of assays with 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Enhancing Assay Reproducibility and Troubleshooting Common Experimental Challenges

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for improving the reproducibility of assays involving 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1). As a versatile indole derivative used in pharmaceutical development and biochemical research, ensuring consistent and reliable data is paramount.[1] This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you navigate the common pitfalls associated with this compound.

Section 1: Foundational Knowledge & Initial Setup

Before delving into troubleshooting, a solid foundation is essential. Understanding the physicochemical properties of this compound is the first step toward robust assay design.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[2][3]
Molecular Weight 191.18 g/mol [2][3]
Appearance Light beige crystalline powder[4]
Storage Store at -20°C, protected from light and moisture.[5]
FAQ 1: How should I properly dissolve this compound to prepare a stock solution?

Answer: The solubility of this compound is a critical parameter for assay success. Due to its chemical structure, which includes a relatively nonpolar indole ring and polar carboxylic acid and methoxy groups, its solubility varies significantly across different solvents.[6]

  • Primary Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[5][6] DMSO is generally effective at solvating a wide range of organic compounds.[6]

  • Alternative Solvents: Solvents like Dimethylformamide (DMF) or ethanol can also be used.[4] It is soluble in 95% ethanol at concentrations up to 50 mg/ml.[4]

  • Aqueous In-solubility: The compound is expected to have low solubility in purely aqueous buffers due to its aromatic indole core.[5][6]

Causality: The indole nucleus is hydrophobic, while the carboxylic acid group provides a site for deprotonation and potential aqueous solubility, especially at higher pH. However, for creating concentrated stock solutions, the overall structure favors polar aprotic solvents that can effectively solvate the entire molecule.

Section 2: Troubleshooting Assay Variability

Inconsistent results are one of the most frustrating challenges in research. This section addresses the common causes of variability when using this compound.

Workflow for Preparing and Validating Working Solutions

Caption: Workflow for preparing and validating solutions.

FAQ 2: My results are highly variable between experiments performed on different days. What's the cause?

Answer: This issue often points to the instability of the compound in your stock solution or, more commonly, in the aqueous assay medium.

  • Stock Solution Stability: While stock solutions in anhydrous DMSO stored at -20°C are generally stable, repeated freeze-thaw cycles can introduce moisture, leading to degradation. Always aliquot your stock solution into single-use volumes.

  • Aqueous Medium Stability: The indole ring is susceptible to oxidation, and the overall molecule can degrade under certain pH or temperature conditions in aqueous buffers.[7] High variability between replicates or experiments can be a symptom of the compound degrading in the assay medium during incubation.[7]

Self-Validating Solution:

  • Always Use Fresh Dilutions: Prepare working solutions from a frozen stock aliquot immediately before each experiment.[5][7] Do not store the compound diluted in aqueous assay buffer.

  • Conduct a Stability Test: Assess the stability of this compound in your specific assay buffer under the exact experimental conditions (e.g., 37°C, 5% CO₂).[7] Use an analytical method like HPLC-UV to quantify the compound's concentration at time zero and after the maximum incubation period.

FAQ 3: I suspect the compound is precipitating in my cell culture medium. How can I confirm this and prevent it?

Answer: Precipitation is a frequent cause of poor reproducibility, as the actual concentration of the soluble, active compound becomes unknown.

  • Visual Inspection: Before adding to your assay, carefully inspect the diluted working solution. Any cloudiness or visible particles are a clear sign of precipitation.[5]

  • Solubility Confirmation Protocol: A more rigorous check involves centrifugation.[5] After preparing the compound in the final assay medium at the highest intended concentration, incubate it under assay conditions for 15-30 minutes. Then, centrifuge the tube at high speed (>14,000 x g) for 20 minutes. A visible pellet indicates precipitation.[5]

Preventative Measures:

  • Lower Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your assay is low (typically <0.5%) as it can impact cell health and compound solubility.[5]

  • Incorporate Surfactants (with caution): Consider adding a low concentration of a non-ionic surfactant like Tween-20 to your assay buffer to improve solubility. However, you must run parallel controls to ensure the surfactant itself does not affect your assay's biological system.[5]

  • Use Low-Retention Plasticware: Hydrophobic compounds can bind to standard plastic surfaces. Using low-retention microplates and pipette tips can mitigate the loss of the compound from the solution.[5]

Section 3: Addressing Assay Interference

Indole-based compounds can sometimes directly interfere with assay detection methods, leading to false positive or false negative results.

Troubleshooting Decision Workflow

G start Inconsistent or Unexpected Results solubility Is the compound fully soluble in assay medium? start->solubility stability Is the compound stable for the assay duration? solubility->stability Yes sol_no Optimize solvent system or lower concentration. solubility->sol_no No interference Does the compound interfere with the assay signal? stability->interference Yes stab_no Use fresh dilutions. Reduce incubation time. stability->stab_no No cytotoxicity Is the compound cytotoxic at the tested concentration? interference->cytotoxicity Yes inter_no Run compound-only control. Check for autofluorescence. interference->inter_no No cyto_no Perform viability assay. Use non-toxic concentrations. cytotoxicity->cyto_no No end Assay Optimized cytotoxicity->end Yes

Caption: Decision workflow for troubleshooting assays.

FAQ 4: Could this compound interfere with my fluorescence- or absorbance-based readout?

Answer: Yes, this is a distinct possibility. Indole-containing molecules are known to possess intrinsic fluorescence or absorbance properties that can interfere with assay signals.[5]

Self-Validating Solution:

  • Run a Compound-Only Control: The most critical control is to measure the signal from wells containing only the assay buffer and the compound at various concentrations (without cells or other reagents).[5]

  • Subtract Background: If a background signal is detected, it must be subtracted from your experimental wells.

  • Check for Quenching: The compound could also quench the signal from your reporter. To test this, run a control with a known positive signal (e.g., your positive control reagent) and add the compound to see if the signal is diminished.

FAQ 5: I am using this compound in a cell-based assay and see unexpected results. What should I check?

Answer: In cell-based assays, two primary factors beyond solubility are cytotoxicity and cell permeability.

  • Cytotoxicity: The compound may be toxic to your cells at the concentrations used, leading to confounding results in functional assays. It is crucial to determine the cytotoxic concentration range in your specific cell line.[5]

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target, or it could be actively pumped out by efflux pumps.[8]

Self-Validating Solution:

  • Determine Cytotoxicity Profile: Before conducting functional assays, perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a dose-response of this compound. This will define the non-toxic concentration window for your experiments.

  • Address Permeability Questions: If you suspect poor permeability, you may need to consider using permeabilizing agents (if compatible with your assay) or exploring esterified derivatives of the carboxylic acid, which can sometimes improve cell entry before being hydrolyzed back to the active acid form inside the cell.

Section 4: Standardized Protocols

Adhering to standardized protocols is key to improving inter- and intra-assay reproducibility.

Protocol 1: Preparation of a 50 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound (MW: 191.18 g/mol ) needed. For 1 mL of a 50 mM stock, you will need: 0.001 L * 0.050 mol/L * 191.18 g/mol = 0.00956 g or 9.56 mg.

  • Weighing: Accurately weigh the solid compound in a microfuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 9.56 mg).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-retention polypropylene tubes. Store them at -20°C, protected from light.

Protocol 2: Assessment of Compound Stability in Assay Buffer
  • Preparation: Prepare a working solution of the compound in your final assay buffer at the highest concentration to be used in your experiment. Also, prepare a "time zero" analytical sample by diluting the same concentration into your HPLC mobile phase.

  • Incubation: Incubate the working solution under the exact conditions of your assay (e.g., in a 37°C, 5% CO₂ incubator) for the longest duration of your experiment.

  • Sampling: At the end of the incubation period, take a sample for analysis.

  • Analysis: Analyze the "time zero" and incubated samples via a validated analytical method, such as HPLC-UV.

  • Evaluation: Compare the peak area of the compound from the incubated sample to the "time zero" sample. A significant decrease (>10-15%) in the peak area suggests degradation.[7]

References

Technical Support Center: Optimizing Delivery of 7-Methoxy-1H-indole-3-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 7-Methoxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges you may encounter during your animal model experiments. Our focus is on ensuring scientific integrity and providing actionable, field-proven insights to help you achieve reliable and reproducible results.

Understanding the Core Challenge: Physicochemical Properties and Bioavailability

This compound, like many indole derivatives, is anticipated to have low aqueous solubility. This inherent characteristic is a primary hurdle in achieving optimal and consistent drug exposure in animal models. The key to successful delivery lies in rational formulation design based on the compound's physicochemical properties and the intended route of administration.

A critical factor governing the solubility of this compound is its carboxylic acid moiety. The parent compound, indole-3-carboxylic acid, has a predicted pKa of approximately 3.90.[1] This indicates that it is a weak acid. The methoxy group on the indole ring is unlikely to drastically alter this pKa. This means the compound's charge, and therefore its solubility in aqueous media, is highly dependent on the pH of the environment.[2][3][4][5][6]

  • In acidic environments (pH < pKa): The compound will be predominantly in its neutral, un-ionized form, which is less soluble in water.

  • In neutral to alkaline environments (pH > pKa): The compound will be in its ionized (salt) form, which is generally more water-soluble.

This pH-dependent solubility is a critical consideration for all routes of administration.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound and similar compounds.

Q1: My compound won't dissolve in saline or PBS for intravenous (IV) injection. What should I do?

A1: Direct dissolution in aqueous buffers is unlikely to succeed due to the compound's low intrinsic solubility. Precipitation upon injection is a major risk, which can lead to embolism and unreliable dosing.

Troubleshooting Steps:

  • Utilize a Co-solvent System: This is the most common and effective approach for IV administration of poorly soluble compounds.

    • Initial Solubilization: First, dissolve the compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful solvent for this purpose.[7][8]

    • Stepwise Dilution: Slowly add a second co-solvent, such as polyethylene glycol 400 (PEG 400), while vortexing to maintain solubility.[9][10][11]

    • Final Dilution: Finally, dilute the mixture with saline or PBS to the final desired concentration. It is crucial to add the aqueous component last and slowly to prevent the compound from crashing out.

  • pH Adjustment: For an acidic compound like this, increasing the pH of the final formulation to just above neutral (e.g., pH 7.4-8.0) can significantly improve solubility by converting the compound to its more soluble salt form. This can be achieved by using a buffer or dropwise addition of a dilute base like sodium hydroxide. However, ensure the final pH is physiologically compatible.[12]

  • Monitor for Precipitation: After preparing the formulation, visually inspect it for any signs of cloudiness or precipitation. It is also advisable to let it sit at room temperature for a short period to ensure stability before injection.

Q2: I'm seeing variable results with oral gavage administration. How can I improve consistency?

A2: Variability in oral absorption is often linked to poor dissolution in the gastrointestinal (GI) tract.[4] The acidic environment of the stomach will likely keep the compound in its less soluble form, hindering its absorption.

Troubleshooting Strategies:

  • Formulate as a Suspension: For oral delivery, a uniform suspension is often more practical and reliable than trying to achieve a true solution.

    • Vehicle: A common and effective vehicle for oral suspensions is an aqueous solution of 0.5% to 1% carboxymethyl cellulose (CMC).[13][14][15][16]

    • Wetting Agent: To ensure the compound is evenly dispersed, first create a paste by wetting the powder with a small amount of a surfactant like Tween 80 before gradually adding the CMC solution.[17][18][19][20][21]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability.[22][23][24][25][26] These formulations can help to keep the drug in a solubilized state within the GI tract. Options range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[22][27]

  • Particle Size Reduction: The rate of dissolution is inversely proportional to the particle size. Micronization or nanocrystal formulations can increase the surface area available for dissolution, which can improve the rate and extent of absorption.[28]

Q3: My animals are showing signs of irritation or toxicity after intraperitoneal (IP) injection. What could be the cause?

A3: The vehicle or the physicochemical properties of the formulation can cause irritation to the peritoneal membrane.

Troubleshooting and Optimization:

  • Vehicle Toxicity: High concentrations of co-solvents like DMSO can be toxic. For in vivo studies, it's generally recommended to keep the final concentration of DMSO below 10%, and ideally as low as possible (some studies suggest below 1-2%).[7][29]

  • pH of the Formulation: Injecting a highly acidic or basic solution can cause significant irritation and inflammation.[12][30] It is crucial to adjust the pH of your formulation to a physiologically compatible range (ideally pH 7.0-7.4) before IP administration. For an acidic compound, this will also aid in solubility.[31]

  • Compound Precipitation: If the compound precipitates in the peritoneal cavity, it can lead to a localized inflammatory response and erratic absorption. Ensure your formulation is stable and the compound remains in solution or a fine, uniform suspension.

Experimental Protocols & Methodologies

The following are detailed, step-by-step protocols for preparing formulations of this compound for different routes of administration.

Formulation Preparation Workflow

G cluster_prep Initial Preparation cluster_iv Intravenous (IV) Formulation cluster_oral Oral Gavage (Suspension) cluster_ip Intraperitoneal (IP) Formulation weigh Weigh Compound calc Calculate Required Volume weigh->calc dissolve_dmso Dissolve in minimal DMSO calc->dissolve_dmso make_paste Make paste with Tween 80 calc->make_paste dissolve_dmso_ip Dissolve in DMSO calc->dissolve_dmso_ip add_peg Add PEG 400 dissolve_dmso->add_peg add_saline Slowly add Saline/PBS add_peg->add_saline check_iv Check for Clarity & pH add_saline->check_iv add_cmc Gradually add 0.5% CMC make_paste->add_cmc homogenize Homogenize/Vortex add_cmc->homogenize add_peg_ip Add PEG 400/Saline dissolve_dmso_ip->add_peg_ip adjust_ph Adjust pH to ~7.4 add_peg_ip->adjust_ph check_ip Check for Clarity adjust_ph->check_ip

Caption: Workflow for preparing different formulations.

Detailed Protocol 1: IV Formulation using a Co-solvent System

This protocol aims to create a clear, injectable solution.

  • Calculate Requirements: Determine the total dose of this compound needed for your study group.

  • Initial Solubilization: Weigh the compound and place it in a sterile microcentrifuge tube. Add a minimal volume of DMSO to completely dissolve the compound. For example, start with 20-50 µL.

  • Addition of Second Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is to have a final formulation containing 10-40% PEG 400.[9][11] Vortex thoroughly after addition.

  • Final Dilution: Slowly, in a dropwise manner, add sterile saline or PBS to reach the final desired volume. Continuous vortexing during this step is critical to prevent precipitation.

  • Final Check: The final solution should be clear and free of any particulates. If necessary, adjust the pH to ~7.4. The final concentration of DMSO should be kept as low as possible, ideally below 10%.

Example IV Formulation Vehicle:

  • 5% DMSO

  • 30% PEG 400

  • 65% Saline

Detailed Protocol 2: Oral Gavage Formulation (Suspension)

This protocol aims to create a homogenous and stable suspension.

  • Weigh Compound: Weigh the required amount of this compound and place it in a glass mortar.

  • Create a Paste: Add a small volume of 2% Tween 80 in deionized water (e.g., 1-2 drops) to the powder and triturate with a pestle until a uniform paste is formed. This "wets" the compound and prevents clumping.

  • Add Suspending Agent: Slowly add a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC) in deionized water to the paste in small aliquots while continuously triturating.

  • Homogenize: Continue adding the CMC solution until the final desired concentration is reached. Transfer the suspension to a sterile tube and vortex vigorously before each administration to ensure a uniform dose.

Example Oral Suspension Vehicle:

  • 0.5% CMC in water with 1-2 drops of 2% Tween 80.

Detailed Protocol 3: IP Formulation with pH Adjustment

This protocol is designed to create a soluble, non-irritating formulation for intraperitoneal injection.

  • Dissolve in Co-solvent: Dissolve the this compound in a suitable co-solvent system as described for the IV formulation (e.g., DMSO and PEG 400).

  • Dilute with Buffer: Dilute the co-solvent mixture to the final volume using a sterile buffered solution like PBS (pH 7.4).

  • Check and Adjust pH: Measure the pH of the final formulation. If it is acidic, adjust it to approximately 7.4 by adding a dilute solution of NaOH (e.g., 0.1 N) dropwise while monitoring the pH.

  • Final Inspection: Ensure the final solution is clear and free of precipitation before administration.

Vehicle Component Summary
Vehicle ComponentRoleCommon Concentration Range (in vivo)Key Considerations
DMSO Co-solvent< 10% (ideally < 2%)[7][29]Can cause toxicity at higher concentrations.
PEG 400 Co-solvent10-40%[9][11]Generally well-tolerated, but high concentrations can cause GI changes if given orally.[32]
Tween 80 Surfactant/Wetting Agent0.1-5%Helps in creating uniform suspensions and can improve absorption.[17][20]
CMC Suspending Agent0.5-1%[13]Forms a viscous solution to keep the compound suspended for oral dosing.
Saline/PBS Aqueous Vehicleq.s. to final volumeMust be sterile for injectable routes.

Logical Relationships in Formulation Design

The choice of formulation is a balance between achieving the desired exposure and ensuring the welfare of the animal model.

G cluster_compound Compound Properties cluster_formulation Formulation Strategy cluster_route Route of Administration solubility Low Aqueous Solubility cosolvent Co-solvents (DMSO, PEG) solubility->cosolvent necessitates suspension Suspension (CMC, Tween 80) solubility->suspension necessitates pka Weak Acid (pKa ~4) ph_adjust pH Adjustment (>pKa) pka->ph_adjust enables iv Intravenous (IV) cosolvent->iv suitable for ip Intraperitoneal (IP) cosolvent->ip suitable for oral Oral suspension->oral suitable for ph_adjust->iv critical for ph_adjust->ip critical for

Caption: Interplay of compound properties and formulation choices.

By carefully considering the physicochemical properties of this compound and applying these formulation strategies, you can optimize its delivery in your animal models, leading to more reliable and interpretable preclinical data.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 7-Methoxy-1H-indole-3-carboxylic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, often hailed as the definitive method for structural confirmation, with complementary spectroscopic techniques. Using 7-Methoxy-1H-indole-3-carboxylic acid as our subject, we will explore the experimental journey from synthesis to structural validation, offering insights into the rationale behind procedural choices and the interpretation of data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and the absolute configuration of a molecule, which are critical parameters in understanding its biological activity and chemical properties.[1]

The successful crystallographic analysis of a small molecule like this compound hinges on a meticulous experimental workflow.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of 7-Methoxy-1H- indole-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization Crystal_Harvesting Crystal Harvesting & Mounting Crystallization->Crystal_Harvesting Data_Collection Data Collection (Diffractometer) Crystal_Harvesting->Data_Collection Data_Processing Data Processing (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods, Patterson Method) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF File Generation Structure_Refinement->Validation

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Step-by-Step Experimental Protocol:

1. Synthesis and Purification: The synthesis of methoxy-activated indoles can be achieved through various established methods, such as the Fischer, Bischler, or Hemetsberger indole syntheses.[2] Following synthesis, rigorous purification is paramount, as impurities can significantly hinder crystallization. Techniques like recrystallization or column chromatography are employed to achieve high purity.

2. Crystal Growth: Growing a single, well-ordered crystal is often the most challenging step. For a molecule like this compound, a systematic approach to crystallization is recommended:

  • Solvent Screening: A broad range of solvents and solvent mixtures should be screened. Given the molecule's carboxylic acid and methoxy functionalities, solvents of varying polarity such as ethanol, ethyl acetate, acetone, and their mixtures with water or hexane are good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms in the crystal lattice are then determined using computational methods. The initial structural model is refined to best fit the experimental data.

5. Data Validation and Interpretation: The final crystal structure is validated using established metrics. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, and bond angles. While a specific CIF file for this compound is not publicly available, the crystallographic data for a closely related compound, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, has been reported.[3] This study revealed a monoclinic crystal system with the space group P21/c, where molecules form cyclic dimers through hydrogen bonds.[3] A similar hydrogen bonding pattern would be anticipated for this compound.

A Comparative Look at Alternative and Complementary Techniques

While X-ray crystallography provides definitive solid-state structural information, it is not always feasible or may not provide a complete picture of a molecule's behavior. Other analytical techniques are often used in conjunction with or as an alternative to crystallography.[1][4][5]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.[1]
Sample Type Single, well-ordered crystal.[1]Soluble compound in a suitable solvent.[1]Ionizable compound.[1]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1]Connectivity, relative stereochemistry, solution-state conformation and dynamics.[1]Molecular weight, elemental composition, fragmentation patterns.[1]
Resolution Atomic (<1 Å).[1]Atomic to near-atomic.[1]Low (provides connectivity).[1]

Diagram of the Interplay between Analytical Techniques

Analytical Techniques Interplay XRC X-ray Crystallography Structure Confirmed Molecular Structure XRC->Structure Solid-State Structure NMR NMR Spectroscopy NMR->Structure Solution-State Structure & Connectivity MS Mass Spectrometry MS->Structure Molecular Formula & Fragmentation IR IR Spectroscopy IR->Structure Functional Groups

Caption: The complementary nature of different analytical techniques in confirming a molecular structure.

Mass spectrometry provides the exact molecular weight and elemental composition of a compound.[1] For this compound (C₁₀H₉NO₃), the expected monoisotopic mass is 191.05824 g/mol .[7] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and C-O stretches of the methoxy group.

Conclusion

The structural confirmation of a novel compound like this compound is a multi-faceted process. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination in the solid state, a comprehensive analysis relies on the synergistic use of spectroscopic techniques such as NMR, MS, and IR.[1][5] These methods provide complementary information about the molecule's connectivity, molecular formula, and functional groups, offering a more complete picture of its chemical identity and behavior. For researchers in drug discovery and development, a thorough understanding and application of these techniques are essential for advancing their scientific endeavors.

References

A Comparative Analysis of 7-Methoxy-1H-indole-3-carboxylic Acid and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a foundational blueprint for a multitude of biologically active compounds. Its inherent versatility allows for a wide range of chemical modifications, each imparting unique physicochemical and pharmacological properties. This guide provides an in-depth comparison of 7-Methoxy-1H-indole-3-carboxylic acid with other key indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance, supported by experimental data and detailed protocols.

The Significance of Substitution: How a Methoxy Group Modifies Indole's Bioactivity

The introduction of a methoxy (-OCH₃) group to the indole ring, an electron-donating substituent, can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The position of this methoxy group is a critical determinant of its biological effects. This guide will focus on comparing the parent indole-3-carboxylic acid with its 7-methoxy and 5-methoxy substituted counterparts to elucidate the impact of this positional isomerism.

Physicochemical Properties: A Foundation for Pharmacokinetics

The journey of a drug from administration to its target is governed by its physicochemical properties. Here, we compare the key computed properties of this compound with its unsubstituted and 5-methoxy-substituted analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
Indole-3-carboxylic acidC₉H₇NO₂161.161.9
This compound C₁₀H₉NO₃ 191.18 1.5 [1]
5-Methoxy-1H-indole-2-carboxylic acidC₁₀H₉NO₃191.182.3

Data sourced from PubChem.

The lower XLogP3 value of the 7-methoxy derivative compared to the 5-methoxy analog suggests a potential for slightly lower lipophilicity, which can influence membrane permeability and plasma protein binding.

Comparative Biological Performance: Anti-inflammatory and Cytotoxic Activities

While direct comparative studies on the simple indole carboxylic acids are limited, valuable insights can be drawn from studies on their more complex derivatives. The primary areas where these scaffolds have shown promise are in the development of anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Targeting the Prostaglandin Synthesis Pathway

Inflammation is a complex biological response, and a key pathway involved is the conversion of arachidonic acid to prostaglandins, mediated by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes.

A study on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated potent anti-inflammatory activity. One of the lead compounds from this study, which incorporates the 5-methoxyindole scaffold, exhibited significant inhibition of both COX-1 and COX-2.[2]

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by a 5-Methoxyindole Derivative [2]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide0.120.052.4
Indomethacin (Reference)0.090.150.6

This data highlights the potential of methoxy-substituted indoles as potent COX inhibitors. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[2]

Another critical target in the inflammatory cascade is the microsomal prostaglandin E₂ synthase-1 (mPGES-1), which acts downstream of COX-2 to produce pro-inflammatory prostaglandin E₂. Research on benzo[g]indol-3-carboxylates has identified them as potent inhibitors of mPGES-1.[3]

Table 3: Inhibition of mPGES-1 by a Benzo[g]indole-3-carboxylate Derivative [3]

CompoundCell-Free mPGES-1 IC₅₀ (µM)Intact A549 Cell mPGES-1 IC₅₀ (µM)
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate0.62

These findings suggest that the indole-3-carboxylic acid scaffold, with appropriate substitutions, can effectively target key enzymes in the inflammatory pathway. The presence and position of the methoxy group can be strategically utilized to fine-tune the potency and selectivity of these inhibitors.

Cytotoxic Activity: A Potential Avenue for Anticancer Drug Development

Indole derivatives have also been extensively investigated for their anticancer properties. A study focusing on 5-hydroxyindole-3-carboxylic acid and its ester derivatives revealed significant cytotoxic effects against the MCF-7 human breast cancer cell line.[4]

Table 4: Cytotoxicity of 5-Hydroxyindole-3-carboxylic Acid Derivatives against MCF-7 Cells [4]

CompoundEC₅₀ (µM)
5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid ethyl ester4.7
1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid> 10

The data indicates that esterification of the carboxylic acid and the nature of the substituent on the indole nitrogen play a crucial role in determining the cytotoxic potency. The derivative with a 4-methoxyphenyl group at the N1 position exhibited the highest activity.[4] This underscores the importance of systematic structural modifications to optimize the anticancer potential of the indole scaffold.

Experimental Methodologies: A Guide for Researchers

To facilitate further research and comparative analysis, this section provides detailed, step-by-step protocols for key assays relevant to the evaluation of indole derivatives.

Synthesis of this compound and its Analogs

A common synthetic route to produce substituted indole-3-carboxylic acids is through the Fischer indole synthesis. The following diagram illustrates a generalized workflow.

G cluster_start Starting Materials start1 Substituted Phenylhydrazine process1 Fischer Indole Synthesis (Acid Catalyst, Heat) start1->process1 start2 Pyruvic Acid start2->process1 product Substituted Indole-3-carboxylic Acid process1->product G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme COX-1 or COX-2 Enzyme preincubation Pre-incubate Enzyme and Compound enzyme->preincubation buffer Reaction Buffer buffer->preincubation compound Test Compound (Indole Derivative) compound->preincubation reaction_start Add Arachidonic Acid (Substrate) preincubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (e.g., with HCl) incubation->reaction_stop pge2_measurement Measure PGE₂ Production (ELISA) reaction_stop->pge2_measurement data_analysis Calculate IC₅₀ Values pge2_measurement->data_analysis G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add Serial Dilutions of Test Compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Calculate EC₅₀ Values read_absorbance->data_analysis

References

A Comparative Guide to the Biological Activities of 7-Methoxy-1H-indole-3-carboxylic Acid and Indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" for designing ligands that can modulate diverse physiological processes. Indole-3-carboxylic acid (ICA), a natural metabolite of tryptophan, and its synthetic derivatives have emerged as promising candidates in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] This guide focuses on a comparative analysis of ICA and its 7-methoxy substituted analog, 7-Methoxy-1H-indole-3-carboxylic acid (7-MeO-ICA), to elucidate how a simple methoxy substitution can influence biological activity and therapeutic potential.

At a Glance: Comparative Overview

FeatureIndole-3-carboxylic Acid (ICA)This compound (7-MeO-ICA)
Primary Roles Natural tryptophan metabolite, plant auxin, synergistic anticancer agent, antimicrobial scaffold.Synthetic intermediate for pharmaceuticals with potential neuroprotective, anti-inflammatory, and analgesic properties.
Anticancer Activity Enhances the efficacy of doxorubicin in colorectal cancer models by inducing cellular senescence.Limited direct data; derivatives of methoxy-indoles are explored for anticancer properties.
Antimicrobial Activity Derivatives exhibit broad-spectrum antibacterial and antifungal activity.Limited direct data; methoxy-substituted indoles are known to possess antimicrobial properties.
Neurological Activity Limited direct data; derivatives of a related compound, indole-3-propionic acid, show neuroprotective effects.Primarily utilized as a precursor for compounds targeting neurological disorders. Derivatives of 5-methoxy-indole carboxylic acid show neuroprotective and MAO-B inhibitory activity.[4]
Anti-inflammatory & Analgesic Activity Limited direct data; some indole derivatives are known COX inhibitors.[5]Primarily a synthetic precursor for potential anti-inflammatory and analgesic agents. Methoxy-substituted indole derivatives have shown analgesic and anti-inflammatory properties.[6]
Auxin Activity Known plant auxin, regulating growth and development.[7]Limited direct data, but structural similarity suggests potential for auxin-like or anti-auxin activity.

Delving Deeper: A Head-to-Head Comparison of Biological Activities

Anticancer Activity: A Tale of Synergy vs. Synthesis

Indole-3-carboxylic acid has demonstrated a significant synergistic effect in combination with the chemotherapeutic drug doxorubicin. In preclinical models of colorectal cancer, ICA was shown to enhance doxorubicin-induced cellular senescence, leading to inhibited cell proliferation and tumor growth. This suggests a role for ICA as an adjuvant in cancer therapy, potentially allowing for lower, less toxic doses of conventional chemotherapeutic agents.

This compound , on the other hand, is more frequently cited as a key building block in the synthesis of novel anticancer agents rather than an active agent itself. The methoxy group can influence the electronic and steric properties of the indole ring, which can be exploited to design derivatives with improved potency and selectivity for various cancer targets. For instance, methoxy-substituted indoles have been investigated as inhibitors of tubulin polymerization and other cancer-related pathways.

Antimicrobial Potential: A Broad Scaffold for Discovery

Derivatives of indole-3-carboxylic acid have been extensively explored for their antimicrobial properties. Conjugation with amino acids and peptides has yielded compounds with significant antibacterial and anthelmintic activities.[3] Molecular docking studies suggest that these derivatives can interact with key bacterial enzymes like DNA gyrase.[8]

While specific antimicrobial data for This compound is scarce, the broader class of methoxy-activated indoles is known to exhibit antimicrobial activity.[1] The presence of the methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. Further investigation is warranted to determine if 7-MeO-ICA or its derivatives offer any advantages over ICA-based antimicrobials.

Neurological Landscape: From Precursor to Potential Neuroprotectant

The role of indole-3-carboxylic acid in the central nervous system is not well-defined. However, a closely related molecule, indole-3-propionic acid, has demonstrated neuroprotective properties.

Conversely, This compound is a prominent intermediate in the synthesis of compounds with potential neurological applications. Studies on derivatives of 5-methoxy-indole carboxylic acid have revealed strong neuroprotective, antioxidant, and MAO-B inhibitory activities, suggesting potential for the treatment of neurodegenerative disorders like Parkinson's disease.[4] This highlights the importance of the methoxy substitution in directing the biological activity of the indole scaffold towards neurological targets.

Anti-inflammatory and Analgesic Prospects: A Common Theme for Indole Derivatives

While not a primary area of investigation for indole-3-carboxylic acid itself, some of its derivatives have been explored as cyclooxygenase (COX) inhibitors, suggesting a potential for anti-inflammatory activity.[5]

Similarly, This compound is primarily used to synthesize more complex molecules with analgesic and anti-inflammatory potential. Methoxy-substituted purine derivatives have shown significant analgesic and anti-inflammatory effects in animal models.[6] The rationale behind using 7-MeO-ICA as a starting material lies in the ability of the methoxy group to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Plant Growth Regulation: The Auxin Connection

Indole-3-carboxylic acid is a well-established plant auxin, a class of hormones that regulate various aspects of plant growth and development.[7] Its structural features allow it to bind to auxin receptors, such as TIR1, and trigger downstream signaling pathways.

The auxin activity of This compound has not been extensively studied. However, its structural similarity to ICA suggests that it could potentially act as an auxin mimic, an antagonist, or a precursor to an active auxin. The methoxy group could influence its binding affinity for auxin receptors and its metabolic stability in plants. This makes 7-MeO-ICA an interesting candidate for the development of novel herbicides or plant growth regulators.[7]

The Decisive Factor: The Role of the 7-Methoxy Group

The presence of a methoxy group at the 7-position of the indole ring is the key structural difference between the two molecules and is predicted to significantly impact their biological profiles.

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the indole ring. This can influence the molecule's ability to participate in charge-transfer interactions and hydrogen bonding, which are crucial for receptor binding.

Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to the unsubstituted indole. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: The methoxy group can influence the metabolic stability of the indole ring by blocking potential sites of oxidation by cytochrome P450 enzymes.

dot

Caption: Biological activity profiles of ICA and 7-MeO-ICA.

Experimental Methodologies: A Guide for the Bench Scientist

To facilitate further research and comparative studies, this section provides detailed, step-by-step protocols for key biological assays relevant to the activities of these compounds.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay) to Assess Anticancer Synergy

Objective: To determine the synergistic cytotoxic effect of Indole-3-carboxylic acid in combination with doxorubicin on colorectal cancer cells.

Materials:

  • LS180 colorectal cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Indole-3-carboxylic acid (ICA)

  • Doxorubicin (DOX)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed LS180 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of ICA and DOX, both alone and in combination, in complete DMEM.

  • Remove the old media from the wells and add 100 µL of the prepared drug solutions. Include wells with untreated cells as a control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

dot

A Seed Cells B Treat with Compounds (ICA, DOX, Combination) A->B C Incubate (48h) B->C D Add MTT C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance F->G H Calculate Cell Viability & Synergy G->H

Caption: Workflow for MTT-based cell viability assay.

Protocol 2: AT1 Receptor Binding Assay

Objective: To evaluate the potential of indole derivatives to inhibit the binding of Angiotensin II to the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK cells)

  • [¹²⁵I]-Angiotensin II (radioligand)

  • Indole-3-carboxylic acid or this compound (test compounds)

  • Losartan (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [¹²⁵I]-Angiotensin II, and cell membranes.

    • Non-specific Binding: Assay buffer, [¹²⁵I]-Angiotensin II, a high concentration of unlabeled Angiotensin II, and cell membranes.

    • Competition Binding: Assay buffer, [¹²⁵I]-Angiotensin II, varying concentrations of the test compound or Losartan, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

dot

A Prepare Assay Plate (Total, Non-specific, Competition) B Incubate (60-90 min) A->B C Filter and Wash B->C D Add Scintillation Fluid C->D E Count Radioactivity D->E F Calculate Specific Binding & IC50 E->F

Caption: Workflow for AT1 receptor binding assay.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of Indole-3-carboxylic acid and this compound based on the current scientific literature. ICA has demonstrated potential as a bioactive molecule in its own right, particularly as a synergistic agent in cancer therapy and as a scaffold for antimicrobial development. In contrast, 7-MeO-ICA's value currently lies primarily in its role as a versatile synthetic intermediate for the generation of novel drug candidates with potential applications in neurology and inflammatory conditions.

The presence of the 7-methoxy group significantly alters the physicochemical properties of the indole scaffold, offering medicinal chemists a valuable tool for fine-tuning the biological activity and pharmacokinetic profiles of new therapeutic agents.

To fully elucidate the comparative biological activities of these two compounds, future research should focus on direct, head-to-head in vitro and in vivo studies across a range of relevant biological assays. Such studies would provide the quantitative data necessary to definitively establish the impact of the 7-methoxy substitution and guide the rational design of next-generation indole-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-1H-indole-3-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, 7-Methoxy-1H-indole-3-carboxylic acid has emerged as a versatile building block for the development of novel therapeutic agents.[2] Its unique electronic and structural features, conferred by the methoxy group at the 7-position and the carboxylic acid at the 3-position, provide a rich platform for synthetic modifications to modulate a wide array of biological activities.[3] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer properties as inhibitors of tubulin polymerization. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, providing a framework for researchers and drug development professionals to navigate the chemical space of these promising compounds.

The this compound Scaffold: A Foundation for Potent Bioactivity

The this compound core possesses inherent characteristics that make it an attractive starting point for drug design. The indole ring itself is a key pharmacophore in many bioactive compounds.[1] The methoxy group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets through hydrogen bonding or steric effects. The carboxylic acid at the 3-position provides a handle for various chemical modifications, such as esterification and amidation, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Comparative Analysis of Anticancer Activity: Targeting Tubulin Polymerization

A significant area of investigation for indole derivatives has been in the development of anticancer agents that target the microtubule network of cancer cells.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for cancer chemotherapy. Several indole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

A key study by MacDonough et al. provides a compelling case study on the SAR of 2-aryl-3-aroyl-indole analogs, including a potent 7-methoxy derivative, as inhibitors of tubulin assembly.[4][5] This series of compounds was inspired by the vascular disrupting agent OXi8006.[5] The general structure of the investigated analogs is presented below:

Caption: General scaffold of 2-aryl-3-aroyl-indole analogs investigated as tubulin polymerization inhibitors.

Structure-Activity Relationship Insights

The biological evaluation of these analogs against various human cancer cell lines (ovarian, lung, and prostate) and their ability to inhibit tubulin polymerization revealed critical SAR trends. The data is summarized in the table below.

CompoundR1 (3-aroyl)R2 (indole)R3 (2-aryl)Tubulin IC50 (µM)[5]SK-OV-3 IC50 (µM)[5]NCI-H460 IC50 (µM)[5]DU-145 IC50 (µM)[5]
OXi8006 (Lead) 3,4,5-trimethoxy6-methoxy3-hydroxy-4-methoxy1.1<0.1<0.1<0.1
30 4-trifluoromethyl6-methoxy3-hydroxy-4-methoxy4.10.40.80.6
31 4-trifluoromethoxy6-methoxy3-hydroxy-4-methoxy3.20.10.20.1
35 3,4,5-trimethoxy7-hydroxy4-methoxy1.80.10.10.1
36 3,4,5-trimethoxy7-methoxy 3-hydroxy-4-methoxy1.1 <0.1 <0.1 <0.1

From this comparative data, several key insights emerge:

  • Importance of the 7-Methoxy Group: The most potent compound in this series, compound 36 , features a methoxy group at the 7-position of the indole ring.[5] Its activity in both inhibiting tubulin polymerization and its cytotoxicity against cancer cell lines are comparable to the lead compound, OXi8006. This highlights the strategic importance of the 7-methoxy substituent for potent anticancer activity in this scaffold.

  • Shifting the Hydroxyl Group: Translocating the phenolic hydroxyl group from the 2-aryl ring to the 7-position of the indole ring (compound 35 ) resulted in a compound with nearly equipotent activity.[5] This suggests that a hydrogen bond donor/acceptor at the 7-position of the indole is a favorable interaction for biological activity.

  • Modifications of the 3-Aroyl Ring: While modifications to the 3-aroyl ring with electron-withdrawing groups like trifluoromethyl (30 ) and trifluoromethoxy (31 ) retained potent activity, the 3,4,5-trimethoxy substitution pattern generally led to the most potent compounds.[5]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer activity for these this compound analogs is the inhibition of tubulin polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Tubulin_Inhibition_Pathway This compound analog This compound analog Tubulin dimers Tubulin dimers This compound analog->Tubulin dimers Binds to colchicine site Microtubule polymerization Microtubule polymerization Tubulin dimers->Microtubule polymerization Inhibits Disrupted microtubule dynamics Disrupted microtubule dynamics Microtubule polymerization->Disrupted microtubule dynamics G2/M phase arrest G2/M phase arrest Disrupted microtubule dynamics->G2/M phase arrest Apoptosis Apoptosis G2/M phase arrest->Apoptosis

Caption: Signaling pathway for tubulin polymerization inhibition by this compound analogs.

Experimental Protocols

General Synthetic Procedure for 2-Aryl-3-aroyl-7-methoxy-indoles

The synthesis of the target indole analogs generally follows a multi-step sequence, with the Fischer indole synthesis being a key transformation. The following is a representative protocol adapted from the literature.[5]

Synthesis_Workflow Starting Materials Starting Materials Fischer Indole Synthesis Fischer Indole Synthesis Starting Materials->Fischer Indole Synthesis 1. (2-methoxyphenyl)hydrazine 2. Substituted acetophenone Aroylation Aroylation Fischer Indole Synthesis->Aroylation Formation of 7-methoxy-2-aryl-indole Purification Purification Aroylation->Purification Reaction with aroyl chloride Final Product Final Product Purification->Final Product Column chromatography

References

Benchmarking 7-Methoxy-1H-indole-3-carboxylic Acid: A Comparative Guide to its Potential as a cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the Nexus of Inflammation

Inflammatory diseases, from arthritis to asthma, are frequently characterized by the dysregulation of the arachidonic acid (AA) metabolic pathway.[1] This cascade begins with the liberation of AA from membrane phospholipids, a rate-limiting step primarily catalyzed by cytosolic phospholipase A2α (cPLA2α).[2][3] Once released, AA is rapidly converted by cyclooxygenases (COX) and lipoxygenases (LOX) into potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[4][5] Consequently, the targeted inhibition of cPLA2α offers a compelling therapeutic strategy, aiming to quell the inflammatory response at its origin, upstream of both COX and LOX enzymes.[2][6]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting the cPLA2α enzyme.[7][8] This guide introduces 7-Methoxy-1H-indole-3-carboxylic acid , a stable and versatile indole derivative, as a candidate for investigation.[9] We will benchmark its hypothetical performance against established cPLA2α inhibitors, providing a framework for its evaluation and detailing the rigorous experimental protocols required to validate its potential.

The cPLA2α Signaling Pathway: A Visual Overview

The activation of cPLA2α is a tightly regulated, multi-step process. Upon cellular stimulation by inflammatory signals, a rise in intracellular calcium (Ca²⁺) triggers the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes.[10] Concurrently, activation of the MAPK pathway leads to the phosphorylation of cPLA2α at key serine residues (e.g., Ser-505), which enhances its catalytic activity.[3][11] This dual activation mechanism ensures a rapid and localized burst of AA release, fueling the downstream production of eicosanoids.

cPLA2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor GPCR / RTK Stimuli->Receptor PLC PLC Receptor->PLC MAPK MAPK (e.g., ERK) Receptor->MAPK activates Ca_release ↑ [Ca²⁺]i PLC->Ca_release generates IP3 MembranePL Membrane Phospholipids (with Arachidonic Acid) AA Arachidonic Acid (AA) MembranePL->AA Releases cPLA2_active Active p-cPLA2α MAPK->cPLA2_active Phosphorylation (Ser-505) cPLA2_inactive Inactive cPLA2α cPLA2_inactive->cPLA2_active Translocation to Membrane cPLA2_active->MembranePL Hydrolyzes COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Ca_release->cPLA2_inactive

Caption: The cPLA2α-mediated arachidonic acid signaling cascade.

Comparative Inhibitor Analysis

To contextualize the potential efficacy of this compound, we compare its projected inhibitory metrics against two well-characterized inhibitors from distinct chemical classes:

  • Pyrrophenone: A highly potent and selective pyrrolidine-based inhibitor known for excellent cellular activity.[12][13]

  • AACOCF₃ (Arachidonyl trifluoromethyl ketone): A widely used, commercially available covalent inhibitor, often employed as a standard reference compound.[2][13]

The following data represents a hypothetical, yet plausible, outcome of a benchmarking study designed to assess the inhibitory profile of our candidate compound.

Inhibitor Chemical Class In Vitro cPLA2α IC₅₀ (nM) Cellular AA Release IC₅₀ (nM) PGE₂ Production IC₅₀ (nM)
This compound Indole-3-carboxylic acid85250225
Pyrrophenone [12][13]Pyrrolidine~35~24~8
AACOCF₃ [2]Trifluoromethyl ketone~2,000~3,300>1,000
  • In Vitro Potency: The data suggests that this compound is a potent inhibitor of purified recombinant cPLA2α, significantly more effective than the reference compound AACOCF₃. While not as potent as the leading inhibitor Pyrrophenone, its sub-100 nM activity marks it as a strong candidate for further investigation.

  • Cellular Activity: The transition from an enzymatic assay to a cellular context often reveals challenges with cell permeability or off-target effects. The projected cellular IC₅₀ for our candidate in inhibiting arachidonic acid release is higher than its enzymatic IC₅₀, a common observation. Nevertheless, its performance remains superior to AACOCF₃, indicating effective engagement with the target in a complex biological environment.[2] The inhibition of downstream prostaglandin E₂ (PGE₂) production further validates its mechanism of action within the cell.[14]

Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following sections detail the step-by-step methodologies for the key assays used in this comparative analysis.

In Vitro cPLA2α Enzyme Inhibition Assay (Mixed-Micelle Assay)

This assay quantifies an inhibitor's direct effect on the catalytic activity of purified cPLA2α. The use of mixed micelles provides a lipid environment that mimics a biological membrane, ensuring physiologically relevant inhibitor assessment.[7]

In_Vitro_Workflow A 1. Prepare Mixed Micelles (Triton X-100 + Phospholipid Substrate with radiolabeled AA) B 2. Dispense Inhibitors (this compound, Pyrrophenone, AACOCF₃) at varying concentrations into assay plate A->B C 3. Add Purified Recombinant Human cPLA2α Enzyme B->C D 4. Incubate (e.g., 30 min at 37°C) to allow for enzyme-inhibitor binding and enzymatic reaction C->D E 5. Terminate Reaction (e.g., add quenching solution) D->E F 6. Separate Released [³H]-AA from substrate using lipid extraction or solid-phase chromatography E->F G 7. Quantify Radioactivity (Liquid Scintillation Counting) F->G H 8. Calculate % Inhibition and Determine IC₅₀ Values G->H

Caption: Workflow for the in vitro mixed-micelle cPLA2α inhibition assay.

Step-by-Step Protocol:

  • Substrate Preparation: Prepare mixed micelles by combining a suitable phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine) with Triton X-100 in an assay buffer.

  • Inhibitor Plating: Serially dilute this compound and reference inhibitors in DMSO and add them to a 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Enzyme Addition: Add purified, recombinant human cPLA2α to each well, except for the "no enzyme" controls.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., a solution containing EDTA to chelate Ca²⁺).

  • Quantification: Extract the released radiolabeled arachidonic acid and quantify using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Arachidonic Acid (AA) Release Assay

This assay measures the ability of an inhibitor to block AA release from intact cells following stimulation, providing a crucial assessment of cell permeability and target engagement in a physiological setting.[14]

Cellular_Workflow A 1. Culture Cells (e.g., THP-1 monocytes) and label overnight with [³H]-Arachidonic Acid B 2. Wash Cells to remove unincorporated [³H]-AA A->B C 3. Pre-incubate with Inhibitors (Varying concentrations of each compound) B->C D 4. Stimulate Cells (e.g., with Ca²⁺ ionophore A23187) to induce cPLA2α activation C->D E 5. Collect Supernatant after a short incubation period D->E F 6. Quantify [³H]-AA in Supernatant (Liquid Scintillation Counting) E->F G 7. Calculate % Inhibition of AA Release and Determine IC₅₀ Values F->G

Caption: Workflow for the cell-based [³H]-Arachidonic Acid release assay.

Step-by-Step Protocol:

  • Cell Labeling: Culture human monocytic cells (e.g., THP-1) and incubate them overnight with [³H]-Arachidonic Acid, which becomes incorporated into the sn-2 position of membrane phospholipids.

  • Washing: Wash the cells thoroughly with buffer containing fatty-acid-free BSA to remove any unincorporated [³H]-AA.[14]

  • Inhibitor Treatment: Pre-incubate the labeled cells with serially diluted concentrations of this compound or reference inhibitors for 30-60 minutes.

  • Cellular Stimulation: Induce cPLA2α activation and subsequent AA release by adding a stimulant, such as the calcium ionophore A23187.[13]

  • Sample Collection: After a defined stimulation period (e.g., 15-30 minutes), centrifuge the plates and collect the supernatant.

  • Quantification: Measure the amount of released [³H]-AA in the supernatant via liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition of stimulated AA release for each inhibitor concentration and determine the cellular IC₅₀ value.

Conclusion and Future Directions

This guide establishes a rigorous framework for evaluating this compound as a novel inhibitor of cPLA2α. The hypothetical data presented positions it as a promising candidate, warranting empirical validation. Its indole-based structure, combined with potent projected activity, suggests it could be a valuable starting point for further lead optimization.[7]

Future work should focus on executing the described protocols to generate real experimental data. Furthermore, expanding the investigation to include selectivity profiling against other PLA2 isoforms (e.g., sPLA2, iPLA2) and assessing its effects in more complex models of inflammation will be critical steps in fully elucidating the therapeutic potential of this compound.

References

A Researcher's Guide to Cross-Validating the Bioactivity of 7-Methoxy-1H-indole-3-carboxylic acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous bioactive compounds. Among its many derivatives, 7-Methoxy-1H-indole-3-carboxylic acid has emerged as a compound of significant interest, with research suggesting its potential in the development of novel therapeutics.[1] The methoxy group on the indole ring is known to enhance reactivity and can contribute to a diverse range of biological activities, from anticancer to anti-inflammatory effects.[2] However, the true therapeutic potential of any compound cannot be ascertained from its performance in a single biological context. Cell lines, the workhorses of in vitro research, are inherently heterogeneous, each with a unique genetic and proteomic landscape. Therefore, rigorous cross-validation of a compound's bioactivity across a panel of carefully selected and diverse cell lines is not merely a suggestion but a critical necessity for robust and translatable findings.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a cross-validation study for this compound. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present illustrative data to guide your analysis. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies form a self-validating system for generating reliable and reproducible results.

The Imperative of Cross-Validation in Bioactivity Screening

A fundamental pitfall in early-stage drug discovery is the reliance on a limited number of cell lines, which can lead to a skewed perception of a compound's efficacy and spectrum of activity. A compound that exhibits potent cytotoxicity against one cancer cell line may be completely inert against another, or worse, display unintended toxicity in non-cancerous cells. Cross-validation across a diverse panel of cell lines helps to:

  • Determine the breadth of activity: Does the compound have a broad-spectrum effect or is it selective for a particular cellular context?

  • Identify potential mechanisms of action: Correlating sensitivity with the known characteristics of different cell lines (e.g., specific mutations, expression of certain proteins) can provide clues about the compound's molecular target.

  • Assess potential for off-target effects and toxicity: Including non-cancerous cell lines in the screening panel is crucial for an early assessment of the therapeutic window.

  • Generate robust and reproducible data: Demonstrating activity in multiple, distinct cell lines strengthens the confidence in the observed biological effect.

Designing the Cross-Validation Study: A Strategic Approach

The selection of cell lines is a critical first step and should be driven by the initial therapeutic hypothesis for this compound. Given the broad bioactivities of indole derivatives, a panel that includes representatives from different cancer types and a non-cancerous control is recommended. For this guide, we will consider the following hypothetical panel:

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

  • MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, HER2-negative), known for its aggressive and metastatic phenotype.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control.

This panel provides diversity in tissue of origin and key molecular features, allowing for a nuanced interpretation of the compound's bioactivity.

Experimental Workflow

A logical and systematic workflow is essential for generating high-quality, comparable data. The following diagram outlines the proposed experimental workflow for the cross-validation study.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) viability Cell Viability Assay (MTT Assay) compound_prep->viability cell_culture Cell Line Culture (MCF-7, MDA-MB-231, A549, HCT116, HEK293) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist comparison Comparative Analysis Across Cell Lines ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Caption: A streamlined workflow for the cross-validation of this compound bioactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments outlined in the workflow. These protocols are designed to be robust and reproducible.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Selected cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • 6-well plates

  • Selected cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well plates

  • Selected cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain them with the PI staining solution.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

Quantitative Bioactivity Analysis: A Comparative Overview

The following table presents hypothetical, yet plausible, data for the bioactivity of this compound across the selected cell lines. This data is intended to illustrate the type of comparative analysis that can be performed.

Cell LineTissue of OriginKey FeatureIC50 (µM) after 48h% Apoptotic Cells (at IC50)Cell Cycle Arrest (at IC50)
MCF-7 BreastER-positive25.3 ± 2.135.2 ± 3.5G2/M Phase
MDA-MB-231 BreastTriple-negative15.8 ± 1.555.7 ± 4.8G2/M Phase
A549 LungCarcinoma42.1 ± 3.820.1 ± 2.9G0/G1 Phase
HCT116 ColorectalCarcinoma18.9 ± 1.948.9 ± 4.2G2/M Phase
HEK293 KidneyNon-cancerous> 100< 5No significant change
  • Differential Sensitivity: The compound exhibits varying degrees of cytotoxicity across the cancer cell lines, with the triple-negative breast cancer cell line (MDA-MB-231) and the colorectal cancer cell line (HCT116) showing the highest sensitivity.

  • Selective Toxicity: The high IC50 value in the non-cancerous HEK293 cell line suggests a favorable therapeutic window, indicating that the compound is more toxic to cancer cells than to normal cells.

  • Mechanism of Action: The induction of apoptosis and cell cycle arrest in the sensitive cell lines suggests that this compound may exert its anticancer effects through these mechanisms. The predominant G2/M arrest in most sensitive cancer lines points towards a potential interference with microtubule dynamics or DNA damage checkpoints.

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on the observed G2/M arrest and apoptosis, we can postulate a potential mechanism of action for this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated in subsequent studies.

signaling_pathway compound 7-Methoxy-1H-indole- 3-carboxylic acid target Putative Target (e.g., Tubulin, CDK1) compound->target Inhibition g2m_checkpoint G2/M Checkpoint Activation target->g2m_checkpoint Activation cyclinB_cdk1 Cyclin B1/CDK1 Complex target->cyclinB_cdk1 Regulation mitosis Mitotic Entry Blocked g2m_checkpoint->mitosis Inhibition apoptosis_pathway Apoptotic Pathway Activation (e.g., Caspase-3 cleavage) g2m_checkpoint->apoptosis_pathway Induction cyclinB_cdk1->mitosis cell_death Cell Death apoptosis_pathway->cell_death

Caption: A hypothetical signaling pathway for this compound-induced G2/M arrest and apoptosis.

Further experiments, such as Western blotting for key cell cycle and apoptotic proteins (e.g., Cyclin B1, CDK1, cleaved Caspase-3, PARP), would be necessary to validate this proposed mechanism.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of this compound's bioactivity. By employing a diverse panel of cell lines and a multi-faceted experimental strategy, researchers can gain a deeper and more reliable understanding of the compound's therapeutic potential. The illustrative data highlights the importance of such comparative studies in uncovering differential sensitivities and elucidating potential mechanisms of action.

The path from a promising lead compound to a clinically viable drug is long and arduous. Rigorous in vitro cross-validation, as detailed in this guide, is an indispensable step in this journey, providing the solid foundation of evidence needed to justify further preclinical and clinical development. Future studies should focus on validating the proposed mechanism of action, exploring the molecular determinants of sensitivity, and evaluating the compound's efficacy in more complex, three-dimensional culture systems and in vivo models.

References

A Comparative Guide to the Synthetic Routes of 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxy-1H-indole-3-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its indole scaffold, functionalized with a methoxy group at the 7-position and a carboxylic acid at the 3-position, provides a versatile platform for the development of novel therapeutics. The strategic importance of this molecule has driven the exploration of various synthetic pathways to achieve its efficient and scalable production. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of this important intermediate.

Key Synthetic Strategies at a Glance

The synthesis of the indole nucleus is a well-explored area of organic chemistry, with several named reactions offering viable pathways. For this compound, the primary strategies can be broadly categorized into classical indole syntheses and more contemporary palladium-catalyzed methods. This guide will focus on the following key approaches:

  • The Leimgruber-Batcho Indole Synthesis: A versatile and high-yielding method starting from o-nitrotoluenes.

  • The Fischer Indole Synthesis: A classic and widely used method involving the cyclization of a phenylhydrazone.

This comparative analysis will delve into the specifics of these routes, providing a framework for selecting the most appropriate synthesis based on factors such as starting material availability, yield, scalability, and reaction conditions.

Comparative Analysis of Synthetic Routes

Parameter Leimgruber-Batcho Synthesis Fischer Indole Synthesis
Starting Materials 2-Methoxy-6-nitrotoluene2-Methoxyphenylhydrazine and a pyruvate derivative
Key Intermediates EnaminePhenylhydrazone
Typical Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂, Pd/C)Acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid)
Overall Yield Generally highVariable, can be sensitive to substrate and conditions
Versatility High, tolerates a wide range of functional groupsGood, but can be limited by the availability of substituted hydrazines
Scalability Well-suited for large-scale synthesisCan be challenging to scale up due to harsh acidic conditions
Safety Considerations Use of flammable reducing agents (Raney Ni, H₂)Use of strong acids requires careful handling

In-Depth Analysis of Synthetic Routes

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis has become a popular alternative to the Fischer indole synthesis due to its often milder reaction conditions and high yields.[1] The synthesis begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then reductively cyclized to afford the desired indole.[2]

Mechanistic Rationale:

The key to the Leimgruber-Batcho synthesis is the formation of the enamine intermediate. The acidic methyl group of the o-nitrotoluene is deprotonated, and the resulting carbanion attacks the formamide acetal. Subsequent elimination of methanol yields the conjugated enamine. The electron-withdrawing nitro group and the electron-donating amino group create a "push-pull" system that facilitates the subsequent reductive cyclization. A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, catalytic hydrogenation with palladium on carbon, or transfer hydrogenation.[2][3]

Workflow of the Leimgruber-Batcho Synthesis:

Leimgruber_Batcho start 2-Methoxy-6-nitrotoluene enamine Formation of Enamine (DMF-DMA, Pyrrolidine) start->enamine reduction Reductive Cyclization (e.g., Raney Ni, H₂) enamine->reduction indole_ester 7-Methoxy-1H-indole (Intermediate) reduction->indole_ester carboxylation Carboxylation at C3 indole_ester->carboxylation product This compound carboxylation->product

A representative workflow for the Leimgruber-Batcho synthesis.

Experimental Protocol (Representative):

A detailed protocol for the synthesis of a related compound, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, highlights the key steps of N-alkylation followed by introduction of the carboxylic acid group. While not a direct synthesis of the target molecule, it demonstrates the feasibility of functionalizing the 7-methoxyindole core.[4]

  • Step 1: N-alkylation of 7-methoxy-2-methylindole. 7-methoxy-2-methylindole is reacted with 4-(2-chloroethyl)morpholine hydrochloride to introduce the N-substituent.

  • Step 2: Trichloroacetylation. The N-alkylated indole is then treated with a trichloroacetylating agent to introduce a functional group at the 3-position.

  • Step 3: Hydrolysis. Finally, hydrolysis of the trichloroacetyl group yields the desired carboxylic acid. This three-step process is reported to have an overall yield of 88%.[4]

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely utilized method for constructing the indole nucleus.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[6]

Mechanistic Rationale:

The Fischer indole synthesis proceeds through a[7][7]-sigmatropic rearrangement of the enamine tautomer of the phenylhydrazone. This rearrangement is followed by the loss of ammonia and subsequent aromatization to form the indole ring. The choice of acid catalyst is crucial and can significantly impact the reaction's success and yield. Common catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids like zinc chloride.[5]

Workflow of the Fischer Indole Synthesis:

Fischer_Indole start 2-Methoxyphenylhydrazine + Ethyl Pyruvate hydrazone Formation of Phenylhydrazone (in situ) start->hydrazone cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone->cyclization indole_ester Ethyl 7-Methoxy-1H-indole-2-carboxylate cyclization->indole_ester hydrolysis Hydrolysis of Ester indole_ester->hydrolysis decarboxylation Decarboxylation & Carboxylation at C3 hydrolysis->decarboxylation product This compound decarboxylation->product

A representative workflow for the Fischer indole synthesis.

Experimental Protocol (Representative):

The synthesis of ethyl 7-methoxyindole-2-carboxylate via the Fischer indole synthesis has been reported.[6] This ester is a direct precursor to the target carboxylic acid.

  • Step 1: Formation of Ethyl Pyruvate 2-Methoxyphenylhydrazone. 2-Methoxyphenylhydrazine is reacted with ethyl pyruvate to form the corresponding phenylhydrazone.

  • Step 2: Cyclization. The phenylhydrazone is then treated with an acid catalyst, such as HCl in ethanol, to induce cyclization and formation of ethyl 7-methoxyindole-2-carboxylate.[6] It is important to note that in some cases, abnormal products can be formed during the cyclization of methoxy-substituted phenylhydrazones.[6]

  • Step 3: Hydrolysis. The resulting ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard basic or acidic hydrolysis conditions.

  • Step 4: Introduction of the 3-carboxy group. The indole-2-carboxylic acid can then be decarboxylated and subsequently carboxylated at the 3-position to yield the final product.

Conclusion and Future Outlook

Both the Leimgruber-Batcho and Fischer indole syntheses offer viable pathways to this compound. The Leimgruber-Batcho synthesis is often favored for its high yields and milder conditions, making it particularly suitable for larger-scale production. The Fischer indole synthesis, while a classic and powerful tool, can be more sensitive to reaction conditions and may require more optimization, especially with substituted starting materials.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability and cost of starting materials, desired scale of the reaction, and the equipment available. Further research into modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, may offer even more efficient and versatile routes to this important indole derivative in the future.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, indole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. The addition of a methoxy group to the indole ring is a well-established strategy to enhance biological activity[1]. This guide provides a comparative analysis of the potential anti-inflammatory efficacy of 7-Methoxy-1H-indole-3-carboxylic acid, a versatile indole derivative, against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While specific efficacy data for this compound is not yet broadly published, this document outlines a robust, scientifically-grounded framework for its evaluation, detailing the requisite in vitro and in vivo experimental designs.

Introduction to this compound

This compound is a multifaceted organic compound with significant applications in pharmaceutical synthesis and drug discovery[2]. Its indole core, shared with the essential amino acid tryptophan, makes it a prime candidate for biological activity. The presence of the methoxy group at the 7-position is anticipated to modulate its electronic properties and enhance its interaction with biological targets, potentially leading to potent anti-inflammatory effects[1]. As a comparator, we will use Indomethacin, a potent NSAID that also possesses an indole-based structure and is known to inhibit cyclooxygenase (COX) enzymes.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

To ascertain the anti-inflammatory potential of this compound at a molecular level, a series of in vitro assays are proposed. These assays will investigate its ability to modulate key inflammatory pathways and compare its activity with Indomethacin.

Hypothetical In Vitro Data Summary

The following table summarizes the anticipated results from the in vitro assays, comparing the potency of this compound with Indomethacin.

AssayParameterThis compoundIndomethacin
COX-1 InhibitionIC50 (µM)15.20.9
COX-2 InhibitionIC50 (µM)5.812.5
Nitric Oxide (NO) ProductionIC50 (µM)8.310.1
TNF-α ReleaseIC50 (µM)12.518.7
IL-6 ReleaseIC50 (µM)10.915.4

IC50 values are hypothetical and for illustrative purposes.

Inflammatory Signaling Pathway

The diagram below illustrates the general inflammatory signaling pathway targeted by the proposed in vitro assays. Lipopolysaccharide (LPS) stimulation of macrophages (like RAW 264.7 cells) activates pathways leading to the production of nitric oxide (NO) via inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like TNF-α and IL-6. COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS Induction Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes MAPK->Cytokine_Genes COX COX-1 / COX-2 Prostaglandins Prostaglandins COX->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Cytokines TNF-α, IL-6 Cytokine_Genes->Cytokines Transcription & Translation LPS LPS LPS->TLR4 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Measurement Phase cluster_3 Analysis Phase Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Dosing Oral Administration of Test Compound/ Vehicle/Standard Grouping->Dosing Carrageenan Sub-plantar Injection of Carrageenan Dosing->Carrageenan Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Carrageenan->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation Analysis Statistical Analysis Calculation->Analysis

References

A Head-to-Head Comparison of 7-Methoxy-1H-indole-3-carboxylic Acid Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Structure-Activity Relationships, Experimental Protocols, and Mechanisms of Action

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of pharmacologically active compounds.[1] Among these, derivatives of 7-Methoxy-1H-indole-3-carboxylic acid have garnered significant interest for their potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases. The strategic placement of the methoxy group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and metabolic stability, thereby modulating its interaction with biological targets.[2]

This guide provides a comprehensive head-to-head comparison of various this compound derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data. We will delve into their synthesis, comparative biological activities, and the underlying mechanisms of action that govern their therapeutic potential.

Comparative Biological Activity: A Quantitative Look at Anticancer and Anti-inflammatory Potential

The derivatization of the carboxylic acid moiety of this compound into esters and amides has yielded compounds with a wide spectrum of biological activities. While direct head-to-head studies comparing a broad series of these derivatives are not extensively available in the current literature, a compilation of data from various sources allows for a preliminary yet insightful assessment of their potential.

Anticancer Activity

Several studies have highlighted the potent anti-proliferative effects of indole-3-carboxylic acid derivatives against various cancer cell lines. The mechanism of action often involves the disruption of microtubule dynamics or the induction of novel cell death pathways.[3][4]

A notable study explored a series of heteroaryl carboxylic acid conjugates of the sesquiterpene melampomagnolide-B (MMB), revealing that indole-3-carboxylic acid esters were among the most potent analogs.[1][5] Specifically, the indole-3-carboxylic acid conjugate 7k exhibited remarkable growth inhibition against a panel of human cancer cell lines.[1][5]

Another area of interest is the development of methoxy-substituted indoles as inhibitors of tubulin polymerization. The compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has demonstrated potent cytostatic activity in human breast cancer cells, with its primary mode of action being the inhibition of tubulin polymerization.

Table 1: Comparative Anticancer Activity (GI₅₀/IC₅₀ µM) of Selected Indole Derivatives

CompoundDerivative TypeCancer Cell LineGI₅₀/IC₅₀ (µM)Mechanism of ActionReference
Indole-3-carboxylic acid conjugate of MMB (7k) EsterLeukemia Sub-panel0.04–0.28Not Specified[1][5]
Solid Tumor Cell Lines0.04–0.61Not Specified[1][5]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole Substituted IndoleMDA-MB 231 (Breast)0.035Tubulin Polymerization Inhibition
MCF-7 (Breast)Not SpecifiedTubulin Polymerization Inhibition
5-hydroxyindole-3-carboxylic acid ester (5d) EsterMCF-7 (Breast)4.7Not Specified[6]

Note: Data is collated from different studies, and experimental conditions may vary. GI₅₀ refers to the concentration for 50% growth inhibition, while IC₅₀ refers to the half-maximal inhibitory concentration.

Anti-inflammatory Activity

The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives are actively being explored for their anti-inflammatory properties.[7][8] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[9][10][11]

Experimental Protocols: Synthesis of Key Derivatives

The synthesis of this compound derivatives typically involves standard esterification and amidation procedures. Below are representative, detailed protocols for the synthesis of a simple ester and amide derivative.

General Experimental Workflow for Derivatization

G cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation Start This compound Ester_reagents Alcohol (e.g., Ethanol) Acid Catalyst (e.g., H₂SO₄) Start->Ester_reagents Fischer Esterification Amide_reagents Amine (e.g., Benzylamine) Coupling Agent (e.g., EDC/HOBt) Start->Amide_reagents Amide Coupling Ester_product Ethyl 7-methoxy-1H-indole-3-carboxylate Ester_reagents->Ester_product Amide_product N-benzyl-7-methoxy-1H-indole-3-carboxamide Amide_reagents->Amide_product

Caption: General synthetic routes for ester and amide derivatives.

Protocol 1: Synthesis of Ethyl 7-methoxy-1H-indole-3-carboxylate (Ester Derivative)

This protocol is based on the well-established Fischer esterification method.[12]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-methoxy-1H-indole-3-carboxylate.

Protocol 2: Synthesis of N-benzyl-7-methoxy-1H-indole-3-carboxamide (Amide Derivative)

This protocol utilizes a common peptide coupling reagent-based amidation.[13][14][15]

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (aqueous solution)

  • Saturated Sodium Bicarbonate (aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzylamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-7-methoxy-1H-indole-3-carboxamide.

Unraveling the Mechanism of Action: Key Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their ability to modulate critical cellular signaling pathways implicated in cancer and inflammation.

Inhibition of Tubulin Polymerization

A significant mechanism of anticancer activity for certain indole derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[16] These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle.

G Indole_Derivative 7-Methoxy-indole Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indole_Derivative->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Spindle->Cell_Cycle Disrupted Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Modulation of Inflammatory Signaling Pathways

In the context of inflammation, indole derivatives have been shown to target key signaling cascades such as the NF-κB and MAPK pathways.[9][17][18] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

The NF-κB pathway is a central regulator of the inflammatory response.[10][11] Indole compounds can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[9]

G Indole_Derivative 7-Methoxy-indole Derivative IKK IKK Activation Indole_Derivative->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_D IκBα Degradation IkBa_P->IkBa_D NFkB_A NF-κB Activation & Nuclear Translocation IkBa_D->NFkB_A Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) NFkB_A->Transcription Inflammation Inflammation Transcription->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation.[17][18] Certain indole alkaloids have demonstrated the ability to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby suppressing cancer cell growth.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The available data, though not always from direct comparative studies, strongly suggests that modifications to the carboxylic acid moiety can lead to potent biological activity. The mechanisms of action, including tubulin polymerization inhibition and modulation of key inflammatory pathways like NF-κB and MAPK, provide a solid rationale for their therapeutic potential. The synthetic protocols outlined in this guide offer a practical foundation for the further exploration and optimization of this versatile chemical scaffold. Future research focusing on systematic structure-activity relationship studies of a broader range of this compound derivatives will be crucial for unlocking their full therapeutic promise.

References

A Guide to Orthogonal Validation of 7-Methoxy-1H-indole-3-carboxylic acid Binding to its Putative Target

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the initial identification of a bioactive small molecule, or "hit," represents the commencement of a rigorous journey of validation. For a compound such as 7-Methoxy-1H-indole-3-carboxylic acid, a versatile scaffold in medicinal chemistry, confirming its direct physical interaction with a putative protein target is a critical step to de-risk a drug development program and ensure that the observed biological effects are not due to off-target interactions or experimental artifacts.[1] This guide provides an in-depth comparison of four powerful orthogonal biophysical methods to validate the binding of this compound to its hypothetical target, "Indole Binding Protein 1" (IBP1).

The core principle of orthogonal validation lies in utilizing independent techniques that rely on different physical principles to measure the same biological event.[1] This multi-pronged approach builds a robust body of evidence, significantly increasing the confidence in the proposed mechanism of action. Here, we will explore Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA), providing not just the "how" but, more importantly, the "why" behind the experimental design and data interpretation.

The Importance of a Multi-Faceted Approach

Relying on a single assay for hit validation is a precarious strategy in drug discovery. A positive result in a primary screen can be misleading, arising from compound aggregation, non-specific binding, or interference with the assay technology itself.[1] By employing orthogonal methods, we can triangulate the truth of a molecular interaction, ensuring that the resources invested in lead optimization are directed towards genuinely promising candidates.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[2][3][4] The core principle involves the immobilization of one binding partner (the ligand, in this case, IBP1) onto a sensor chip. The other binding partner (the analyte, this compound) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[3][5]

Causality in Experimental Design

The choice to immobilize the protein (IBP1) rather than the small molecule is deliberate. Immobilizing the larger molecule generally provides a greater signal change upon binding of the smaller analyte.[6] Furthermore, various immobilization chemistries are available, and the selection depends on the properties of the protein. For IBP1, we will use amine coupling, a robust and common method that forms a covalent bond between the primary amines on the protein and the activated sensor surface. A key consideration is to ensure that the immobilization process does not compromise the protein's native conformation and binding activity.

Experimental Protocol: SPR Analysis of this compound and IBP1
  • Sensor Chip Preparation:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize IBP1 (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired density (e.g., ~10,000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell is prepared similarly but without IBP1 immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer). Concentrations should span a range that is expected to saturate the binding, for instance, from 100 nM to 50 µM.

    • Inject the different concentrations of the small molecule over the IBP1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Between each injection, regenerate the sensor surface with a mild buffer (e.g., a short pulse of 10 mM glycine, pH 2.5) to remove the bound analyte.

Data Presentation and Interpretation

The output of an SPR experiment is a sensorgram, a plot of RU versus time. By fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model), the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) can be determined.[7]

Table 1: Hypothetical SPR Kinetic Data for this compound Binding to IBP1

ParameterValueUnit
Association Rate (k_on)2.5 x 10^4M⁻¹s⁻¹
Dissociation Rate (k_off)5.0 x 10⁻²s⁻¹
Dissociation Constant (K_D)2.0µM

A lower K_D value indicates a higher binding affinity.[8] The shape of the sensorgram provides qualitative insights into the binding kinetics; a fast association and dissociation suggest a transient interaction, while a slow dissociation indicates a more stable complex.

Visualization of the SPR Workflow

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_analysis Binding Analysis cluster_data Data Analysis Activation Activate CM5 Chip (EDC/NHS) Immobilization Immobilize IBP1 (Amine Coupling) Activation->Immobilization Deactivation Deactivate Surface (Ethanolamine) Immobilization->Deactivation Analyte_Prep Prepare Analyte Dilution Series (this compound) Injection Inject Analyte over IBP1 and Reference Cells Analyte_Prep->Injection Regeneration Regenerate Sensor Surface Injection->Regeneration Sensorgram Generate Sensorgram (RU vs. Time) Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine k_on, k_off, K_D Fitting->Kinetics

Caption: Workflow for SPR analysis of small molecule-protein binding.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[9] It is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[9]

Causality in Experimental Design

In a typical ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the protein (IBP1) in the sample cell of a microcalorimeter.[10] The choice of which molecule is in the syringe and which is in the cell can be strategic. For an initial characterization, placing the protein in the cell and the small molecule in the syringe is common. The concentrations are chosen to ensure a measurable heat change and a sigmoidal binding isotherm, which is crucial for accurate data fitting. The "c-value," a dimensionless parameter that depends on the binding affinity and the macromolecule concentration, is a key consideration for a successful experiment.[11] An optimal c-value generally falls between 10 and 1000.[11]

Experimental Protocol: ITC Analysis of this compound and IBP1
  • Sample Preparation:

    • Prepare a solution of IBP1 at a concentration of 20 µM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a solution of this compound at a concentration of 200 µM in the exact same buffer. Meticulous buffer matching is critical to minimize heats of dilution.[12]

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the IBP1 solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small injections (e.g., 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.[13]

Data Presentation and Interpretation

The raw ITC data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields the heat change per injection, which is then plotted against the molar ratio of ligand to protein to generate a binding isotherm.[11] Fitting this isotherm to a suitable binding model (e.g., one set of sites) provides the thermodynamic parameters.

Table 2: Hypothetical ITC Thermodynamic Data for this compound Binding to IBP1

ParameterValueUnit
Stoichiometry (n)1.1-
Dissociation Constant (K_D)2.5µM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)5.2cal/mol·K

A stoichiometry of approximately 1 suggests a 1:1 binding model. The negative enthalpy change indicates that the binding is an exothermic process, driven by favorable bond formations such as hydrogen bonds and van der Waals interactions. The positive entropy change suggests an increase in disorder upon binding, which could be due to the release of ordered water molecules from the binding interface.

Visualization of the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_data Data Analysis Protein_Prep Prepare IBP1 Solution (e.g., 20 µM) Degas Degas Both Solutions Protein_Prep->Degas Ligand_Prep Prepare Ligand Solution (e.g., 200 µM in matched buffer) Ligand_Prep->Degas Load_Samples Load IBP1 into Cell, Ligand into Syringe Titration Titrate Ligand into Protein Solution Load_Samples->Titration Control Control Titration (Ligand into Buffer) Load_Samples->Control Raw_Data Generate Raw Data (Heat Flow vs. Time) Integration Integrate Peaks and Subtract Heat of Dilution Raw_Data->Integration Isotherm Plot Binding Isotherm (Heat Change vs. Molar Ratio) Integration->Isotherm Fitting Fit Isotherm to Binding Model Isotherm->Fitting Thermo Determine K_D, n, ΔH, ΔS Fitting->Thermo

Caption: Workflow for ITC analysis of small molecule-protein binding.

Microscale Thermophoresis (MST): Probing Binding in Solution

Microscale Thermophoresis (MST) is a powerful biophysical technique that measures the directed movement of molecules in a temperature gradient, a phenomenon known as thermophoresis.[14] This movement is sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding.[14]

Causality in Experimental Design

In a typical MST experiment, one of the binding partners is fluorescently labeled. For the interaction between IBP1 and this compound, we will label IBP1 with a fluorescent dye. The concentration of the labeled protein is kept constant, while the concentration of the unlabeled ligand is varied. The change in the thermophoretic movement of the labeled protein upon binding to the ligand is then measured. The choice of fluorescent label and the labeling strategy are important considerations to ensure that the label does not interfere with the binding interaction.

Experimental Protocol: MST Analysis of this compound and IBP1
  • Protein Labeling:

    • Label purified IBP1 with a suitable fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.

    • Remove the excess, unconjugated dye using a desalting column.

  • MST Experiment:

    • Prepare a 16-point serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Mix each dilution with a constant concentration of the fluorescently labeled IBP1 (e.g., 20 nM).

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the labeled IBP1 in each capillary using an MST instrument.

Data Presentation and Interpretation

The MST data is presented as a plot of the normalized fluorescence (F_norm) against the logarithm of the ligand concentration.[15] The resulting binding curve is then fitted to the law of mass action to determine the equilibrium dissociation constant (K_D).[15]

Table 3: Hypothetical MST Data for this compound Binding to IBP1

ParameterValueUnit
Dissociation Constant (K_D)2.2µM

The K_D value obtained from MST should be in good agreement with the values from SPR and ITC for a confident validation of the binding interaction. MST also provides information on sample quality, as aggregation or precipitation can be detected during the measurement.[14]

Visualization of the MST Workflow

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Experiment cluster_data Data Analysis Labeling Fluorescently Label IBP1 Purification Purify Labeled IBP1 Labeling->Purification Mixing Mix Labeled IBP1 with Ligand Dilutions Dilution Prepare Ligand Dilution Series Loading Load Samples into Capillaries Mixing->Loading Measurement Measure Thermophoresis Loading->Measurement Binding_Curve Plot Normalized Fluorescence vs. Ligand Concentration Fitting Fit Data to Binding Model Binding_Curve->Fitting Kd_Determination Determine K_D Fitting->Kd_Determination

Caption: Workflow for MST analysis of small molecule-protein binding.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a groundbreaking technique that allows for the assessment of target engagement in a cellular environment.[15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16] When a protein binds to a ligand, its thermal stability often increases, meaning it denatures at a higher temperature.[16]

Causality in Experimental Design

CETSA is a crucial orthogonal method as it confirms that the small molecule can enter the cell and bind to its target in a complex and physiologically relevant environment. The experiment is typically performed in two stages: a melt curve experiment to identify the optimal temperature for the subsequent isothermal dose-response experiment. The melt curve is generated by heating cell lysates or intact cells treated with the compound or a vehicle control to a range of temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[15]

Experimental Protocol: CETSA for this compound and IBP1

Part 1: Melt Curve

  • Cell Treatment: Treat cultured cells expressing IBP1 with a high concentration of this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation. Quantify the amount of soluble IBP1 in each sample using Western blotting with an IBP1-specific antibody.

Part 2: Isothermal Dose-Response

  • Cell Treatment: Treat cells with a range of concentrations of this compound.

  • Heating: Heat all samples to the optimal temperature determined from the melt curve experiment (the temperature at which the largest thermal shift was observed).

  • Lysis and Protein Quantification: As in the melt curve experiment, lyse the cells, separate the soluble fraction, and quantify the amount of soluble IBP1.

Data Presentation and Interpretation

The melt curve data is plotted as the percentage of soluble IBP1 remaining versus temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization. The isothermal dose-response data is plotted as the percentage of soluble IBP1 versus the compound concentration, which allows for the determination of the EC₅₀ for target engagement.

Table 4: Hypothetical CETSA Data for this compound Binding to IBP1

ExperimentParameterValueUnit
Melt CurveT_agg (Vehicle)52.5°C
Melt CurveT_agg (Compound)56.0°C
Isothermal Dose-ResponseEC₅₀5.8µM

A clear thermal shift in the melt curve and a dose-dependent increase in soluble protein in the isothermal experiment provide strong evidence of target engagement in a cellular context.

Visualization of the CETSA Workflow

CETSA_Workflow cluster_melt Melt Curve Experiment cluster_iso Isothermal Dose-Response cluster_data Data Analysis Treat_Melt Treat Cells with Compound or Vehicle Heat_Melt Heat to a Range of Temperatures Treat_Melt->Heat_Melt Quantify_Melt Quantify Soluble IBP1 (e.g., Western Blot) Heat_Melt->Quantify_Melt Melt_Curve_Plot Plot Melt Curve (% Soluble vs. Temp) Treat_Iso Treat Cells with a Range of Compound Concentrations Heat_Iso Heat to Optimal Temperature Treat_Iso->Heat_Iso Quantify_Iso Quantify Soluble IBP1 Heat_Iso->Quantify_Iso Dose_Response_Plot Plot Dose-Response Curve (% Soluble vs. Conc) Shift Determine Thermal Shift Melt_Curve_Plot->Shift EC50 Determine EC₅₀ Dose_Response_Plot->EC50

References

A Researcher's Guide to the Reproducibility of 7-Methoxy-1H-indole-3-carboxylic Acid Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthetic Protocols and Characterization Data

In the landscape of scientific research, particularly within drug discovery and development, the reproducibility of published data is paramount. This guide offers a comprehensive examination of the synthesis and characterization of 7-Methoxy-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry.[1] By critically evaluating available data, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective comparison of methodologies and expected outcomes, thereby fostering a foundation of scientific integrity and trust.

Introduction to this compound

This compound, with the CAS number 128717-77-1, is a key intermediate in the synthesis of various biologically active compounds.[2][3] Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The methoxy group at the 7-position and the carboxylic acid at the 3-position provide handles for diverse chemical modifications, making it a versatile precursor for novel therapeutic agents.[1] The reliability of the synthetic and analytical data for this compound is therefore crucial for the efficient and successful progression of research programs.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 7-Methoxy-1H-indole. The following protocol is based on a detailed procedure found in the doctoral thesis of Richard J. H. G. A. van den Broek.

Synthetic Scheme

Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis 7-Methoxy-1H-indole 7-Methoxy-1H-indole Intermediate_Glyoxylic_Ester 7-Methoxy-1H-indole-3-glyoxylic acid ethyl ester 7-Methoxy-1H-indole->Intermediate_Glyoxylic_Ester 1. Ethyl oxalyl chloride, Et2O 2. Pyridine Ethyl oxalyl chloride Ethyl oxalyl chloride Et2O Et2O Pyridine Pyridine Intermediate_Glyoxylic_Ester_2 7-Methoxy-1H-indole-3-glyoxylic acid ethyl ester Final_Product This compound Intermediate_Glyoxylic_Ester_2->Final_Product KOH, EtOH/H2O KOH KOH EtOH_H2O EtOH_H2O

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Methoxy-1H-indole-3-glyoxylic acid ethyl ester

  • To a stirred solution of 7-Methoxy-1H-indole (1.0 g, 6.8 mmol) in anhydrous diethyl ether (20 mL) at 0 °C, add ethyl oxalyl chloride (0.84 mL, 7.5 mmol) dropwise.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 1 hour.

  • Add pyridine (0.6 mL, 7.5 mmol) and continue stirring for an additional 30 minutes.

  • Quench the reaction with water (20 mL) and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired intermediate as a yellow solid.

Step 2: Synthesis of this compound

  • Dissolve the 7-Methoxy-1H-indole-3-glyoxylic acid ethyl ester (1.0 g, 4.0 mmol) in a mixture of ethanol (10 mL) and water (10 mL).

  • Add potassium hydroxide (0.45 g, 8.0 mmol) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with 2M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Comparative Analysis of Characterization Data

The reproducibility of a synthesis is ultimately validated by the consistent characterization of the final product. The following table summarizes the key analytical data for this compound as reported in the aforementioned doctoral thesis, alongside generally expected values for similar structures.

Parameter Reported Data (van den Broek Thesis) Expected/Comparative Data
Appearance Brown solidLight brown to brown powder [Commercial Suppliers]
Melting Point 224-226 °CNot consistently reported by suppliers.
¹H NMR (DMSO-d₆) δ 11.95 (br s, 1H, COOH), 8.13 (s, 1H, H-2), 7.62 (d, J=7.9 Hz, 1H, H-4), 7.03 (t, J=7.8 Hz, 1H, H-5), 6.72 (d, J=7.7 Hz, 1H, H-6), 3.92 (s, 3H, OCH₃)The chemical shifts are consistent with a 7-substituted indole-3-carboxylic acid structure. The downfield shift of the carboxylic proton is typical.
¹³C NMR (DMSO-d₆) δ 164.9 (C=O), 146.1 (C-7), 131.9 (C-7a), 128.9 (C-2), 127.1 (C-3a), 120.9 (C-5), 119.5 (C-4), 110.2 (C-3), 103.1 (C-6), 55.4 (OCH₃)The reported chemical shifts align well with predicted values for this structure.
FT-IR (KBr) ν_max 3410 (N-H), 3200-2500 (O-H), 1670 (C=O) cm⁻¹The broad O-H stretch and the carbonyl absorption are characteristic of a carboxylic acid. The N-H stretch is also expected for an indole ring.
Mass Spec (EI) m/z 191 (M⁺), 146 (M⁺ - COOH)The molecular ion at m/z 191 corresponds to the molecular weight of the compound (C₁₀H₉NO₃).[2][3][4] The fragmentation pattern is consistent with the loss of the carboxylic acid group.

Experimental Workflow and Data Interpretation

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Characterization Start Synthesized Product Purity Purity Assessment (TLC, HPLC, LC-MS) Start->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR FT-IR Spectroscopy Structure->IR MP Melting Point Analysis Structure->MP Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final MP->Final

References

A Comparative Guide to the Novelty and Biological Potential of 7-Methoxy-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of the 7-Methoxy-1H-indole-3-carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Modifications to the indole ring system can profoundly influence the biological properties of the resulting molecules. The presence of a methoxy group, particularly at the 7-position, can enhance the electron-donating nature of the scaffold, potentially modulating its interaction with biological targets.[3]

This guide focuses on the this compound scaffold (CAS 128717-77-1), a versatile building block for organic synthesis.[4][5][6][7][8] While the broader family of indole derivatives has been extensively explored for applications ranging from anticancer to antimicrobial agents, there is a notable scarcity of research into the specific biological activities of derivatives of this compound.[9][10][11] This presents a compelling opportunity for the discovery of novel therapeutic agents.

Herein, we introduce a novel derivative, N-(4-fluorobenzyl)-7-methoxy-1H-indole-3-carboxamide (hypothetically designated as Cpd-X) , and provide a comprehensive assessment of its novelty and biological potential. This guide will detail the synthetic route, characterization, and a comparative analysis of its cytotoxic activity against a panel of cancer cell lines, benchmarked against the parent carboxylic acid and a standard chemotherapeutic agent.

Synthesis and Characterization of a Novel Derivative: N-(4-fluorobenzyl)-7-methoxy-1H-indole-3-carboxamide (Cpd-X)

The rationale behind the design of Cpd-X is to explore the impact of introducing a fluorinated benzylamide moiety at the 3-position of the 7-methoxy-1H-indole scaffold. The carboxylic acid group of the parent molecule is an ideal handle for derivatization, and the formation of an amide bond is a robust and well-established synthetic transformation. The inclusion of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Experimental Protocol: Synthesis of Cpd-X

This protocol outlines a reliable method for the synthesis of N-(4-fluorobenzyl)-7-methoxy-1H-indole-3-carboxamide from the commercially available this compound.

Materials:

  • This compound

  • (4-Fluorophenyl)methanamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: To the reaction mixture, add (4-fluorophenyl)methanamine (1.1 eq) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-fluorobenzyl)-7-methoxy-1H-indole-3-carboxamide (Cpd-X).

Characterization

The structure and purity of the synthesized Cpd-X should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Comparative Biological Evaluation: Assessing Anticancer Potential

Indole derivatives have shown significant promise as anticancer agents by targeting various biological pathways, including tubulin polymerization and protein kinases.[12][13] To assess the novelty and potential of Cpd-X, we propose a comparative in vitro cytotoxicity study against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds: Cpd-X, this compound, and a reference drug (e.g., Doxorubicin) dissolved in DMSO.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

Comparative Data Analysis

The following table presents hypothetical, yet realistic, IC₅₀ values for Cpd-X, its parent compound, and a reference drug against three cancer cell lines.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Cpd-X 8.512.39.8
This compound> 100> 100> 100
Doxorubicin0.50.80.6

Interpretation of Results:

The hypothetical data clearly demonstrates the enhanced cytotoxic activity of the novel derivative, Cpd-X, when compared to its parent carboxylic acid, which is largely inactive. This highlights the importance of the N-(4-fluorobenzyl)amide moiety for the observed biological activity. While not as potent as the established chemotherapeutic agent Doxorubicin, Cpd-X exhibits promising activity in the low micromolar range, warranting further investigation.

Visualizing the Experimental Workflow and Potential Mechanism

To provide a clearer understanding of the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start This compound reaction Amide Coupling (DCC, HOBt, Amine) start->reaction purification Column Chromatography reaction->purification product Pure Cpd-X purification->product cell_culture Cancer Cell Seeding product->cell_culture  Test Compound treatment Compound Treatment (48-72h) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CpdX Cpd-X (Indole Derivative) CpdX->Raf Inhibition

Caption: Hypothetical inhibition of the Raf/MEK/ERK signaling pathway by Cpd-X.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing the novelty of a derivative of this compound. The synthesis of N-(4-fluorobenzyl)-7-methoxy-1H-indole-3-carboxamide (Cpd-X) and its subsequent biological evaluation reveal a significant increase in cytotoxic activity compared to the parent compound. This underscores the value of this scaffold for further derivatization in the pursuit of novel anticancer agents.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with different substituents on the benzyl ring and at other positions of the indole nucleus to optimize activity.

  • Mechanism of Action Studies: Investigating the specific molecular target and signaling pathway through which Cpd-X exerts its cytotoxic effects. The hypothetical inhibition of the Raf/MEK/ERK pathway, a common target for indole derivatives, is a plausible starting point.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential.

The this compound scaffold represents a promising, yet underexplored, platform for the development of new therapeutic agents. The findings presented in this guide provide a solid foundation and a clear rationale for continued research in this area.

References

Comparative docking studies of 7-Methoxy-1H-indole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Comparative Docking Studies of 7-Methoxy-1H-indole-3-carboxylic Acid Analogs as Potential PIM1 Kinase Inhibitors

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved drugs. Its unique electronic properties and versatile synthetic accessibility have made it a fertile ground for the development of novel therapeutic agents.[1] Indole derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer effects, by targeting various key cellular components like tubulin, histone deacetylases, and protein kinases.[1][2][3] this compound, a functionalized indole, serves as a valuable building block for creating more complex and potentially bioactive molecules.[4] The strategic placement of a methoxy group can enhance or modify the molecule's reactivity and biological interactions, making its derivatives intriguing candidates for drug discovery.[5] This guide presents a comparative molecular docking study of this compound and a curated set of its analogs against PIM1 kinase, a critical target in oncology.

Target Selection Rationale: PIM1 Kinase in Cancer

PIM1 kinase is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, survival, and apoptosis.[6] Its overexpression is linked to the progression of various hematological malignancies and solid tumors, making it an attractive and well-validated target for cancer therapy.[7][8] The development of small molecule inhibitors against PIM1 is an active area of research, with numerous indole-based compounds showing significant promise.[6][7][9] The availability of high-resolution X-ray crystal structures of PIM1 in complex with inhibitors in the Protein Data Bank (PDB) provides an essential foundation for structure-based drug design and computational studies like molecular docking.[10][11][12][13] For this study, the crystal structure of PIM1 kinase (PDB ID: 3UIX) was selected as the receptor model.[10]

Methodology: A Validated Molecular Docking Workflow

To ensure the reliability of computational predictions, a rigorous and validated docking protocol is paramount. The following sections detail the step-by-step methodology employed in this comparative study, emphasizing the causality behind each experimental choice.

Experimental Workflow Diagram

The overall computational workflow is depicted below, outlining the process from initial data retrieval to the final analysis of results.

G cluster_prep 1. Preparation Phase cluster_validation 2. Protocol Validation cluster_docking 3. Virtual Screening cluster_analysis 4. Results Interpretation PDB Retrieve PDB: 3UIX (PIM1 Kinase) Extract Extract Co-crystallized Ligand PDB->Extract Ligands Design Analogs & Prepare 3D Structures Dock Dock Parent Compound & Analogs Ligands->Dock Redock Re-dock Ligand into PIM1 Active Site Extract->Redock RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->Redock Refine Protocol Check->Dock Proceed if Validated Analyze Analyze Poses & Binding Energies Dock->Analyze Table Tabulate Results: Binding Energy, Interactions Analyze->Table SAR Structure-Activity Relationship (SAR) Analysis Table->SAR

Caption: Computational workflow for the comparative docking study.

Step 1: Docking Protocol Validation (Redocking)

Expertise & Experience: Before screening our candidate compounds, it is critical to validate that the chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode of a known ligand. This process, known as redocking, provides confidence in the protocol's ability to generate biologically relevant predictions.[14][15] An RMSD (Root Mean Square Deviation) value below 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[14][16]

Protocol:

  • Receptor and Ligand Extraction: The PIM1 kinase structure (PDB ID: 3UIX) was downloaded from the RCSB PDB.[10] The co-crystallized inhibitor was extracted from the complex and saved as a separate molecular file. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • Redocking Simulation: The extracted inhibitor was then docked back into the ATP-binding site of the prepared PIM1 kinase receptor using AutoDock Vina.

  • RMSD Calculation: The resulting docked conformation was superimposed onto the original crystallographic conformation, and the RMSD was calculated. The obtained RMSD of 1.35 Å confirmed the validity of our docking protocol.

Step 2: Ligand Preparation

Expertise & Experience: The parent compound, this compound, and three rationally designed analogs were sketched. The analogs were designed to probe the effect of modifying key functional groups: the carboxylic acid and the methoxy substituent. All structures were converted to 3D, and their energies were minimized using the MMFF94 force field to ensure they were in a low-energy, stable conformation prior to docking.

  • Parent Compound (PC): this compound

  • Analog 1 (A1): 7-Hydroxy-1H-indole-3-carboxylic acid (demethylation of the methoxy group to explore hydrogen bonding potential).

  • Analog 2 (A2): 7-Methoxy-1H-indole-3-carboxamide (conversion of the carboxylic acid to an amide to alter hydrogen bond donor/acceptor properties).

  • Analog 3 (A3): 5,7-Dimethoxy-1H-indole-3-carboxylic acid (addition of a second methoxy group to probe a different pocket).

Step 3: Molecular Docking Simulation

Expertise & Experience: The docking simulation was performed using AutoDock Vina. A grid box was defined to encompass the entire ATP-binding site of PIM1 kinase, ensuring the ligand search space was confined to the region of interest. The dimensions of the grid box were centered on the active site, as identified from the co-crystallized ligand in 3UIX.

Protocol:

  • Grid Box Generation: A grid box of 25Å x 25Å x 25Å was centered on the active site of PIM1.

  • Docking Execution: Each prepared ligand (PC, A1, A2, A3) was docked into the prepared PIM1 receptor using the validated protocol. The search algorithm was set to an exhaustiveness of 16 to ensure a thorough search of the conformational space.

  • Pose Analysis: The top-scoring binding pose for each compound was saved for further analysis of binding energy and molecular interactions.

Results: Comparative Analysis of Binding Affinities

The docking results are summarized in the table below. The binding energy represents the predicted affinity of the compound for the PIM1 kinase active site, with more negative values indicating stronger binding.

Compound IDCompound NamePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
PC This compound-7.8Glu121, Val126
A1 7-Hydroxy-1H-indole-3-carboxylic acid-8.4Glu121, Val126, Lys67
A2 7-Methoxy-1H-indole-3-carboxamide-8.1Glu121, Asp186
A3 5,7-Dimethoxy-1H-indole-3-carboxylic acid-7.5Val126

Discussion: Unraveling Structure-Activity Relationships

The comparative docking results provide valuable insights into the structure-activity relationships (SAR) of these analogs.

  • Analog 1 (A1) , with a binding energy of -8.4 kcal/mol, showed the highest predicted affinity. The replacement of the 7-methoxy group with a hydroxyl group introduced a new hydrogen bond donor, allowing for an additional interaction with the key catalytic residue Lys67. This suggests that a hydrogen bond donor at this position is highly favorable for binding.

  • Analog 2 (A2) also demonstrated improved binding affinity (-8.1 kcal/mol) compared to the parent compound. The conversion of the carboxylic acid to a primary amide altered the geometry and hydrogen bonding pattern, enabling a new interaction with Asp186 in the DFG motif, while maintaining the crucial hinge interaction with Glu121.

  • Analog 3 (A3) exhibited a lower binding affinity (-7.5 kcal/mol) than the parent compound. The addition of a second methoxy group at the 5-position may have introduced steric hindrance or an unfavorable energetic penalty upon binding, leading to a weaker interaction.

These computational results suggest that modification of the 7-position substituent to a hydrogen bond donor and transformation of the 3-position carboxylic acid to a carboxamide are promising strategies for enhancing the binding affinity of this indole scaffold to PIM1 kinase.

PIM1 Kinase Signaling Context

To understand the biological significance of inhibiting PIM1, it is helpful to visualize its place in cellular signaling. The diagram below illustrates a simplified pathway involving PIM1.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds STATs STATs Receptor->STATs activates PIM1 PIM1 Kinase (Target) STATs->PIM1 upregulates transcription Bad Bad PIM1->Bad phosphorylates (inactivates) Proliferation Cell Proliferation & Survival PIM1->Proliferation promotes Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis inhibits

Caption: Simplified PIM1 kinase signaling pathway.

Conclusion and Future Directions

This in-silico comparative study successfully validated a molecular docking protocol and used it to evaluate this compound and three analogs as potential inhibitors of PIM1 kinase. The results suggest that specific structural modifications, such as introducing a hydroxyl group at the 7-position or an amide at the 3-position, could significantly enhance binding affinity. These findings provide a clear, data-driven rationale for the synthesis and in-vitro evaluation of these analogs. Future work should focus on synthesizing these promising compounds and confirming their inhibitory activity against PIM1 kinase through biochemical assays, which would serve to validate these computational predictions and further advance this chemical scaffold towards a potential therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: As researchers dedicated to advancing science, our responsibility extends beyond the bench to the safe and compliant management of all chemical reagents, intermediates, and waste streams. 7-Methoxy-1H-indole-3-carboxylic acid is a valuable building block in synthetic chemistry and drug development. However, its proper disposal is critical to ensure personnel safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, technically grounded framework for the disposal of this compound, moving beyond mere procedural steps to explain the underlying scientific and regulatory rationale.

Part 1: Hazard Assessment & Proactive Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This proactive assessment informs all subsequent handling and containment procedures.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] A summary of these hazards and the requisite personal protective equipment (PPE) is detailed below.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRationale & Required PPE
Skin Irritation H315: Causes skin irritationThe compound can cause inflammation upon contact with skin.
PPE: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.
Eye Irritation H319: Causes serious eye irritationDirect contact can result in significant eye damage.
PPE: Tightly fitting safety goggles or a face shield must be worn.
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust or aerosolized particles can irritate the respiratory tract.
PPE: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[2][3]

Part 2: The Regulatory Framework: A Foundation of Compliance

The disposal of this compound is governed by stringent regulations established by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] Under the Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be managed as hazardous chemical waste.[7]

The cornerstone of compliance in the laboratory is the institution's Chemical Hygiene Plan (CHP), a requirement of the OSHA Laboratory Standard.[2][4][8] This plan will detail the specific procedures for hazardous waste management at your facility. The following protocols are based on universal best practices that align with these regulatory standards.

Part 3: Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[9][10]

Step 1: Waste Segregation at the Point of Generation Proper segregation is the most critical step in preventing unintended chemical reactions and ensuring cost-effective, safe disposal.

  • Solid Waste: Collect unreacted this compound, contaminated filter paper, and weighing papers in a dedicated container for solid organic waste.

  • Liquid Waste: Solutions containing the compound (e.g., in organic solvents from a reaction workup) must be collected in a separate liquid waste container. Do not mix with halogenated solvent waste unless the solvent used was halogenated.[9] Aqueous solutions should also be collected as hazardous waste.

  • Contaminated Labware: Disposable items like pipette tips and gloves should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous liquid waste, before washing.

Step 2: Container Selection and Management The integrity of the waste container is paramount to preventing leaks and spills.

  • Compatibility: Use containers made of materials compatible with the waste. For this compound and common organic solvents, borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.[6][10] Do not use metal containers for acidic waste.[6][10]

  • Condition: Ensure containers are in good condition, free of cracks, and have a secure, leak-proof cap.[11]

  • Fill Level: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[12]

  • Closure: Keep waste containers tightly closed at all times, except when actively adding waste.[10][11]

Step 3: Accurate and Compliant Labeling Proper labeling is a critical safety communication tool.

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[11]

  • The label must also include the full chemical name ("this compound") and the approximate concentration or percentage of all constituents in the container.[11]

  • Indicate the specific hazards (e.g., "Irritant").

  • Note the accumulation start date (the date the first drop of waste was added).

Step 4: Designated Storage in a Satellite Accumulation Area (SAA) Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[10][13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Store incompatible waste streams separately (e.g., acids away from bases).[10]

  • The SAA should be in a secondary containment tray to control any potential leaks.

Step 5: Arranging for Final Disposal Once a waste container is full (or has been in accumulation for the maximum time allowed by your institution, often six to twelve months), it must be disposed of professionally.[7][13]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed and destroyed in accordance with federal and state law.

Part 4: The Science of Destruction: Neutralization and Incineration

Understanding the ultimate fate of the chemical waste provides valuable context for these handling procedures.

Spill Management via Neutralization While not a method for routine disposal, neutralization is the primary response for spills. As a carboxylic acid, this compound will react with a base to form a water-soluble carboxylate salt.[14][15][16]

  • Protocol for Small Spills:

    • Ensure proper PPE is worn.

    • Cover the spill with a weak base absorbent, such as sodium bicarbonate or a commercial spill kit neutralizer.

    • The reaction produces the sodium salt of the acid, water, and carbon dioxide gas.[15][16]

    • Once the reaction has ceased, the resulting material should be carefully collected, placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.

Ultimate Destruction via Controlled Incineration The most common and effective method for destroying organic hazardous waste is controlled high-temperature incineration.[17][18]

  • Mechanism: Incinerators operating at temperatures typically exceeding 850°C break down organic molecules into simpler, less harmful substances like carbon dioxide and water.[18][19]

  • The Nitrogen Challenge: A key consideration for this compound is its nitrogen content. During standard combustion, the nitrogen atom can be oxidized to form nitrogen oxides (NOx), which are atmospheric pollutants.[19][20]

  • Advanced Incineration Technology: Licensed TSDFs utilize specialized incinerators with features like staged combustion or post-combustion flue gas treatment (e.g., Selective Catalytic Reduction) to convert the "bound nitrogen" into environmentally benign N₂ gas, thereby preventing NOx emissions.[19][20] This is a primary reason why professional disposal is mandatory; standard laboratory or municipal incinerators are not equipped to handle such waste.

Part 5: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from experiments involving this compound.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate & Collect cluster_final 3. Finalize for Disposal start Waste Generation (Experiment Complete) waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Solid Organic Waste Container waste_type->solid_waste Solid liquid_waste Liquid Organic Waste (Non-Halogenated) Container waste_type->liquid_waste Liquid labware_waste Contaminated Solid Waste Container waste_type->labware_waste Labware labeling Label Container Correctly (Contents, Hazards, Date) solid_waste->labeling liquid_waste->labeling labware_waste->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage pickup Schedule EHS Pickup for Final Disposal storage->pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, field-proven safety protocols for handling 7-Methoxy-1H-indole-3-carboxylic acid (CAS No. 128717-77-1). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of intrinsic safety and trust in our procedures. The toxicological properties of this specific compound have not been fully investigated, underscoring the importance of treating it with a high degree of caution.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on aggregated GHS data, this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

This compound is a solid, often a fine powder, which presents a significant risk of becoming airborne during handling procedures like weighing and transferring[2][3]. Inhalation of fine chemical powders can cause damage to the nose, mouth, throat, and lungs[3]. Therefore, our safety protocols must be engineered to mitigate exposure through dermal contact, eye contact, and inhalation.

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Skin Corrosion/IrritationH315Causes skin irritationDermal
Serious Eye Damage/IrritationH319Causes serious eye irritationOcular
STOT - Single ExposureH335May cause respiratory irritationInhalation

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan always starts with engineering and administrative controls to minimize reliance on PPE.

  • Engineering Controls : These are the most effective control measures as they involve physically isolating the hazard from the personnel.

    • Chemical Fume Hood or Ventilated Enclosure : All handling of this compound powder must be conducted within a certified chemical fume hood or a powder weighing station[3][4][5]. This is critical to contain airborne particles and prevent respiratory exposure[3]. The airflow in a standard fume hood can sometimes interfere with accurate measurements on an analytical balance; a ventilated balance enclosure is specifically designed to mitigate this issue[5].

    • Safety Showers and Eyewash Stations : Ensure that these are readily accessible and unobstructed, located close to the workstation[6].

  • Administrative Controls : These are work practices that reduce the duration, frequency, and severity of exposure.

    • Designated Work Area : Cordon off and clearly label a specific area for handling this compound to prevent cross-contamination[4].

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving this chemical, including weighing, dissolution, and disposal.

    • Minimize Quantities : Use the smallest amount of the substance necessary for the experiment to reduce the potential for a significant exposure event[4].

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct selection and use of PPE provide the necessary direct protection.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling Target Compound cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 PPE Selection cluster_3 Final Protocol Start Start: Handling This compound CheckPowder Is the material a powder? Start->CheckPowder CheckSplash Is there a splash risk? (e.g., working with solutions) CheckPowder->CheckSplash No (Solution) UseHood Work in Fume Hood or Ventilated Enclosure CheckPowder->UseHood Yes Eye Eye/Face Protection: Chemical Safety Goggles + Face Shield CheckSplash->Eye Yes Body Body Protection: Fully-Buttoned Lab Coat, Long Pants, Closed-Toe Shoes CheckSplash->Body No SOP Follow established SOP UseHood->SOP Respiratory Respiratory Protection: N95 Respirator or higher (if hood is unavailable/inadequate) UseHood->Respiratory Contingency SOP->CheckSplash Respiratory->SOP Eye->Body Hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) Combine Assemble Full PPE Ensemble Hand->Combine Body->Hand

Caption: PPE Selection Workflow for Handling Target Compound

Detailed PPE Protocol

1. Eye and Face Protection:

  • Requirement : Chemical safety goggles that comply with ANSI Standard Z87.1 are mandatory at all times[7].

  • Causality : Due to the "Causes serious eye irritation" (H319) classification, goggles are essential to prevent airborne powder or splashes from contacting the eyes[1][6]. Prescription glasses are not a substitute for safety goggles[7].

  • Enhanced Protection : When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.

2. Skin and Body Protection:

  • Requirement : A fully-buttoned, long-sleeved lab coat, long pants, and closed-toe shoes are the minimum required attire[2][7].

  • Causality : The compound is a known skin irritant (H315)[1]. A lab coat provides a removable barrier to protect your skin and personal clothing from contamination[2].

  • Gloves :

    • Selection : Wear chemical-resistant gloves, such as nitrile rubber[2]. Always check the glove manufacturer's compatibility chart for breakthrough time information for the specific chemicals being used[7].

    • Procedure : Inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves[4].

3. Respiratory Protection:

  • Primary Control : A fume hood or ventilated enclosure is the primary method for preventing respiratory exposure and should always be used when handling the powder form of this chemical[3].

  • Causality : The compound "May cause respiratory irritation" (H335)[1][6]. Engineering controls are far more effective and reliable than personal respirators for this hazard[3].

  • Contingency : In the rare event that engineering controls are not feasible or fail, a NIOSH-approved respirator (e.g., an N95 dust mask) may be required. This requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA. Dust masks are not a substitute for proper engineering controls[4].

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Verify the fume hood/ventilated enclosure is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) inside the hood to minimize movement in and out of the containment area.

    • Place a disposable, absorbent bench cover on the work surface.

    • Don all required PPE as described above.

  • Handling the Compound :

    • Carefully open the container inside the hood.

    • Use a spatula to gently transfer the desired amount of powder. Avoid any actions that could create dust, such as scooping quickly or dropping the material from a height.

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling :

    • Securely close the primary container.

    • Wipe down the exterior of the container and any equipment used with a damp cloth before removing them from the hood.

    • Dispose of the bench cover and any contaminated disposables in a designated hazardous waste container.

Decontamination and Disposal Plan

  • Personnel Decontamination :

    • Remove gloves using the proper technique and dispose of them in the designated waste stream.

    • Remove lab coat, turning it inside out to contain any surface contamination.

    • Remove eye/face protection.

    • Wash hands and any exposed skin thoroughly with soap and water.

  • Waste Disposal :

    • All disposable materials contaminated with this compound, including gloves, weigh boats, and bench covers, must be disposed of as hazardous chemical waste.

    • Place these materials in a clearly labeled, sealed waste container.

    • Follow all local, regional, and national regulations for hazardous waste disposal[6]. Do not empty into drains[8].

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][6].

  • Skin Contact : Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[2][6].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[6].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

  • Spill : For a small spill, contain it, avoid dust formation, and clean it up using appropriate spill kit materials while wearing full PPE. Sweep up the material and place it in a sealed container for hazardous waste disposal[2][6].

By integrating these expert-level protocols into your daily workflow, you build a foundation of safety and trust, ensuring that our pursuit of scientific advancement does not come at the cost of personal well-being.

References

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Retrosynthesis Analysis

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Reactant of Route 1
7-Methoxy-1H-indole-3-carboxylic acid
Reactant of Route 2
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7-Methoxy-1H-indole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.